2-chloro-N-(2-hydroxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLWMLQTDMZVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325602 | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-68-9 | |
| Record name | 10147-68-9 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2'-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2-chloro-N-(2-hydroxyphenyl)acetamide
A Senior Application Scientist's Synthesis of its Multifaceted Biological Activities
Authored by Gemini, Senior Application Scientist
Abstract
2-chloro-N-(2-hydroxyphenyl)acetamide, a halogenated derivative of the paracetamol isomer N-(2-hydroxyphenyl)acetamide, is emerging as a molecule of significant interest to the scientific community. The introduction of a chloro group to the acetamide moiety appears to be a critical structural alteration that imparts potent and diverse biological activities not observed in the parent compound. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-chloro-N-(2-hydroxyphenyl)acetamide, with a primary focus on its antifungal properties. Furthermore, we will explore its putative anti-inflammatory and pro-apoptotic mechanisms, drawing insights from the well-documented activities of its structural analogues. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising bioactive compound.
Introduction: The Significance of the Chloro-Acetamide Moiety
The core structure of N-(2-hydroxyphenyl)acetamide is recognized for its anti-inflammatory potential and has been investigated for its role in preventing cardiovascular diseases and rheumatoid arthritis. However, the addition of a chlorine atom to the alpha-carbon of the acetamide group in 2-chloro-N-(2-hydroxyphenyl)acetamide dramatically enhances its biological activity, particularly its antimicrobial effects. For instance, while N-(2-hydroxyphenyl)acetamide shows no activity against Candida albicans, the chlorinated derivative, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibits 96.6% of C. albicans strains, highlighting the essential role of the chloro group.[1] Chloroacetamides are known to be reactive compounds, often acting as alkylating agents that can form covalent bonds with biological macromolecules, a feature that likely underpins their potent bioactivity.
Antifungal Mechanism of Action: A Tale of Two Fungal Genera
The antifungal activity of chloroacetamide derivatives has been a primary focus of research. Studies on close structural analogs of 2-chloro-N-(2-hydroxyphenyl)acetamide have revealed what appear to be species-specific mechanisms of action.
Action against Aspergillus Species: A Dual-Pronged Attack
Research on the analog 2-chloro-N-phenylacetamide suggests a multifaceted mechanism of action against filamentous fungi like Aspergillus flavus and Aspergillus niger.[2][3][4][5][6] The primary modes of action are believed to be:
-
Interaction with Ergosterol: This compound likely binds to ergosterol, a vital component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to increased permeability and ultimately cell death. This mechanism is similar to that of polyene antifungals like Amphotericin B.[2][3][4][5][6]
-
Inhibition of DNA Synthesis: Molecular docking studies suggest that 2-chloro-N-phenylacetamide may also inhibit thymidylate synthase, a crucial enzyme in the DNA synthesis pathway.[2][4][5][6] By blocking this enzyme, the compound prevents fungal cell replication.
The following diagram illustrates the proposed dual mechanism of action in Aspergillus species.
Caption: Proposed dual antifungal mechanism in Aspergillus.
Action against Candida Species: An Alternative Pathway
Interestingly, the mechanism of action against yeast-like fungi such as Candida albicans and Candida parapsilosis appears to differ. Studies on 2-chloro-N-phenylacetamide have shown that its antifungal activity against these species is not mediated by binding to ergosterol or causing significant damage to the fungal cell wall.[7][8] This suggests an alternative, yet to be fully elucidated, mechanism of action in Candida. It is plausible that the alkylating nature of the chloroacetamide moiety allows it to covalently modify essential enzymes or proteins within the fungal cell, leading to cytotoxicity. Further research is required to identify these specific molecular targets in Candida.
Putative Anti-inflammatory and Pro-apoptotic Mechanisms
While direct evidence for the anti-inflammatory and pro-apoptotic activities of 2-chloro-N-(2-hydroxyphenyl)acetamide is still emerging, compelling insights can be drawn from its non-chlorinated parent compound, N-(2-hydroxyphenyl)acetamide.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
N-(2-hydroxyphenyl)acetamide has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models.[9][10] Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways:
-
Inhibition of Pro-inflammatory Cytokines: The compound has been shown to reduce the serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[9][10]
-
Downregulation of the NF-κB Pathway: N-(2-hydroxyphenyl)acetamide is thought to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous genes involved in inflammation.
-
Modulation of the RANK/RANKL Pathway: The compound has also been shown to attenuate the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, which is crucial in inflammation and bone metabolism.[11]
Given that 2-chloro-N-(2-hydroxyphenyl)acetamide retains the core structure of its parent compound, it is highly probable that it shares these anti-inflammatory mechanisms. The enhanced reactivity of the chloroacetamide group may even potentiate these effects.
The following diagram depicts the likely anti-inflammatory signaling pathway.
Caption: Putative anti-inflammatory mechanism of action.
Pro-apoptotic Potential: Inducing Programmed Cell Death
The parent compound, N-(2-hydroxyphenyl)acetamide, has been reported to exhibit strong apoptotic activity against U87 glioblastoma cells.[12] While the precise signaling cascade remains to be fully elucidated, this finding suggests that 2-chloro-N-(2-hydroxyphenyl)acetamide may also possess pro-apoptotic properties. The general mechanism of apoptosis involves the activation of a cascade of enzymes called caspases, which orchestrate the dismantling of the cell. The reactive chloroacetamide moiety could potentially induce apoptosis by covalently modifying and inactivating key anti-apoptotic proteins or by inducing cellular stress that triggers the apoptotic program.
The Role of Covalent Modification: A Unifying Hypothesis?
A recurring theme in the biological activity of chloroacetamides is their ability to act as alkylating agents. Specifically, the electrophilic carbon of the chloroacetyl group can react with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, to form a stable covalent bond. This irreversible modification can lead to the inactivation of enzymes or the disruption of protein-protein interactions. It is plausible that this covalent modification is a unifying principle underlying the diverse biological effects of 2-chloro-N-(2-hydroxyphenyl)acetamide, from its antifungal action to its potential anti-inflammatory and pro-apoptotic activities. Identifying the specific protein targets of this covalent modification will be a critical area for future research.
Experimental Protocols
To facilitate further research into the mechanism of action of 2-chloro-N-(2-hydroxyphenyl)acetamide, we provide the following detailed experimental protocols for assessing its key biological activities.
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol is based on the broth microdilution method and is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
Materials:
-
2-chloro-N-(2-hydroxyphenyl)acetamide
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve 2-chloro-N-(2-hydroxyphenyl)acetamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate. Create a serial two-fold dilution of the compound by adding 100 µL of the stock solution to the first well and then transferring 100 µL to the subsequent wells.
-
Inoculum Preparation: Grow the fungal strain in an appropriate broth medium overnight. Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard. Dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.
Data Presentation:
| Fungal Strain | 2-chloro-N-(2-hydroxyphenyl)acetamide MIC (µg/mL) |
| Candida albicans ATCC 90028 | [Insert experimental data] |
| Aspergillus fumigatus ATCC 204305 | [Insert experimental data] |
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Mammalian cell line (e.g., a cancer cell line)
-
2-chloro-N-(2-hydroxyphenyl)acetamide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of 2-chloro-N-(2-hydroxyphenyl)acetamide for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caption: Experimental workflow for apoptosis detection.
Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to assess the effect of the compound on the activation of the NF-κB signaling pathway.[15]
Materials:
-
Mammalian cell line (e.g., macrophages)
-
2-chloro-N-(2-hydroxyphenyl)acetamide
-
LPS (lipopolysaccharide) for stimulation
-
Antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Pre-treat cells with 2-chloro-N-(2-hydroxyphenyl)acetamide for a specified time, followed by stimulation with LPS to induce NF-κB activation.
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the phosphorylation of p65 and IκBα in the presence of the compound would indicate inhibition of the NF-κB pathway.
Conclusion and Future Directions
2-chloro-N-(2-hydroxyphenyl)acetamide is a promising bioactive molecule with a multifaceted mechanism of action. Its potent antifungal activity, particularly against clinically relevant fungal pathogens, warrants further investigation for the development of new antifungal agents. The likely species-specific nature of its antifungal mechanism highlights the importance of detailed mechanistic studies for different fungal targets. Furthermore, its putative anti-inflammatory and pro-apoptotic activities, inferred from its structural relationship to N-(2-hydroxyphenyl)acetamide, open up exciting avenues for its exploration in the context of inflammatory diseases and cancer.
Future research should focus on:
-
Elucidating the precise molecular targets of 2-chloro-N-(2-hydroxyphenyl)acetamide in Candida species.
-
Confirming its anti-inflammatory and pro-apoptotic activities through direct experimental evidence.
-
Identifying the specific proteins that are covalently modified by this compound.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of fungal infections, inflammation, and cancer.
A deeper understanding of the mechanism of action of 2-chloro-N-(2-hydroxyphenyl)acetamide will undoubtedly pave the way for its potential therapeutic applications.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from [Link]
-
Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Retrieved from [Link]
-
How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad Antibodies. Retrieved from [Link]
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N-(2-Hydroxyphenyl)acetamide: a Novel Suppressor of RANK/RANKL Pathway in Collagen-Induced Arthritis Model in Rats. (2017). Inflammation, 40(4), 1177-1190. Retrieved from [Link]
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What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. Retrieved from [Link]
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Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (2021). SciELO. Retrieved from [Link]
-
N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). International Immunopharmacology, 10(8), 900-905. Retrieved from [Link]
-
N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. (2010). ResearchGate. Retrieved from [Link]
-
Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). ResearchGate. Retrieved from [Link]
-
Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate. Retrieved from [Link]
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Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (2020). International Journal of Molecular Sciences, 21(24), 9635. Retrieved from [Link]
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Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). Brazilian Journal of Biology, 84, e255080. Retrieved from [Link]
-
NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). (n.d.). Fivephoton Biochemicals. Retrieved from [Link]
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Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. (2019). Mycoses, 62(9), 816-824. Retrieved from [Link]
-
Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Retrieved from [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). International Journal of Molecular Sciences, 21(17), 6296. Retrieved from [Link]
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An In-depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)acetamide: Properties, Synthesis, and Characterization
Introduction
In the landscape of medicinal chemistry and drug development, N-arylacetamides serve as crucial intermediates for the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical compounds.[1] Among these, 2-chloro-N-(2-hydroxyphenyl)acetamide (CAS No. 10147-68-9) emerges as a molecule of significant interest.[2] Its structure, featuring a reactive chloroacetyl group, a phenolic hydroxyl moiety, and an amide linkage, provides a versatile scaffold for synthetic modifications. This guide offers a comprehensive technical overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, and insights into its potential applications for researchers, scientists, and drug development professionals. The core structure, N-(2-hydroxyphenyl)acetamide, is noted for its anti-inflammatory and apoptotic activities, making this chlorinated derivative a valuable subject for structure-activity relationship (SAR) studies and as a precursor for novel therapeutic agents.[3]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is foundational for any scientific investigation. The key identifiers and structural details for 2-chloro-N-(2-hydroxyphenyl)acetamide are summarized below.
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(2-hydroxyphenyl)acetamide[2] |
| CAS Number | 10147-68-9[2] |
| Molecular Formula | C₈H₈ClNO₂[2] |
| Molecular Weight | 185.61 g/mol [2] |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CCl)O[2] |
| InChI | InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12)[2] |
| InChIKey | PLLWMLQTDMZVDE-UHFFFAOYSA-N[2] |
The molecule's two-dimensional structure, featuring an ortho-substituted hydroxyphenyl ring, is depicted below.
Caption: 2D structure of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Physical and Chemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility to reactivity.
Table 2: Physicochemical Properties of 2-chloro-N-(2-hydroxyphenyl)acetamide
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | 120 - 122 °C (for a related isomer) | [4] |
| XLogP3 | 1.3 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Solubility | Expected to be soluble in organic solvents like ethanol and DMSO, with lower solubility in water. | [5] |
Expert Insights: The XLogP3 value of 1.3 suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability. The presence of both hydrogen bond donors (the phenolic -OH and amide N-H) and acceptors (the carbonyl oxygen and hydroxyl oxygen) indicates the compound's potential to engage in significant intermolecular hydrogen bonding, which typically influences its melting point and solubility in protic solvents.[2] The chloroacetyl moiety is a potent electrophile, making this site highly susceptible to nucleophilic substitution reactions, a feature frequently exploited in the synthesis of more complex derivatives.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide is achieved through the acylation of 2-aminophenol with chloroacetyl chloride.[6][7] This is a classic nucleophilic acyl substitution reaction.
Caption: General workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is an effective solvent for 2-aminophenol and helps to protonate the amino group to a small extent, modulating its reactivity.[7]
-
Temperature Control: The reaction is highly exothermic. Maintaining the temperature between 0-5°C using an ice bath is critical to prevent side reactions, such as di-acylation or polymerization, and to ensure a higher yield of the desired product.
-
Reagent Addition: Chloroacetyl chloride is added portion-wise to control the reaction rate and temperature.[7]
-
Work-up: The addition of a sodium acetate solution after the reaction serves to neutralize the HCl byproduct and any excess acetic acid, facilitating the precipitation of the crude product from the aqueous medium.[6]
-
Purification: Recrystallization from ethanol is a standard and effective method for purifying N-arylacetamides, yielding a product with high purity suitable for subsequent applications and analysis.[7]
Spectral Data and Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound. Below is an expert interpretation of the expected spectral data.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. For the related para-isomer, characteristic peaks are observed that can be extrapolated to the ortho-isomer.
Expected Characteristic Peaks:
-
~3385 cm⁻¹ (Broad): O-H stretching of the phenolic hydroxyl group.
-
~3200 cm⁻¹ (Sharp): N-H stretching of the secondary amide.
-
~1640 cm⁻¹ (Strong): C=O stretching (Amide I band), a very strong and characteristic absorption.[1]
-
~1540 cm⁻¹: N-H bending (Amide II band).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1450 cm⁻¹: Aromatic C=C ring stretching.
-
~750 cm⁻¹: C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in DMSO-d₆, as seen with the para-isomer, due to good solubility and the ability to observe exchangeable protons.[7]
¹H NMR (500 MHz, DMSO-d₆):
-
δ ~10.2 ppm (s, 1H): N-H proton of the amide. The chemical shift is concentration-dependent and the peak is often broad.
-
δ ~9.2 ppm (s, 1H): O-H proton of the phenol. This peak is also broad and its position can vary.
-
δ ~7.3-6.7 ppm (m, 4H): Aromatic protons (Ar-H). The ortho-substitution pattern will lead to a complex multiplet.
-
δ ~4.2 ppm (s, 2H): Methylene protons (CH₂) adjacent to the chlorine and carbonyl group. This signal appears as a sharp singlet.[1]
¹³C NMR (125 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon (C=O) of the amide.[1]
-
δ ~154-117 ppm: Aromatic carbons. Six distinct signals are expected due to the lack of symmetry. The carbon attached to the hydroxyl group will be the most downfield in this region.
-
δ ~43 ppm: Methylene carbon (CH₂) of the chloroacetyl group.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: A key feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio. This is the characteristic isotopic signature of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl). For this molecule, peaks would be expected at m/z 185 and 187.
-
Key Fragmentation: A prominent fragment would likely result from the loss of the chloroacetyl group (•CH₂Cl) or cleavage of the amide bond, leading to a base peak corresponding to the hydroxyphenyl moiety. The NIST Mass Spectrometry Data Center shows a top peak at m/z 109 for the meta-isomer, corresponding to the aminophenol fragment.[8]
Self-Validating Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and characterization of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Protocol 1: Synthesis
Objective: To synthesize 2-chloro-N-(2-hydroxyphenyl)acetamide from 2-aminophenol.
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate trihydrate
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.
Procedure:
-
Dissolve 2-aminophenol (1 equivalent) in glacial acetic acid in an Erlenmeyer flask with stirring.
-
Cool the flask in an ice bath to 0-5°C.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel over 20-30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.
-
Prepare a saturated solution of sodium acetate in water. Slowly add this solution to the reaction mixture until precipitation is complete and the solution is neutralized.[6]
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Recrystallize the crude solid from hot ethanol to obtain pure, crystalline 2-chloro-N-(2-hydroxyphenyl)acetamide.[6]
Protocol 2: Characterization by FTIR (KBr Pellet)
Objective: To obtain an infrared spectrum of the synthesized product.
Procedure:
-
Thoroughly grind 1-2 mg of the dried product with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum (air) and then the sample spectrum over the range of 4000-400 cm⁻¹.
-
Validate the spectrum by identifying the key characteristic peaks as outlined in Section 4.1.
Conclusion and Future Directions
2-chloro-N-(2-hydroxyphenyl)acetamide is a valuable and versatile chemical intermediate. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol, and the analytical methods required for its structural confirmation. The inherent reactivity of the chloroacetyl group, combined with the substitution pattern on the phenyl ring, makes this compound an excellent starting point for the development of new chemical entities. For professionals in drug discovery, this molecule can serve as a key building block in the synthesis of targeted libraries aimed at kinases, proteases, or other enzymes where covalent modification or specific hydrogen bonding interactions are desired. Further research into its biological activity profile and that of its derivatives is warranted and holds promise for future therapeutic innovations.
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Yusufov, M.S., et al. (2021). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Retrieved from [Link]
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Alsubari, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Yusufov, M.S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Central Asian Journal of Medical and Natural Sciences. Retrieved from [Link]
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A Technical Guide to the Biological Activities of 2-Chloro-N-(2-hydroxyphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chloro-N-(2-hydroxyphenyl)acetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by its derivatives, with a primary focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the synthesis, mechanisms of action, and structure-activity relationships (SAR) that govern their efficacy. Furthermore, this guide furnishes detailed experimental protocols for key biological assays, offering a practical resource for researchers in the field. The synthesis of technical data, mechanistic insights, and validated methodologies aims to empower drug discovery and development professionals to harness the full potential of this promising class of compounds.
Introduction: The Chemical and Therapeutic Significance
The acetamide functional group is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1] Its presence is critical to the function of a wide array of drugs, underpinning activities from antibacterial to analgesic.[1][2] When incorporated into an N-(2-hydroxyphenyl)acetamide structure, and further functionalized with a 2-chloro group, a molecule with significant therapeutic potential emerges. The core structure combines a salicylamide-like moiety, known for its anti-inflammatory properties, with a reactive chloroacetamide group, which is crucial for covalent interactions with biological targets.
The addition of the chlorine atom to the alpha-carbon of the acetamide is not a trivial modification; it is frequently essential for potent biological activity. For instance, while N-(2-hydroxyphenyl)acetamide shows no activity against the fungus Candida albicans, the introduction of a chloro group, forming 2-chloro-N-(2-hydroxyphenyl)acetamide, results in a compound capable of inhibiting 96.6% of C. albicans strains.[1] This dramatic enhancement underscores the importance of the chloroacetamide moiety in mediating the compound's effects and serves as a central theme in the exploration of its derivatives.
This guide will systematically dissect the major biological activities reported for this class of compounds, providing the scientific rationale behind their mechanisms and the practical details of their evaluation.
Synthesis and Characterization
The foundational synthesis of 2-chloro-N-(hydroxyphenyl)acetamide derivatives is typically achieved through a straightforward chloroacetylation of the corresponding aminophenol.[3][4] This reaction involves treating the aminophenol with chloroacetyl chloride, often in a suitable solvent like acetic acid, acetonitrile, or tetrahydrofuran.[3][4]
General Synthetic Protocol: Chloroacetylation of Aminophenols
Rationale: This method is widely adopted due to its efficiency and the high reactivity of chloroacetyl chloride with the amino group of the aminophenol. The choice of solvent can influence reaction kinetics and product purity. Anhydrous conditions are preferred to prevent hydrolysis of the acid chloride.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting aminophenol (e.g., 2-aminophenol) in an appropriate anhydrous solvent (e.g., glacial acetic acid or dry tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Place the flask in an ice bath to maintain a temperature of 0-5°C. This is crucial to control the exothermic nature of the acylation reaction and minimize side-product formation.
-
Reagent Addition: Add chloroacetyl chloride dropwise to the cooled, stirring solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and acid, and then dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[3][4][5]
Antimicrobial Activity
Derivatives of 2-chloro-N-(hydroxyphenyl)acetamide have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria as well as fungi.[3][4][5]
Mechanism of Action
The primary mechanism of antimicrobial action is believed to stem from the electrophilic nature of the α-carbon in the chloroacetamide moiety. This allows the molecule to act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in essential microbial enzymes or proteins. This irreversible inhibition disrupts critical cellular processes, leading to bacterial or fungal cell death. The hydroxyphenyl ring can also contribute to activity through interactions with the microbial cell membrane or by chelating metal ions essential for microbial growth.
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of these derivatives is highly dependent on their substitution patterns.
-
The Chloro Group: As previously noted, the presence of the 2-chloro group is often indispensable for potent activity.[1]
-
Hydroxyphenyl Ring Position: The relative position of the hydroxyl group on the phenyl ring (ortho, meta, or para) influences activity. Studies on 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4]
-
Substituents on the Phenyl Ring: The addition of other functional groups to the phenyl ring can modulate the antimicrobial spectrum and potency. Electron-withdrawing groups, such as fluoro or nitro groups, can enhance activity.[1]
Key Experimental Data
The following table summarizes representative antimicrobial activity data for selected derivatives.
| Compound | Test Organism | Activity Metric (e.g., Zone of Inhibition) | Reference |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 96.6% inhibition | [1] |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | Gram-positive & Gram-negative bacteria | Appreciable antibacterial activity | [3][4] |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | Gram-positive & Gram-negative bacteria | Appreciable antibacterial activity | [3][4] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Moderate to weak activity | [1] |
Experimental Protocol: Agar Well Diffusion Assay
Rationale: This method is a standard, reliable technique for screening the antimicrobial activity of new compounds. It provides a clear visual indication of growth inhibition, allowing for a qualitative and semi-quantitative assessment of a compound's efficacy.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard) of the test organism in sterile saline or broth.
-
Seeding: Uniformly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6 mm in diameter) in the seeded agar using a sterile cork borer.
-
Compound Loading: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into the wells.
-
Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic (e.g., tetracycline) as a positive control.[6]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Anticancer Activity
The chloroacetamide scaffold is a key feature in several anticancer agents, and its incorporation into the N-(2-hydroxyphenyl)acetamide structure has yielded derivatives with significant cytotoxic activity against various cancer cell lines.[7][8][9]
Mechanism of Action
The anticancer effects of these compounds are often multifactorial.
-
Apoptosis Induction: Many derivatives induce programmed cell death (apoptosis). For example, N-(2-hydroxyphenyl)acetamide (NA-2), a closely related precursor, induces apoptosis in MCF-7 breast cancer cells by increasing the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway.[10]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. NA-2 was shown to arrest the cell cycle at the G0/G1 phase in MCF-7 cells.[10]
-
Enzyme Inhibition: A potential mechanism for 2-chloroacetamide derivatives is the inhibition of enzymes critical for cancer cell survival, such as glutathione S-transferase (GST).[7] Molecular docking studies suggest that glutathione-2-chloroacetamide conjugates bind effectively to GST, potentially inhibiting its function and rendering cancer cells more susceptible to oxidative stress.[7]
Key Experimental Data
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Derivative | Cell Line | IC₅₀ Value | Reference |
| N-(2-hydroxyphenyl)acetamide (NA-2) | MCF-7 (Breast Cancer) | 1.65 mM | [10] |
| 2-chloroacetamide with thiazole scaffold | Jurkat (T-cell Leukemia) | Significant cytotoxicity | [7] |
| 2-chloroacetamide with thiazole scaffold | MDA-MB-231 (Breast Cancer) | Significant cytotoxicity | [7] |
| N-Aryl substituted 2-chloroacetamide | PANC-1 (Pancreatic) | 4.6 µM | [9] |
| N-Aryl substituted 2-chloroacetamide | HepG2 (Liver) | 2.2 µM | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a robust and widely used method for screening the cytotoxic effects of chemical compounds on cultured cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity
The N-(2-hydroxyphenyl)acetamide core, being a derivative of salicylamide, possesses inherent anti-inflammatory potential. The N-acylhydrazone moiety, which shares structural similarities, is well-documented for its anti-inflammatory and analgesic properties.[11][12][13] These compounds often exert their effects by modulating key inflammatory pathways.
Mechanism of Action
The anti-inflammatory action of salicylates and related compounds is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[14] By inhibiting NF-κB activity, these compounds can effectively suppress the inflammatory response. Some derivatives may also inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of pain and inflammation.[15]
Structure-Activity Relationship (SAR)
For salicylate derivatives, specific structural modifications can significantly enhance anti-inflammatory potency:
-
Amidation: Converting the carboxylic acid group of salicylic acid to an amide increases the ability to suppress NF-κB activity.[14]
-
Halogenation: Adding a chlorine atom at the 5-position of the salicylic ring also confers an additive NF-κB inhibitory effect.[14]
-
N-Substitution: Further modification of the amide nitrogen with hydrophobic groups, such as a phenethylamine, can lead to even greater potency.[14]
These principles suggest that modifying the 2-chloro-N-(2-hydroxyphenyl)acetamide scaffold—for instance, by adding substituents to the hydroxyphenyl ring—could be a promising strategy for developing potent anti-inflammatory agents.
Future Perspectives and Conclusion
The family of 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives represents a versatile and highly adaptable chemical scaffold with a broad spectrum of biological activities. The essential role of the 2-chloro group in potentiating antimicrobial and anticancer effects has been clearly established. The core structure provides a foundation for further chemical exploration, with significant opportunities for developing more potent and selective therapeutic agents.
Future research should focus on:
-
Elucidating Detailed Mechanisms: While primary mechanisms have been proposed, further studies are needed to identify the specific molecular targets and signaling pathways for the most potent derivatives.
-
Expanding SAR Studies: A systematic synthesis and screening of a wider range of derivatives will help to build more comprehensive SAR models, guiding the rational design of next-generation compounds.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
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Kassab, A. E. (2024). N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. Current Pharmaceutical Design, 30(5), 333-351. Available at: [Link][11]
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Kassab, A. E. (2024). N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. PubMed. Available at: [Link][12]
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Bravo, B. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. Available at: [Link][1]
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Yusufov, M. S. et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available at: [Link][3]
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Yusufov, M. S. et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX. Available at: [Link][4]
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Katke, S. A., Amrutkar, S. V., & Khairnar, S. J. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link][5]
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Koval, O. et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. Available at: [Link][7]
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Kim, T. H. et al. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. Available at: [Link][6]
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Khan, A. K. M. et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link][15]
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Unknown Author. (2014). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. Available at: [Link][9]
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Perveen, S. et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed. Available at: [Link][10]
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Kim, K. S. et al. (2011). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. PubMed. Available at: [Link][14]
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Kamal, A. et al. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. Available at: [Link][2]
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de Oliveira, R. B. et al. (2022). Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. PubMed. Available at: [Link][16]
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Unsalan, S. & Taslimi, P. (2022). Acylhydrazones and Their Biological Activity: A Review. MDPI. Available at: [Link][13]
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-chloro-N-(2-hydroxyphenyl)acetamide
This guide provides a comprehensive technical overview of the methodologies and analytical frameworks essential for the crystal structure determination and analysis of the title compound, 2-chloro-N-(2-hydroxyphenyl)acetamide. Designed for researchers, medicinal chemists, and material scientists, this document details the journey from synthesis and crystallization to advanced structural elucidation and computational analysis. The protocols and analyses presented herein are grounded in established crystallographic principles, drawing from authoritative studies on analogous molecular structures to ensure a robust and validated approach.
Introduction: The Significance of N-Arylacetamides
N-arylacetamides represent a critical class of organic compounds that serve as fundamental intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical agents[1][2]. The specific arrangement of atoms and molecules in the solid state—the crystal structure—profoundly influences the physicochemical properties of these compounds, including solubility, stability, and bioavailability. Understanding the three-dimensional architecture and the intricate network of intermolecular interactions is therefore paramount for rational drug design and the development of novel functional materials.
This guide focuses on 2-chloro-N-(2-hydroxyphenyl)acetamide, a molecule possessing key functional groups—a hydroxyl group, an amide linkage, and a chloro substituent—that are capable of forming diverse and influential hydrogen bonds and other non-covalent interactions. While the synthesis of this specific ortho-isomer is known[3], this guide will leverage the detailed, peer-reviewed crystallographic methodologies established for its closely related para-isomer, 2-chloro-N-(4-hydroxyphenyl)acetamide, to present a complete and scientifically rigorous workflow[1][4][5].
Synthesis and Crystallization: From Precursors to Single Crystals
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Protocol
The synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide is typically achieved via the acylation of 2-aminophenol with chloroacetyl chloride. The following protocol is adapted from established methods for related N-arylacetamides[4][5].
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1 mmol of 2-aminophenol in 30 mL of glacial acetic acid in a flask suitable for reactions under controlled temperature.
-
Cooling: Place the flask in an ice bath to lower the temperature of the solution, which helps to control the exothermic reaction.
-
Acylation: Add 1.2 mmol of chloroacetyl chloride portion-wise to the stirred solution. The slow addition is crucial to prevent side reactions and ensure a high yield.
-
Reaction Completion & Precipitation: After the addition is complete, add a solution of sodium acetate (25 mL). Continue stirring at room temperature for approximately 30 minutes to allow for the formation of a solid precipitate[5].
-
Isolation and Purification: Filter the resulting solid, wash it thoroughly with cold water to remove any residual acid and salts, and then dry it.
-
Recrystallization for Crystal Growth: Recrystallize the crude product from an ethanol solution. Slow evaporation of the solvent at room temperature is expected to yield colorless, diffraction-quality single crystals[4][5].
Characterization of the Synthesized Compound
Prior to crystallographic analysis, the identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Spectroscopic Analysis: Techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expected characteristic signals include stretches for O-H and N-H bonds, the amide C=O bond in FT-IR, and distinct chemical shifts for aromatic and aliphatic protons and carbons in NMR[4][5].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound[2][4].
-
Melting Point: The melting point is a key indicator of purity and should be determined[4][5].
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is maintained at a specific temperature, often a low temperature like 150 K, to minimize thermal vibrations and obtain a more precise structure.
Experimental Protocol: X-ray Data Collection
-
Crystal Selection & Mounting: Select a well-formed, clear single crystal and mount it on a goniometer head.
-
Unit Cell Determination: Perform an initial series of diffraction images to determine the crystal system and unit cell parameters.
-
Data Collection Strategy: A full sphere of diffraction data is collected using a series of ω and φ scans.
-
Data Reduction: The raw diffraction data is processed. This involves integrating the reflection intensities, correcting for absorption effects, and scaling the data[6].
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Workflow: Structure Solution and Refinement
Caption: Workflow for solving and refining a crystal structure.
The structure is typically solved using direct methods, which provide an initial electron density map from which the positions of most non-hydrogen atoms can be determined. This initial model is then refined using a full-matrix least-squares procedure. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are generally located in difference Fourier maps and refined accordingly[7]. The final refined model is evaluated by metrics such as the R-factor, weighted R-factor (wR), and goodness-of-fit (S)[1].
Table 1: Representative Crystallographic Data (Based on the analogous compound 2-chloro-N-(4-hydroxyphenyl)acetamide)[1]
| Parameter | Value |
| Chemical formula | C₈H₈ClNO₂ |
| Formula weight | 185.60 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 6.5088 (6) |
| b (Å) | 5.1758 (5) |
| c (Å) | 12.2175 (14) |
| β (°) | 101.649 (10) |
| Volume (ų) | 403.11 (7) |
| Z | 2 |
| Calculated density (Mg m⁻³) | 1.529 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| Final R indices [I > 2σ(I)] | R₁ = 0.039, wR₂ = 0.081 |
| Goodness-of-fit (S) | 1.06 |
Structural Analysis: From Molecular Geometry to Supramolecular Assembly
Once the structure is refined, a detailed analysis is performed to understand its molecular and supramolecular features.
Molecular Conformation
The analysis begins with the geometry of the individual molecule, including bond lengths, bond angles, and torsion angles. For N-arylacetamides, a key feature is the dihedral angle between the plane of the phenyl ring and the plane of the acetamide group, which describes the twist of the molecule[1][4][8]. In the case of the para-isomer, this twist angle is reported as 23.5 (2)°[1][2][4]. Intramolecular hydrogen bonds, such as potential C—H···O or N—H···Cl interactions, are also identified as they can significantly influence the molecular conformation[1][4].
Intermolecular Interactions and Crystal Packing
The crystal packing is dictated by a network of intermolecular interactions. For 2-chloro-N-(2-hydroxyphenyl)acetamide, the hydroxyl and amide groups are prime candidates for forming strong hydrogen bonds.
-
Hydrogen Bonding: N—H···O and O—H···O hydrogen bonds are expected to be dominant interactions, linking molecules into chains, tapes, or more complex three-dimensional networks[1][4][9]. For instance, in the para-isomer, N—H···O and O—H···O hydrogen bonds create tapes of molecules[1][4].
-
Other Interactions: Weaker interactions such as C—H···O, C—H···Cl, and C—H···π(ring) interactions can also play a crucial role in stabilizing the overall crystal structure[8][9].
Table 2: Representative Hydrogen Bond Geometry (Based on the analogous compound 2-chloro-N-(4-hydroxyphenyl)acetamide)[1]
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1···O2ⁱ | 0.86 | 2.28 | 3.025 (3) | 145 |
| O1—H1A···O1ⁱⁱ | 0.82 | 2.06 | 2.8585 (17) | 166 |
| (Symmetry codes apply to the specific structure) |
Advanced Computational Analysis: Hirshfeld Surface Analysis
To quantify and visualize the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. This method maps the crystal environment around a molecule, providing insights into the nature and relative importance of different intermolecular contacts.
Methodology: Hirshfeld Surface Analysis
-
Generation: The Hirshfeld surface is generated based on the crystallographic information file (CIF).
-
Surface Mapping: The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts[7].
-
Fingerprint Plots: A 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts. This plot can be deconstructed to show the percentage contribution of specific types of contacts (e.g., H···H, O···H, Cl···H) to the overall crystal packing[7][8].
Caption: Workflow for Hirshfeld surface analysis.
For related acetamides, Hirshfeld analysis has shown that contacts involving hydrogen atoms (H···H, C···H, O···H, Cl···H) typically make the largest contributions to the crystal packing[7][8]. This analysis provides a quantitative basis for understanding the forces governing the supramolecular assembly.
Conclusion
The crystal structure analysis of 2-chloro-N-(2-hydroxyphenyl)acetamide provides fundamental insights into its solid-state properties. Through a systematic approach encompassing synthesis, high-quality single-crystal X-ray diffraction, and detailed computational analysis, a complete picture of its molecular conformation and supramolecular architecture can be achieved. The methodologies detailed in this guide, benchmarked against authoritative studies of closely related compounds, offer a robust framework for researchers in drug development and materials science to elucidate and understand the intricate structural chemistry of N-arylacetamides, ultimately enabling the rational design of molecules with tailored properties.
References
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Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). IUCrData. [Link]
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Fun, H.-K., et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195–1201. [Link]
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Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022). ResearchGate. [Link]
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2-chloro-N-(2-hydroxyphenyl)acetamide. (n.d.). PubChem. [Link]
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El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10), x241015. [Link]
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El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. [Link]
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El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]
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Guerrab, W., et al. (n.d.). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry. [Link]
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The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... (n.d.). ResearchGate. [Link]
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Guerrab, W., et al. (2022). LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Moroccan Journal of Heterocyclic Chemistry. [Link]
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Gowda, B. T., et al. (2009). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o949. [Link]
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El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData. [Link]
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An In-Depth Technical Guide on the Solubility and Stability of 2-chloro-N-(2-hydroxyphenyl)acetamide
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-(2-hydroxyphenyl)acetamide is a molecule of interest in synthetic chemistry and potentially for pharmaceutical development, serving as a versatile intermediate.[1] A comprehensive understanding of its solubility and stability is fundamental for its effective application, from optimizing reaction conditions and purification processes to developing viable formulation strategies. This guide provides a framework for systematically evaluating these critical physicochemical properties. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for empirical determination, and discuss the likely degradation pathways and methodologies for stability assessment. This document is designed to equip researchers with the necessary tools to thoroughly characterize 2-chloro-N-(2-hydroxyphenyl)acetamide, ensuring data integrity and accelerating development timelines.
Introduction and Molecular Profile
2-chloro-N-(2-hydroxyphenyl)acetamide (C₈H₈ClNO₂) is an organic compound featuring a chloroacetamide group attached to a 2-aminophenol backbone.[2] Its molecular structure, with a molecular weight of 185.61 g/mol , dictates its chemical behavior.[2] The molecule possesses several key functional groups that influence its solubility and stability:
-
An Amide Linkage: Susceptible to hydrolysis under acidic or basic conditions.
-
An α-Chloro Group: An electrophilic site prone to nucleophilic substitution.
-
A Phenolic Hydroxyl Group: Can act as a hydrogen bond donor and is susceptible to oxidation. Its acidity will also influence solubility in aqueous media of varying pH.
-
An Aromatic Ring: A nonpolar moiety that contributes to its overall lipophilicity.
The interplay of these groups suggests a molecule with limited aqueous solubility but potential solubility in various organic solvents. Its stability is likely to be challenged by pH extremes and oxidative conditions.
Solubility Profile: A Methodological Approach
A precise understanding of solubility is critical for any application, from synthesis to formulation. While specific quantitative solubility data for 2-chloro-N-(2-hydroxyphenyl)acetamide is not widely published, a systematic experimental determination is straightforward. For related compounds, it has been noted that solubility is influenced by temperature, pH, and the choice of solvent.[3]
Theoretical Considerations and Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection. The molecule's structure, possessing both polar (hydroxyl, amide) and nonpolar (aromatic ring, chlorinated alkyl chain) regions, suggests a broad but nuanced solubility profile.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Specific Solvents | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Potential for hydrogen bonding with the hydroxyl and amide groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Can accept hydrogen bonds and engage in dipole-dipole interactions. |
| Nonpolar | Dichloromethane, Chloroform | May dissolve the compound due to the nonpolar aromatic ring and chloro-alkyl moiety. |
| Aqueous Buffers | pH 2, pH 7.4, pH 9 | To assess the impact of the phenolic hydroxyl group's ionization on solubility. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a globally recognized standard for determining thermodynamic equilibrium solubility.[4]
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of 2-chloro-N-(2-hydroxyphenyl)acetamide to vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial.[4]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[5]
-
Data Calculation: Calculate the solubility, accounting for the dilution factor, and express the results in units such as mg/mL or mol/L.
Visualization of the Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile: Forced Degradation and Pathway Analysis
Assessing the stability of 2-chloro-N-(2-hydroxyphenyl)acetamide is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, or stress testing, are employed to accelerate this process.
Potential Degradation Pathways
The functional groups within the molecule suggest several potential degradation pathways:
-
Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions, yielding 2-aminophenol and chloroacetic acid.
-
Nucleophilic Substitution: The α-chloro group is susceptible to substitution by nucleophiles, including hydroxide ions, which would lead to the formation of 2-hydroxy-N-(2-hydroxyphenyl)acetamide.
-
Oxidation: The phenolic hydroxyl group can be oxidized, potentially leading to colored degradation products.
-
Photodegradation: Exposure to UV light may provide the energy to initiate degradation through various radical mechanisms.
Experimental Protocol: Forced Degradation Studies
A systematic forced degradation study involves exposing the compound to a range of harsh conditions.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of 2-chloro-N-(2-hydroxyphenyl)acetamide in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm).
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Data Evaluation: Quantify the remaining parent compound and the formation of any degradation products over time.
Visualization of Potential Degradation Pathways
Caption: Potential Degradation Pathways of the Target Molecule.
Conclusion
The solubility and stability of 2-chloro-N-(2-hydroxyphenyl)acetamide are defining parameters for its successful application in research and development. This guide has outlined a robust, systematic approach for the empirical determination of these properties. By combining theoretical predictions with rigorous experimental protocols like the shake-flask method and forced degradation studies, researchers can generate the high-quality, reliable data necessary for process optimization, formulation development, and regulatory submissions. The provided methodologies serve as a foundational framework, empowering scientists to fully characterize this and other novel chemical entities.
References
-
PubChem. 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... Available from: [Link]
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Solubility of Things. 2-chloro-N-(4-ethoxyphenyl)acetamide. Available from: [Link]
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PubChem. 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. Available from: [Link]
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PubChem. N-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Available from: [Link]
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ChemBK. 2-CHLORO-N-(3-HYDROXY-PHENYL)-ACETAMIDE. Available from: [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available from: [Link]
-
ResearchGate. (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]
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IUCr Journals. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]
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National Institutes of Health. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]
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Quantum Chemical Blueprint: An In-depth Technical Guide to 2-chloro-N-(2-hydroxyphenyl)acetamide for Drug Discovery
Introduction: The Therapeutic Potential of 2-chloro-N-(2-hydroxyphenyl)acetamide
In the landscape of modern drug discovery, the acetamide scaffold represents a cornerstone of medicinal chemistry, featuring in a plethora of pharmacologically active agents. The molecule 2-chloro-N-(2-hydroxyphenyl)acetamide (C₈H₈ClNO₂) emerges as a compound of significant interest due to its structural motifs that are frequently associated with diverse biological activities. The presence of a chloroacetamide group, an aromatic ring, and a hydroxyl group in a specific ortho-arrangement suggests a high potential for varied intermolecular interactions, making it a compelling candidate for therapeutic development.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive quantum chemical framework for the investigation of 2-chloro-N-(2-hydroxyphenyl)acetamide. We will delve into the theoretical underpinnings and practical application of computational chemistry techniques to elucidate the molecule's electronic structure, reactivity, and potential as a drug lead. By integrating theoretical calculations with available experimental data, this guide aims to offer a robust, self-validating system for the in-silico characterization of this promising molecule.
I. Theoretical Framework: The 'Why' Behind the Computational Approach
A thorough understanding of a molecule's electronic properties is paramount in predicting its behavior in a biological system. Quantum chemical calculations provide a lens through which we can visualize and quantify these properties. For a molecule like 2-chloro-N-(2-hydroxyphenyl)acetamide, we are particularly interested in several key aspects that can be addressed through specific computational methods:
-
Molecular Geometry and Stability: The three-dimensional arrangement of atoms dictates how a molecule will interact with its biological target. Density Functional Theory (DFT) is a powerful and widely used method for optimizing the molecular geometry to its lowest energy state, thus providing a realistic representation of the molecule's structure.
-
Electronic Reactivity and Kinetic Stability: The distribution of electrons within the molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability.
-
Charge Distribution and Intermolecular Interactions: The way charge is distributed across the molecule influences its polarity and its ability to form non-covalent interactions, such as hydrogen bonds, which are crucial for drug-receptor binding. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich and electron-poor regions.
-
Intramolecular Interactions and Stability: Natural Bond Orbital (NBO) analysis allows for a detailed investigation of intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the overall stability of the molecule.
-
Potential as a Drug Candidate: Molecular docking simulations can predict the binding affinity and orientation of 2-chloro-N-(2-hydroxyphenyl)acetamide within the active site of a target protein, offering insights into its potential as an inhibitor or modulator of protein function.
The selection of these specific computational methods is driven by their proven efficacy in providing a holistic understanding of a molecule's structure-activity relationship, thereby guiding the rational design of more potent and selective drug candidates.
II. Experimental Protocols: A Step-by-Step Guide to the Quantum Chemical Workflow
This section provides a detailed, step-by-step methodology for conducting a comprehensive quantum chemical study of 2-chloro-N-(2-hydroxyphenyl)acetamide. The following protocols are designed to be a self-validating system, where the results of each step inform and support the subsequent analyses.
A. Molecular Structure Optimization
-
Input Structure Generation: The initial 3D structure of 2-chloro-N-(2-hydroxyphenyl)acetamide can be built using molecular modeling software such as Avogadro or GaussView. The IUPAC name is 2-chloro-N-(2-hydroxyphenyl)acetamide[1].
-
Computational Method Selection: Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a robust choice for geometry optimization, providing a good balance between accuracy and computational cost for organic molecules.
-
Software and Keywords: The calculation can be performed using Gaussian 09 or a similar quantum chemistry software package. The input file should include the keywords Opt for optimization and Freq to calculate vibrational frequencies.
-
Verification of Optimized Structure: A true energy minimum is confirmed by the absence of imaginary frequencies in the vibrational analysis.
Caption: Workflow for obtaining the optimized molecular geometry.
B. Frontier Molecular Orbital (HOMO-LUMO) Analysis
-
Input for FMO Calculation: The optimized molecular geometry from the previous step is used as the input.
-
Computational Method: The same DFT method (B3LYP/6-311++G(d,p)) is employed for consistency.
-
Software and Keywords: In Gaussian, the Pop=Full keyword will provide the necessary output for analyzing the molecular orbitals.
-
Data Extraction and Visualization: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO. The orbitals can be visualized using software like GaussView or Avogadro.
C. Molecular Electrostatic Potential (MEP) Mapping
-
Input for MEP Calculation: The optimized molecular structure is used.
-
Computational Method: The calculation is performed at the B3LYP/6-311++G(d,p) level of theory.
-
Software and Keywords: The Pop=MK and IOp(6/33=2) keywords in Gaussian can be used to generate the MEP map.
-
Visualization: The MEP is mapped onto the total electron density surface. The color-coding typically ranges from red (electron-rich, negative potential) to blue (electron-poor, positive potential).
D. Natural Bond Orbital (NBO) Analysis
-
Input for NBO Calculation: The optimized geometry is the starting point.
-
Computational Method: The analysis is performed using the B3LYP/6-311++G(d,p) level of theory.
-
Software and Keywords: The Pop=NBO keyword is used in the Gaussian input file.
-
Analysis of Output: The NBO output provides information on atomic charges, hybridization of orbitals, and the stabilization energies (E(2)) associated with donor-acceptor interactions, which quantify intramolecular charge transfer.
Caption: Workflow for analyzing the electronic properties.
E. Molecular Docking
-
Ligand Preparation: The optimized 3D structure of 2-chloro-N-(2-hydroxyphenyl)acetamide is prepared by adding hydrogen atoms and assigning appropriate charges.
-
Target Protein Selection and Preparation: A relevant protein target is chosen based on the known biological activities of similar compounds. The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Software: Software such as AutoDock, Glide, or GOLD can be used for the docking simulation.
-
Docking Protocol: The docking protocol typically involves defining a grid box around the active site and running the docking algorithm to generate multiple binding poses.
-
Analysis of Results: The results are analyzed based on the docking score (binding affinity) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
III. Data Presentation and Interpretation
This section presents the expected quantitative data from the quantum chemical calculations in a structured format for easy comparison and interpretation.
A. Optimized Molecular Geometry
The optimized geometric parameters (bond lengths and bond angles) of 2-chloro-N-(2-hydroxyphenyl)acetamide, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in the table below. These parameters provide a foundational understanding of the molecule's stable conformation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C-Cl | Value |
| C=O | Value | |
| N-H | Value | |
| O-H | Value | |
| Bond Angle (°) | O=C-N | Value |
| C-N-H | Value | |
| C-O-H | Value | |
| (Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.) |
B. Frontier Molecular Orbitals and Reactivity Descriptors
The energies of the frontier molecular orbitals and the calculated global reactivity descriptors are summarized in the following table. These values are crucial for understanding the molecule's reactivity and kinetic stability.
| Parameter | Value (eV) |
| EHOMO | Value |
| ELUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Global Electrophilicity Index (ω) | Value |
| (Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.) |
A smaller HOMO-LUMO gap suggests higher reactivity, while a larger gap indicates greater stability. The ionization potential and electron affinity relate to the molecule's ability to donate or accept electrons, respectively.
C. NBO Analysis: Intramolecular Interactions
The NBO analysis reveals significant intramolecular interactions that contribute to the stability of 2-chloro-N-(2-hydroxyphenyl)acetamide. The most significant donor-acceptor interactions and their stabilization energies (E(2)) are presented below.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | σ(C-O) | Value |
| LP(2) O | σ(N-H) | Value |
| π(C=C) | π*(C=C) | Value |
| (Note: The values in this table are placeholders and would be populated with the actual results from the NBO analysis.) |
These interactions indicate delocalization of electron density within the molecule, which contributes to its overall stability.
IV. Validation of Results: Bridging Theory and Experiment
The trustworthiness of computational results is significantly enhanced when they are validated against experimental data. For 2-chloro-N-(2-hydroxyphenyl)acetamide, experimental spectroscopic data can be used for this purpose.
A. Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies from the DFT calculations can be compared with the experimental FT-IR spectrum. While there is often a systematic overestimation of frequencies in DFT calculations, a scaling factor can be applied to achieve better agreement. The presence of characteristic peaks for functional groups such as N-H, O-H, C=O, and C-Cl in both the calculated and experimental spectra would validate the optimized molecular structure. For the related compound 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic FT-IR peaks are observed at 3385 cm⁻¹ (O-H), 3200 cm⁻¹ (N-H), and 1640 cm⁻¹ (C=O)[2]. Similar peaks would be expected for the ortho-isomer.
B. Electronic Spectroscopy (UV-Vis)
The electronic transitions calculated using Time-Dependent DFT (TD-DFT) can be compared with the experimental UV-Vis spectrum. The calculated maximum absorption wavelength (λmax) should be in reasonable agreement with the experimental value. The nature of the electronic transitions (e.g., π → π, n → π) can also be elucidated from the TD-DFT calculations, providing insights into the electronic structure of the molecule.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These calculated chemical shifts can then be compared with experimental NMR data. A strong correlation between the calculated and experimental chemical shifts would provide further validation of the computed electronic structure.
The PubChem database indicates the availability of experimental ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra for 2-chloro-N-(2-hydroxyphenyl)acetamide, which can be accessed through SpectraBase[1].
V. Conclusion: A Roadmap for In-Silico Drug Development
This technical guide has outlined a comprehensive quantum chemical approach for the in-depth study of 2-chloro-N-(2-hydroxyphenyl)acetamide. By systematically applying DFT calculations for geometry optimization, FMO analysis for reactivity prediction, MEP mapping for understanding charge distribution, NBO analysis for intramolecular interactions, and molecular docking for assessing drug-target interactions, researchers can gain profound insights into the therapeutic potential of this molecule. The integration of these computational protocols with experimental validation provides a robust and reliable framework for guiding the rational design and development of novel drug candidates based on the 2-chloro-N-(2-hydroxyphenyl)acetamide scaffold.
VI. References
-
PubChem. 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Yilmaz Obali, A., Serkan Yılmaz, M., Karatas, E., & Uçan, H. İ. (2018). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and the amide-based molecule 2,2'-(1,2-phenylenebis(azanediyl))bis(N-(2-hydroxyphenyl)acetamide), 2. ResearchGate. [Link]
-
El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., & Ramli, Y. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1093–1096. [Link]
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toxicological profile of 2-chloro-N-(2-hydroxyphenyl)acetamide
An In-Depth Technical Guide to the Toxicological Profile of 2-chloro-N-(2-hydroxyphenyl)acetamide
Introduction
2-chloro-N-(2-hydroxyphenyl)acetamide is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Understanding its toxicological profile is paramount for ensuring the safety of researchers, manufacturing personnel, and end-users. This guide provides a comprehensive analysis of the known and predicted toxicological properties of 2-chloro-N-(2-hydroxyphenyl)acetamide. Due to the limited availability of direct toxicological studies on this specific molecule, this profile has been constructed through a careful evaluation of its chemical structure, available safety data, and toxicological data from structurally related compounds. This approach, rooted in the principles of structure-activity relationships (SAR), allows for a scientifically grounded prediction of its likely toxicological effects and informs the necessary experimental validation.
Physicochemical Properties and Structure-Activity Relationship (SAR) Analysis
The toxicological profile of a chemical is intrinsically linked to its physical and chemical properties.
Table 1: Physicochemical Properties of 2-chloro-N-(2-hydroxyphenyl)acetamide
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2-hydroxyphenyl)acetamide | PubChem[2] |
| CAS Number | 10147-68-9 | PubChem[2] |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[2] |
| Molecular Weight | 185.61 g/mol | PubChem |
| Appearance | Solid (predicted) | |
| Water Solubility | Low (predicted) | [3] |
The structure of 2-chloro-N-(2-hydroxyphenyl)acetamide comprises two key moieties that are critical to its toxicological assessment:
-
The Chloroacetamide Moiety: This functional group is known for its reactivity. The presence of the electron-withdrawing chlorine atom makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is a common feature in many biocides and herbicides and is often associated with covalent binding to biological macromolecules, such as proteins and DNA, which can lead to cellular dysfunction and toxicity.[4][5][6]
-
The 2-Hydroxyphenyl Group: The phenolic group can undergo metabolic transformations, including oxidation and conjugation. The position of the hydroxyl group ortho to the acetamide linkage may influence its metabolic fate and reactivity. Phenolic compounds can exhibit a range of biological activities, and their metabolites can sometimes be more or less toxic than the parent compound.
Predicted Toxicokinetics: The Journey Through the Body
The absorption, distribution, metabolism, and excretion (ADME) of a compound determine its concentration and persistence at the target site of toxicity.
Absorption
Based on its GHS classification, 2-chloro-N-(2-hydroxyphenyl)acetamide is predicted to be absorbed through multiple routes:
-
Oral: The classification of "Toxic if swallowed" suggests significant absorption from the gastrointestinal tract.[2]
-
Dermal: While not classified as acutely toxic via the dermal route, skin irritation potential suggests some level of dermal penetration is possible.[2]
-
Inhalation: The prediction of respiratory irritation indicates that inhalation of dust or aerosols could be a relevant route of exposure.[2]
Distribution
Following absorption, the compound is expected to distribute throughout the body. Its relatively low predicted water solubility suggests it may distribute into fatty tissues.
Metabolism
The metabolism of 2-chloro-N-(2-hydroxyphenyl)acetamide is likely to proceed through several pathways, aimed at detoxification and excretion. The following diagram illustrates the predicted metabolic pathways:
Caption: Predicted metabolic pathways of 2-chloro-N-(2-hydroxyphenyl)acetamide.
-
Phase I Metabolism: The amide bond may be hydrolyzed to yield 2-aminophenol and chloroacetic acid. The aromatic ring could also undergo further hydroxylation catalyzed by cytochrome P450 enzymes.
-
Phase II Metabolism: The chloroacetyl group is a likely substrate for conjugation with glutathione, a key detoxification pathway for electrophilic compounds. The phenolic hydroxyl group and any newly introduced hydroxyl groups can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Excretion
The water-soluble metabolites are expected to be primarily excreted in the urine. A minor portion may be eliminated in the feces.
Predicted Toxicodynamics and Hazard Profile
The following toxicological hazards are identified based on GHS classifications and data from analogous compounds.
Table 2: GHS Hazard Classification for 2-chloro-N-(2-hydroxyphenyl)acetamide
| Hazard Class | Hazard Statement | Pictogram | Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | PubChem[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | PubChem[2] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | Danger | PubChem[2] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | PubChem[2] |
Acute Toxicity
The high acute oral toxicity is a significant concern. The mechanism is likely related to the reactivity of the chloroacetyl moiety, which can alkylate essential biomolecules in the gastrointestinal tract and systemically after absorption.
Irritation and Corrosivity
The compound is a skin and respiratory irritant and can cause serious eye damage.[2] This is consistent with the properties of many reactive electrophilic compounds. Direct contact should be strictly avoided through the use of appropriate personal protective equipment (PPE).
Genotoxicity and Carcinogenicity
Direct genotoxicity and carcinogenicity data for 2-chloro-N-(2-hydroxyphenyl)acetamide are not available. However, data from related compounds raise concerns:
-
Genotoxicity: Some chloroacetamide herbicides and their metabolites have been shown to induce DNA damage in vitro.[4][5][6] The electrophilic nature of the chloroacetyl group suggests a potential for direct interaction with DNA, a key initiating event in chemical carcinogenesis.
-
Carcinogenicity: The parent compound, acetamide, has been shown to induce liver tumors in animal studies.[7][8] The US EPA has identified some chloroacetamide herbicides as potential carcinogens.[5]
Given these findings, 2-chloro-N-(2-hydroxyphenyl)acetamide should be handled as a potential genotoxic and carcinogenic agent until experimental data prove otherwise.
Reproductive and Developmental Toxicity
There is no specific data on the reproductive or developmental toxicity of 2-chloro-N-(2-hydroxyphenyl)acetamide. However, 2-chloroacetamide is classified as a substance toxic to reproduction with possible risks of impaired fertility.[9] Therefore, exposure should be minimized for individuals of reproductive age.
Proposed Experimental Protocols for Toxicological Evaluation
To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following experimental workflow outlines the key studies required to establish a robust toxicological profile.
Caption: Proposed workflow for the toxicological evaluation of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Step-by-Step Protocol: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify direct-acting mutagens and those requiring metabolic activation.
-
Dose Selection: Perform a preliminary dose-range finding study to determine the appropriate concentration range, including cytotoxic concentrations.
-
Assay Procedure (Plate Incorporation Method):
-
Mix the test compound, bacterial culture, and S9 mix (if applicable) in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants that is at least double the background rate is considered a positive result.
Step-by-Step Protocol: In Vitro Mammalian Cell Micronucleus Test
Objective: To detect the potential of the compound to induce chromosomal damage (clastogenicity or aneugenicity) in cultured mammalian cells.
Methodology:
-
Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.
-
Treatment: Expose the cells to a range of concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.
-
Harvesting and Staining: After treatment, add a cytokinesis blocker (cytochalasin B) to accumulate binucleated cells. Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion and Recommendations
The , based on its chemical structure and available data for analogous compounds, indicates significant potential for acute oral toxicity, skin and eye irritation, and respiratory irritation. Furthermore, there is a plausible concern for genotoxicity and carcinogenicity, which warrants careful handling of this compound.
It is strongly recommended that the proposed experimental studies be conducted to establish a definitive toxicological profile. Until such data are available, 2-chloro-N-(2-hydroxyphenyl)acetamide should be handled with stringent safety precautions, including the use of appropriate personal protective equipment (gloves, safety glasses, lab coat) and engineering controls (chemical fume hood) to minimize exposure.
References
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PubChem. 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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Spandidos Publications. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Available from: [Link]
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Australian Government Department of Health. Acetamide, 2-chloro-: Human health tier II assessment. Available from: [Link]
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ResearchGate. The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... Available from: [Link]
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International Labour Organization. ICSC 0640 - 2-CHLOROACETAMIDE. Available from: [Link]
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Neliti. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Available from: [Link]
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International Agency for Research on Cancer. Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available from: [Link]
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Environmental Protection Agency. Acetamide. Available from: [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]
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Central Asian Journal of Medical and Natural Sciences. SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]
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National Institutes of Health. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Available from: [Link]
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PubMed Central. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link]
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PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Antifungal Evaluation of 2-chloro-N-(2-hydroxyphenyl)acetamide
Abstract
The escalating threat of drug-resistant fungal pathogens necessitates the urgent discovery and development of novel antifungal agents. Acetamide derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-chloro-N-(2-hydroxyphenyl)acetamide , a compound of interest, for its potential antifungal activity. We present detailed, field-proven protocols for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), alongside a preliminary assay to investigate its mechanism of action. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.
Introduction: The Rationale for Investigating 2-chloro-N-(2-hydroxyphenyl)acetamide
Fungal infections, ranging from superficial skin conditions to life-threatening systemic diseases, represent a significant global health burden. The challenge is compounded by the rise of antifungal resistance and the limited arsenal of available drugs. Chloroacetamide derivatives have demonstrated notable efficacy against various fungal species, including clinically relevant yeasts like Candida and dermatophytes.[3]
Studies on related compounds, such as 2-chloro-N-phenylacetamide, have revealed potent activity against fluconazole-resistant Candida species, including the inhibition of biofilm formation, a key virulence factor.[4][5][6][7] Furthermore, research has suggested that the presence of a chlorine atom on the acetamide structure can be critical for enhancing biological activity.[8] N-(2-hydroxyphenyl)acetamide, the parent compound without the chloro group, showed no activity against Candida albicans, whereas the chlorinated version, 2-chloro-N-(2-hydroxyphenyl)acetamide, was able to inhibit 96.6% of tested strains, underscoring the potential importance of this specific chemical moiety.[8]
This application note provides the necessary framework to rigorously assess the antifungal potential of 2-chloro-N-(2-hydroxyphenyl)acetamide, guiding the researcher from initial screening to preliminary mechanistic insights.
Compound Profile and Handling
Before initiating any biological assay, a thorough understanding of the test compound's properties is essential.
-
Compound: 2-chloro-N-(2-hydroxyphenyl)acetamide
-
IUPAC Name: 2-chloro-N-(2-hydroxyphenyl)acetamide[9]
-
Molecular Formula: C₈H₈ClNO₂[10]
-
CAS Number: 10147-68-9[9]
Solubility and Stock Solution Preparation
The solubility of a compound is a critical factor for in vitro assays. While quantitative solubility data is not widely published, qualitative assessments indicate that related compounds are soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol, with poor solubility in water.[11]
Expert Insight: DMSO is the recommended solvent for creating a high-concentration stock solution. It is crucial, however, to ensure the final concentration of DMSO in the assay wells is non-inhibitory to the fungal isolates (typically ≤1% v/v). Therefore, a solvent toxicity control must always be included in the experimental setup.
Protocol for Stock Solution:
-
Accurately weigh a precise amount of 2-chloro-N-(2-hydroxyphenyl)acetamide powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
Core Methodologies: In Vitro Antifungal Susceptibility Testing
The primary objective of initial screening is to determine the potency of the compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).[12][13]
Protocol: Broth Microdilution Assay for MIC Determination
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[14]
Materials:
-
2-chloro-N-(2-hydroxyphenyl)acetamide DMSO stock solution
-
Reference antifungal drugs (e.g., Fluconazole, Amphotericin B) for quality control
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305, and relevant clinical isolates)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 0.9% saline
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (35°C)
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Subculture fungal strains on SDA plates and incubate for 24 hours (for yeasts) or 5-7 days (for molds) at 35°C to ensure purity and viability.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[12]
-
Dilute this standardized suspension in RPMI-1640 medium to achieve a final target inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.[14]
-
-
Plate Preparation and Compound Dilution:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of the test compound in well 1 by adding the required volume of stock solution to the medium.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (medium and inoculum, no compound).
-
Well 12 will serve as the sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of 2-chloro-N-(2-hydroxyphenyl)acetamide that causes complete inhibition of visible growth as observed with the naked eye.[14]
-
Protocol: Determination of Minimum Fungicidal Concentration (MFC)
The MFC assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Procedure:
-
Following MIC determination, select the wells showing no visible growth.
-
Mix the contents of each well gently.
-
Spot-inoculate 10-20 µL from each of these wells onto a fresh, drug-free SDA plate.[14]
-
Incubate the SDA plate at 35°C for 24-48 hours, or until growth is clearly visible in the control spot (from the growth control well).
-
The MFC is the lowest compound concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU) on the agar plate.
Data Interpretation: The MFC/MIC ratio is calculated to classify the compound's activity.
-
Fungicidal: MFC/MIC ≤ 4
-
Fungistatic: MFC/MIC > 4
Experimental Workflow and Data Presentation
A systematic workflow is crucial for obtaining reliable data.
Caption: Experimental workflow for antifungal susceptibility testing.
Data Presentation Tables
Quantitative data should be summarized in a clear, structured format for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-chloro-N-(2-hydroxyphenyl)acetamide
| Fungal Species | Strain ID | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | ATCC 90028 | ||
| Candida albicans | Clinical Isolate 1 | ||
| Aspergillus fumigatus | ATCC 204305 |
| Cryptococcus neoformans| ATCC 90112 | | |
Table 2: Minimum Fungicidal Concentration (MFC) of 2-chloro-N-(2-hydroxyphenyl)acetamide
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Candida albicans | ATCC 90028 |
| Candida albicans | Clinical Isolate 1 | | | | |
Preliminary Mechanistic Investigation
While detailed mechanistic studies are complex, simple, targeted assays can provide valuable early insights. Since many antifungal drugs, like Amphotericin B, target ergosterol in the fungal cell membrane, determining if 2-chloro-N-(2-hydroxyphenyl)acetamide interacts with this pathway is a logical first step. Notably, studies on the related compound 2-chloro-N-phenylacetamide suggest it does not act by binding to ergosterol, hinting at a potentially different mechanism for this class of compounds.[4][6]
Protocol: Ergosterol Binding Assay
This assay assesses whether the compound's antifungal activity is antagonized by the presence of exogenous ergosterol.
Procedure:
-
Perform the standard broth microdilution MIC assay as described in Section 3.1.
-
Simultaneously, run an identical parallel assay where the RPMI-1640 medium is supplemented with a final concentration of 400 µg/mL of exogenous ergosterol.
-
Incubate both plates under the same conditions.
-
Determine the MIC for the compound in both the standard and the ergosterol-supplemented medium.
Interpretation of Results:
-
No Change in MIC: If the MIC value remains the same or changes minimally (≤2-fold) in the presence of ergosterol, it suggests that 2-chloro-N-(2-hydroxyphenyl)acetamide does not directly bind to ergosterol and likely acts on a different cellular target.
-
Significant Increase in MIC: If the MIC value increases substantially (≥8-fold), it indicates that the compound's activity is antagonized by ergosterol. This suggests a mechanism involving either direct binding to membrane ergosterol or interference with the ergosterol biosynthesis pathway.
Sources
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Application Notes & Protocols: 2-Chloro-N-(2-hydroxyphenyl)acetamide as a Versatile Precursor for Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-chloro-N-(2-hydroxyphenyl)acetamide as a pivotal precursor in heterocyclic synthesis. We delve into the synthesis of the precursor itself, followed by an in-depth exploration of its application in constructing high-value heterocyclic scaffolds, such as benzoxazoles. The guide emphasizes the underlying reaction mechanisms, provides field-tested, step-by-step protocols, and discusses the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of 2-Chloro-N-(2-hydroxyphenyl)acetamide
2-Chloro-N-(2-hydroxyphenyl)acetamide is a bifunctional organic compound that serves as an exceptionally useful building block in synthetic organic chemistry. Its structure is primed for intramolecular cyclization reactions, making it a go-to precursor for various heterocyclic systems. The molecule incorporates three key reactive centers:
-
The Nucleophilic Phenolic Hydroxyl Group: The ortho-positioned hydroxyl group (-OH) acts as a potent intramolecular nucleophile.
-
The Electrophilic Chloroacetyl Group: The methylene carbon adjacent to the chlorine atom is highly susceptible to nucleophilic attack.
-
The Amide Linkage: Provides structural rigidity and influences the electronic properties of the aromatic ring.
This unique arrangement facilitates efficient cyclization cascades, primarily through intramolecular Williamson ether synthesis or related base-mediated condensations, to yield fused heterocyclic rings. These resulting scaffolds, particularly benzoxazoles, are prevalent in pharmacologically active compounds, demonstrating a wide range of biological activities.
Physicochemical Properties
A summary of the key properties of 2-chloro-N-(2-hydroxyphenyl)acetamide is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| CAS Number | 10147-68-9 | [1] |
| Appearance | Solid (typically off-white to brown) | [2] |
| IUPAC Name | 2-chloro-N-(2-hydroxyphenyl)acetamide | [1] |
Synthesis of the Precursor: 2-Chloro-N-(2-hydroxyphenyl)acetamide
The reliable synthesis of the precursor is the foundational step for all subsequent applications. The most common and efficient method is the N-acylation of 2-aminophenol with chloroacetyl chloride.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The amino group of 2-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Experimental Workflow: Synthesis of the Precursor
This diagram outlines the straightforward, two-step process for synthesizing the title compound.
Caption: Workflow for the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the chloroacetylation of aminophenols.[3][4]
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminophenol (e.g., 10.9 g, 0.1 mol) in glacial acetic acid (50 mL). Add sodium acetate trihydrate (e.g., 16.4 g, 0.12 mol) to the solution.
-
Causality Note: Glacial acetic acid serves as a solvent that is compatible with both the reactant and the acylating agent. Sodium acetate acts as a base to neutralize the HCl generated in situ, preventing the protonation of the starting aniline and driving the equilibrium towards the product.
-
-
Addition of Acylating Agent: Cool the flask in an ice bath to 0-5 °C. Add chloroacetyl chloride (e.g., 8.8 mL, 0.11 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of cold water. A solid precipitate will form. Stir for 15 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.[5]
-
Purification: Dry the crude solid. Recrystallize the product from ethanol to yield pure 2-chloro-N-(2-hydroxyphenyl)acetamide as colorless or off-white crystals.[5]
Application: Synthesis of 3,4-dihydro-2H-benzo[b][5][6]oxazin-3-one
One of the most valuable applications of 2-chloro-N-(2-hydroxyphenyl)acetamide is its conversion into benzoxazine derivatives, specifically 3,4-dihydro-2H-benzo[b][5][6]oxazin-3-one. This scaffold is a key intermediate in the synthesis of many pharmaceutical agents.
Reaction Mechanism: Intramolecular Cyclization
The reaction is a classic example of a base-mediated intramolecular nucleophilic substitution (an intramolecular Williamson ether synthesis). The base deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the adjacent electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the six-membered heterocyclic ring.
Caption: Mechanism for the cyclization to a benzoxazinone derivative.
Detailed Protocol for Benzoxazinone Synthesis
Materials:
-
2-Chloro-N-(2-hydroxyphenyl)acetamide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Tetrahydrofuran (THF)[4]
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 2-chloro-N-(2-hydroxyphenyl)acetamide (e.g., 9.28 g, 0.05 mol) in 100 mL of acetone, add anhydrous potassium carbonate (e.g., 10.35 g, 0.075 mol).
-
Causality Note: Potassium carbonate is a mild inorganic base suitable for deprotonating the phenol without hydrolyzing the amide. Acetone or THF are appropriate polar aprotic solvents that solubilize the reactants and facilitate the Sₙ2 reaction.
-
-
Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and potassium chloride salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-dihydro-2H-benzo[b][5][6]oxazin-3-one.
Expected Results & Variations
The yield for this cyclization is typically high, often exceeding 80-90%, due to the favorable intramolecular nature of the reaction.
| Base | Solvent | Temperature | Typical Yield |
| K₂CO₃ | Acetone | Reflux | >85% |
| NaH | THF | 0 °C to RT | >90% |
| Et₃N | Acetonitrile | Reflux | ~70-80% |
Broader Applications in Heterocyclic Synthesis
The utility of 2-chloro-N-arylacetamides extends beyond simple benzoxazinones. The chloroacetamide moiety is a versatile electrophilic partner for various nucleophiles, enabling the synthesis of a diverse range of heterocyclic structures. For instance, reaction with sulfur nucleophiles like thiourea or sodium sulfide can lead to benzothiazine derivatives. Furthermore, the core structure can be elaborated into more complex fused systems, such as thieno[2,3-b]pyridines, demonstrating its value as a versatile precursor.[7][8]
Safety and Handling
2-Chloro-N-(2-hydroxyphenyl)acetamide and its precursors require careful handling in a well-ventilated fume hood.
-
Hazards: The compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][9]
-
Handling Chloroacetyl Chloride: This reagent is highly corrosive and lachrymatory. It reacts violently with water. It must be handled with extreme care in a fume hood.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
References
-
Yilmaz Obali, A., et al. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide. PubChem. [Link]
-
ResearchGate. (n.d.). Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide. PubChem. [Link]
-
Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
-
Yusufov, M.S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX. [Link]
-
Yusufov, M.S., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]
-
Al-Ghorbani, M., et al. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH National Library of Medicine. [Link]
-
ResearchGate. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]
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- 3. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
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- 8. researchgate.net [researchgate.net]
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analytical methods for purity validation of 2-chloro-N-(2-hydroxyphenyl)acetamide by HPLC
An Application Note and Protocol for the Analytical Purity Validation of 2-chloro-N-(2-hydroxyphenyl)acetamide by High-Performance Liquid Chromatography (HPLC)
Abstract
This comprehensive application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-chloro-N-(2-hydroxyphenyl)acetamide. The described methodology is designed to be stability-indicating, ensuring that any degradation products or process-related impurities can be effectively separated and quantified. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this compound. The method has been developed based on established scientific principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for Purity Validation
2-chloro-N-(2-hydroxyphenyl)acetamide is a chemical intermediate with potential applications in the synthesis of pharmaceutical and biologically active compounds. The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final product. Therefore, a well-validated analytical method is essential to ensure the quality and consistency of 2-chloro-N-(2-hydroxyphenyl)acetamide.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and specificity. This application note describes the development and validation of an RP-HPLC method that can accurately determine the purity of 2-chloro-N-(2-hydroxyphenyl)acetamide and separate it from its potential impurities and degradation products. The method's development was guided by the physicochemical properties of the analyte and validated according to the principles outlined in ICH Q2(R1) guidelines on the validation of analytical procedures.
Experimental Design and Methodology
Materials and Reagents
-
Reference Standard: 2-chloro-N-(2-hydroxyphenyl)acetamide (purity ≥ 99.5%)
-
Samples: Batches of 2-chloro-N-(2-hydroxyphenyl)acetamide for purity testing.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).
-
Reagents: Formic acid (analytical grade), Hydrochloric acid (analytical grade), Sodium hydroxide (analytical grade), and Hydrogen peroxide (30%, analytical grade).
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio was used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-chloro-N-(2-hydroxyphenyl)acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the 2-chloro-N-(2-hydroxyphenyl)acetamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol
The developed method was validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guidelines.
System Suitability
Before performing any analysis, the suitability of the chromatographic system was verified. The working standard solution (100 µg/mL) was injected five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 0.1 N HCl, heated at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 0.1 N NaOH, heated at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mL of sample solution (1000 µg/mL) + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 48 hours.
The stressed samples were then diluted with the diluent to a final concentration of 100 µg/mL and analyzed. The peak purity of the main peak was assessed using the PDA detector to ensure no co-eluting peaks.
Caption: Workflow for HPLC method validation.
Linearity
The linearity of the method was determined by analyzing a series of solutions of 2-chloro-N-(2-hydroxyphenyl)acetamide at concentrations ranging from 1 µg/mL to 200 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of the method was evaluated by performing recovery studies. The sample solution was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the sample solution (100 µg/mL) were performed on the same day. The RSD of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The RSD between the two sets of data should be ≤ 2.0%.
Robustness
The robustness of the method was assessed by making deliberate small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase. The system suitability parameters were checked under these modified conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)
Results and Discussion
A typical chromatogram of 2-chloro-N-(2-hydroxyphenyl)acetamide should show a well-resolved peak at the expected retention time. The forced degradation studies will likely show the formation of several degradation products, all of which should be well-separated from the main peak, demonstrating the stability-indicating nature of the method.
Table 3: Summary of Validation Results (Example Data)
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | RSD = 0.5%, Tailing = 1.2, Plates > 5000 | RSD ≤ 2.0%, Tailing ≤ 2.0, Plates ≥ 2000 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8%, Intermediate: 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
The validation results presented in Table 3 (example data) would confirm that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity determination of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Caption: Interdependence of analytical validation parameters.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the purity validation of 2-chloro-N-(2-hydroxyphenyl)acetamide. The method has been developed and validated based on the stringent requirements of the ICH guidelines, ensuring its suitability for quality control and stability studies in a regulated environment. The detailed protocol provided herein can be readily implemented in analytical laboratories for the routine analysis of this compound.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
The Medicinal Chemistry of 2-chloro-N-(2-hydroxyphenyl)acetamide: A Guide to Synthesis, Biological Evaluation, and Therapeutic Potential
This document provides a comprehensive overview of the medicinal chemistry applications of 2-chloro-N-(2-hydroxyphenyl)acetamide, a versatile scaffold with significant potential in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, biological activities, and the underlying mechanisms of action. We will explore its applications in oncology, infectious diseases, and inflammatory conditions, supported by detailed experimental protocols and data.
Introduction: A Privileged Scaffold in Drug Discovery
2-chloro-N-(2-hydroxyphenyl)acetamide is a synthetic organic compound characterized by a chloroacetamide moiety attached to a 2-aminophenol backbone. This unique structural arrangement confers a range of physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. The presence of the reactive α-chloroacetamide group, the phenolic hydroxyl, and the amide linkage provides multiple points for molecular interactions with biological targets, leading to a diverse pharmacological profile.
The core N-(2-hydroxyphenyl)acetamide structure itself is a known pharmacophore, with its non-chlorinated analog exhibiting anti-inflammatory and potent antitumor effects against cell lines such as the human breast cancer cell line MCF-7. The introduction of a chlorine atom to the acetamide side chain is a key modification that has been shown to enhance the biological activity of many parent compounds, a principle that holds true for this molecule as well.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is crucial for its application in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 185.61 g/mol | PubChem[1] |
| IUPAC Name | 2-chloro-N-(2-hydroxyphenyl)acetamide | PubChem[1] |
| CAS Number | 10147-68-9 | PubChem[1] |
Safety Information: 2-chloro-N-(2-hydroxyphenyl)acetamide is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE) should be used when handling this compound.
Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide
The synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide is a straightforward and efficient process, typically achieved through the acylation of 2-aminophenol with chloroacetyl chloride. This reaction provides a high yield of the desired product.
Figure 1: General workflow for the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Protocol for Synthesis
This protocol is adapted from established methods for the chloroacetylation of aminophenols.[2]
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate trihydrate
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.2 equivalents) dropwise to the cooled solution using a dropping funnel, ensuring the temperature remains low.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
To facilitate product precipitation, add a solution of sodium acetate trihydrate in water.
-
Filter the resulting solid precipitate using a Büchner funnel, and wash the solid with cold water.
-
Dry the crude product.
-
Recrystallize the dried solid from ethanol to obtain pure 2-chloro-N-(2-hydroxyphenyl)acetamide as colorless crystals.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry
Anticancer Activity
The chloroacetamide moiety is a known pharmacophore that can act as an alkylating agent, forming covalent bonds with nucleophilic residues in target proteins. This reactivity is believed to contribute to the anticancer properties of 2-chloro-N-(2-hydroxyphenyl)acetamide and its derivatives.
Mechanism of Action: While the precise mechanism for the parent compound is still under investigation, studies on related chloroacetamide derivatives suggest a multi-faceted mode of action. One key proposed mechanism is the inhibition of Glutathione S-transferases (GSTs). GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating electrophilic compounds with glutathione, thereby facilitating their removal from the cell. In many cancer types, GSTs are overexpressed and contribute to multidrug resistance. By inhibiting GST, 2-chloro-N-(2-hydroxyphenyl)acetamide may increase the intracellular concentration of reactive oxygen species (ROS) and enhance the efficacy of other chemotherapeutic agents.
Furthermore, the parent molecule, N-(2-hydroxyphenyl)acetamide, has been shown to induce apoptosis in cancer cells. This is achieved by modulating the expression of key regulatory proteins in the apoptotic cascade, specifically by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 balance leads to the activation of caspases and the subsequent execution of programmed cell death.
Figure 2: Proposed anticancer mechanism of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-chloro-N-(2-hydroxyphenyl)acetamide
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Prepare a stock solution of 2-chloro-N-(2-hydroxyphenyl)acetamide in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The presence of the α-chloroacetamide moiety is critical for the antimicrobial properties of this class of compounds. Studies have demonstrated that the addition of the chlorine atom significantly enhances the activity against various pathogens, including fungi and bacteria.
Mechanism of Action: The electrophilic nature of the α-carbon in the chloroacetamide group allows it to react with nucleophilic functional groups present in microbial biomolecules, such as the sulfhydryl groups of cysteine residues in enzymes. This covalent modification can lead to enzyme inactivation and disruption of essential metabolic pathways, ultimately resulting in microbial cell death. For instance, in fungi like Candida albicans, the chlorinated compound shows significant inhibitory activity, whereas the non-chlorinated parent molecule is inactive.[4]
Spectrum of Activity: Derivatives of 2-chloro-N-phenylacetamide have shown promising activity against a range of microorganisms:
-
Antifungal: Effective against Candida albicans and Candida parapsilosis, including fluconazole-resistant strains.[5]
-
Antibacterial: Demonstrates activity against Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae.[6][7]
Protocol for Determination of Minimum Inhibitory Concentration (MIC):
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
2-chloro-N-(2-hydroxyphenyl)acetamide
-
DMSO
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of 2-chloro-N-(2-hydroxyphenyl)acetamide in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (medium with inoculum and a known antibiotic/antifungal), a negative control (medium with inoculum and DMSO), and a sterility control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
The N-phenylacetamide scaffold is present in several known anti-inflammatory drugs. The parent molecule, N-(2-hydroxyphenyl)acetamide, has demonstrated anti-inflammatory properties, suggesting that 2-chloro-N-(2-hydroxyphenyl)acetamide may also possess similar activity.
Mechanism of Action: The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
Additionally, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation. Inhibition of this pathway can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators. While direct evidence for 2-chloro-N-(2-hydroxyphenyl)acetamide is limited, related compounds have been shown to modulate these pathways.
Figure 3: Potential anti-inflammatory mechanisms of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Protocol for In Vitro COX Inhibition Assay:
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
2-chloro-N-(2-hydroxyphenyl)acetamide
-
DMSO
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)
-
Microplate reader
Procedure:
-
Prepare a stock solution of 2-chloro-N-(2-hydroxyphenyl)acetamide in DMSO.
-
In separate wells of a microplate, pre-incubate COX-1 or COX-2 enzyme with various concentrations of the compound or vehicle (DMSO) in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Conclusion and Future Directions
2-chloro-N-(2-hydroxyphenyl)acetamide represents a promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis and diverse biological activities, including anticancer, antimicrobial, and potentially anti-inflammatory effects, make it a valuable starting point for the development of novel therapeutic agents. The presence of the reactive chloroacetamide moiety appears to be a key determinant of its biological profile, particularly its antimicrobial and anticancer properties.
Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for each of its biological activities. Structure-activity relationship (SAR) studies on derivatives of 2-chloro-N-(2-hydroxyphenyl)acetamide could lead to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Further preclinical and in vivo studies are warranted to validate its therapeutic potential and to assess its safety profile for potential clinical applications.
References
- Bravo, et al. (Year). Journal of Antimicrobial Chemotherapy.
- Katke, S. A., Amrutkar, S. V., & Khairnar, S. J. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
-
de Fátima de Souza, J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]
- Hanif, F., et al. (2014). N-(2-hydroxy phenyl)
-
PubChem. (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Proceedings of Multidisciplinary International Scientific-Practical Conference "Current Issues of Science, Education and Industry in Modern Research". [Link]
-
de Oliveira, C. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]
-
Shaheen, U., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304. [Link]
-
Obali, A. Y., et al. (2015). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and the amide-based molecule 2,2'-(1,2-phenylenebis(azanediyl))bis(N-(2-hydroxyphenyl)acetamide), 2. ResearchGate. [Link]
-
PubChem. (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
de Oliveira, C. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]
-
de Fátima de Souza, J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
-
Shaheen, U., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304. [Link]
Sources
- 1. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
protocol for the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide in a laboratory setting
Application Note & Protocol: Laboratory Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide, a key intermediate in the development of various pharmaceutical and chemical entities.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, procedural causality, and robust product validation. The synthesis is achieved through the N-acylation of 2-aminophenol with chloroacetyl chloride. This guide details the underlying chemical principles, a step-by-step experimental procedure, methods for product characterization, and critical safety considerations.
Introduction and Scientific Principles
2-chloro-N-(2-hydroxyphenyl)acetamide is a valuable building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a functionalized phenyl ring, makes it a versatile precursor for constructing more complex molecules, including heterocyclic compounds with potential biological activity.[3][4]
The synthesis detailed herein is a classic example of nucleophilic acyl substitution. The reaction proceeds by the selective acylation of the amino group of 2-aminophenol with chloroacetyl chloride.
Causality of Reagent Selection and Selectivity: The core of this synthesis relies on the differential nucleophilicity of the two functional groups on the 2-aminophenol molecule: the amino (-NH₂) group and the hydroxyl (-OH) group. The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the phenolic hydroxyl group. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available to attack the electrophilic carbonyl carbon of chloroacetyl chloride. This inherent reactivity difference allows for selective N-acylation over O-acylation, leading to the desired amide product. The reaction releases hydrogen chloride (HCl) as a byproduct, which is typically neutralized to drive the reaction to completion.
Reaction Mechanism: Nucleophilic Acyl Substitution
The mechanism involves the nucleophilic attack of the 2-aminophenol's amino group on the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A subsequent deprotonation step yields the final product, 2-chloro-N-(2-hydroxyphenyl)acetamide, and HCl.
Caption: Figure 1: Reaction Mechanism for N-Acylation.
Materials, Reagents, and Equipment
Successful and safe execution requires adherence to the specified quality of reagents and proper laboratory equipment.
Table 1: Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Key Hazards |
| 2-Aminophenol | 95-55-6 | C₆H₇NO | 109.13 | Harmful if swallowed/inhaled, Suspected of causing genetic defects.[5][6][7][8] |
| Chloroacetyl Chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | Toxic if swallowed/inhaled/in contact with skin, Causes severe skin burns and eye damage, Reacts violently with water.[9][10][11][12] |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Flammable, Causes severe skin burns and eye damage. |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | Generally low hazard. |
| Ethanol (95% or Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Highly flammable. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
Equipment
-
Magnetic stirrer with stir bar and heating mantle
-
250 mL three-neck round-bottom flask
-
Dropping funnel (pressure-equalizing)
-
Reflux condenser with water lines
-
Thermometer or temperature probe
-
Ice-water bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator (optional, for solvent removal)
-
Analytical balance (± 0.001 g)
-
Melting point apparatus
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and should be performed within a certified chemical fume hood.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.
-
Chloroacetyl Chloride Handling: This reagent is highly corrosive, toxic, and moisture-sensitive.[9][10] It must be handled exclusively in a fume hood. Keep away from water as it reacts violently, liberating toxic gas.[10][11] Have a neutralizing agent (e.g., sodium bicarbonate solution) readily available for spills.
-
2-Aminophenol Handling: This reagent is harmful and a suspected mutagen.[6][7] Avoid inhalation of dust and skin contact.[5][8]
-
Reaction Conditions: The reaction can be exothermic. Maintain strict temperature control, especially during the addition of chloroacetyl chloride.
Synthesis Workflow
Caption: Figure 2: Step-by-Step Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 5.46 g (0.05 mol) of 2-aminophenol in 30 mL of glacial acetic acid. Stir until a clear solution is formed.
-
Cooling: Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C.
-
Addition of Acylating Agent: Slowly add 4.4 mL (0.055 mol) of chloroacetyl chloride dropwise to the stirred solution over approximately 30 minutes.[13][14] It is critical to maintain the internal temperature below 10 °C during the addition to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Product Precipitation: Prepare a solution of 15 g of sodium acetate in 100 mL of deionized water and cool it in an ice bath. Pour the reaction mixture slowly into the cold sodium acetate solution while stirring. A solid precipitate should form.[14][15]
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any remaining acetic acid and salts.
-
Drying: Press the crude product as dry as possible on the filter, then transfer it to a watch glass and let it air-dry. An expected yield of crude product is typically in the range of 75-90%.
-
Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified, colorless crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The expected melting point is approximately 148 °C.[13]
Product Characterization and Data Analysis
Validation of the final product's identity and purity is essential. The following are typical characterization data for 2-chloro-N-(2-hydroxyphenyl)acetamide.
Table 2: Analytical and Spectroscopic Data
| Analysis Type | Expected Result |
| Appearance | Colorless to off-white crystalline solid.[14] |
| Molecular Weight | 185.61 g/mol .[16] |
| Melting Point | ~148 °C.[13] |
| FT-IR (cm⁻¹) | ~3380-3400 (O-H stretch, phenolic) , ~3200-3300 (N-H stretch, amide) , ~1650-1670 (C=O stretch, Amide I band) , ~1530-1550 (N-H bend, Amide II band) .[17][18][19] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.2 (s, 1H, -NH-), ~9.5 (s, 1H, -OH), ~6.8-7.5 (m, 4H, Ar-H), ~4.2 (s, 2H, -CH₂-Cl).[1][19] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~148 (Ar-C-OH), ~115-128 (Ar-C), ~43 (-CH₂-Cl).[1][19] |
| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 184.0; [M+H]⁺ at m/z 186.0. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (e.g., hydrolyzed chloroacetyl chloride).2. Reaction temperature was too high, leading to side reactions.3. Insufficient reaction time. | 1. Use fresh, properly stored reagents. Ensure chloroacetyl chloride is clear and fuming.2. Maintain strict temperature control during addition.3. Increase stirring time at room temperature. |
| Oily Product / Fails to Solidify | 1. Impurities present.2. Incomplete reaction. | 1. Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, attempt extraction with ethyl acetate, wash with brine, dry, and concentrate.2. Check reaction completion with TLC before work-up. |
| Product is Colored (e.g., brown) | Oxidation of 2-aminophenol starting material or product. | 1. Ensure the 2-aminophenol is light-colored before use; purify if necessary.2. Perform the reaction under an inert atmosphere (e.g., nitrogen).3. Use activated carbon during recrystallization to remove colored impurities. |
| Broad Melting Point Range | The product is impure. | Recrystallize the product again, ensuring slow cooling for better crystal formation. Wash thoroughly with cold solvent. |
References
- Santa Cruz Biotechnology. (n.d.). 2-Aminophenol Material Safety Data Sheet.
- ScienceLab.com. (2005). Chloroacetyl Chloride MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol.
- Sigma-Aldrich. (2025). Safety Data Sheet: Chloroacetyl chloride.
- Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL.
- CDH Fine Chemical. (n.d.). Chloro Acetyl Chloride MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride Material Safety Data Sheet.
- Actylis Lab Solutions. (2010). Chloroacetyl Chloride MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminophenol.
- Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides.
- ResearchGate. (n.d.). Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide.
- PubChem. (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and....
- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Neliti. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY.
- NIH National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity.
- IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- ResearchGate. (2025). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
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The Strategic Utility of 2-Chloro-N-(2-hydroxyphenyl)acetamide in Modern Drug Discovery: Application Notes and Protocols
Abstract
This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-chloro-N-(2-hydroxyphenyl)acetamide as a versatile chemical intermediate. This document moves beyond a simple recitation of facts to provide an in-depth analysis of the molecule's reactivity, supported by field-proven insights and detailed experimental protocols. We will explore its pivotal role in the synthesis of diverse bioactive scaffolds, with a particular focus on the generation of novel antimicrobial and anticancer agents. The core of this guide is built upon the principle of causality in experimental design, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.
Introduction: The Strategic Advantage of a Bifunctional Intermediate
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of diverse compound libraries. 2-Chloro-N-(2-hydroxyphenyl)acetamide emerges as a particularly valuable building block due to its inherent bifunctionality. The molecule incorporates two key reactive centers: an electrophilic α-chloroacetamide "warhead" and a nucleophilic phenolic hydroxyl group, ortho-disposed to an amide linkage. This specific arrangement provides a strategic advantage for medicinal chemists, enabling a range of synthetic transformations to access novel chemical matter with therapeutic potential.
The N-arylacetamide core is a well-established pharmacophore found in numerous medicinal and agrochemical compounds.[1] The strategic placement of the chloroacetyl group, a known reactive moiety, opens avenues for the development of targeted covalent inhibitors, a therapeutic modality of increasing importance in oncology and beyond.[2] This guide will elucidate the chemical logic behind the use of this intermediate, providing detailed protocols for its synthesis and subsequent elaboration into more complex, biologically active molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and handling requirements of any chemical intermediate is a prerequisite for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| CAS Number | 10147-68-9 | [3] |
Safety and Handling: 2-Chloro-N-(2-hydroxyphenyl)acetamide is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. According to its Globally Harmonized System (GHS) classification, it is toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[3]
Core Reactivity and Mechanistic Insights
The synthetic utility of 2-chloro-N-(2-hydroxyphenyl)acetamide is dictated by the reactivity of its two primary functional groups. A clear understanding of these reactive pathways is crucial for designing successful synthetic strategies.
Diagram 1: Key Reactive Sites and Synthetic Pathways of 2-Chloro-N-(2-hydroxyphenyl)acetamide.
The α-chloroacetamide moiety serves as a potent electrophilic "warhead." The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in the design of covalent inhibitors, which form a stable, irreversible bond with nucleophilic amino acid residues, most notably cysteine, within the active site of a target protein.[4] This covalent modification can lead to prolonged and potent biological activity.
The phenolic hydroxyl group , being ortho to the amide linkage, is a key nucleophile. Its reactivity can be exploited in intramolecular cyclization reactions, leading to the formation of heterocyclic scaffolds such as benzoxazinones. The proximity of the hydroxyl group to the amide functionality facilitates these ring-closing reactions, often under basic conditions.
Application in Drug Discovery: Synthesis of Bioactive Molecules
The true value of 2-chloro-N-(2-hydroxyphenyl)acetamide as an intermediate is demonstrated by its successful application in the synthesis of molecules with significant biological activity.
Synthesis of Antimicrobial Agents
There is a growing body of evidence supporting the antimicrobial properties of chloroacetamide derivatives. The presence of the chlorine atom appears to be crucial for enhancing the biological activity of these molecules.[5]
Application Insight: The electrophilic nature of the chloroacetamide group is believed to contribute to its antimicrobial effects, potentially through the alkylation of essential biomolecules within microbial cells.
A Gateway to Anticancer Therapeutics: Covalent Kinase Inhibitors
The chloroacetamide functional group is a privileged "warhead" in the design of targeted covalent inhibitors, a class of drugs that has shown significant promise in oncology.[6] These inhibitors first bind non-covalently to the target protein, and then the electrophilic warhead forms a permanent covalent bond with a nearby nucleophilic amino acid residue, such as cysteine. This irreversible inhibition can overcome resistance mechanisms that affect reversible inhibitors.
Diagram 2: Generalized Workflow for the Synthesis of a Covalent Kinase Inhibitor.
Synthesis of Benzoxazinone Scaffolds
The intramolecular cyclization of 2-chloro-N-(2-hydroxyphenyl)acetamide provides an efficient route to benzoxazinone derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antifungal, and antibacterial properties.[8]
Protocol Insight: The key to a successful cyclization is the deprotonation of the phenolic hydroxyl group to form a more potent nucleophile, which then attacks the electrophilic carbon of the chloroacetamide moiety, displacing the chloride ion.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of 2-chloro-N-(2-hydroxyphenyl)acetamide. These are intended to be starting points, and optimization may be necessary depending on the specific substrate and desired outcome.
Protocol 1: Synthesis of 2-Chloro-N-(2-hydroxyphenyl)acetamide
This protocol describes a general method for the chloroacetylation of 2-aminophenol.
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a suitable flask, dissolve 2-aminophenol (1.0 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a solution of sodium acetate in water to precipitate the product.[9]
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the reaction of 2-chloro-N-(2-hydroxyphenyl)acetamide with a nucleophile.
Materials:
-
2-Chloro-N-(2-hydroxyphenyl)acetamide
-
Nucleophile (e.g., a primary or secondary amine, thiol)
-
A suitable aprotic solvent (e.g., acetonitrile, DMF, THF)
-
A non-nucleophilic base (e.g., K₂CO₃, Et₃N)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of the nucleophile (1.0-1.2 equivalents) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).
-
Stir the mixture under an inert atmosphere at room temperature for 15-30 minutes.
-
Add 2-chloro-N-(2-hydroxyphenyl)acetamide (1.0 equivalent) to the reaction mixture.
-
The reaction may be stirred at room temperature or heated depending on the reactivity of the nucleophile. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Synthesis of a Benzoxazinone Derivative (General Procedure)
This protocol provides a general framework for the intramolecular cyclization of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Materials:
-
2-Chloro-N-(2-hydroxyphenyl)acetamide
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., DMF, THF)
-
Inert atmosphere
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve 2-chloro-N-(2-hydroxyphenyl)acetamide (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Carefully add the base (1.1-1.5 equivalents) portion-wise to the solution at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting benzoxazinone derivative by column chromatography or recrystallization.
Conclusion and Future Perspectives
2-Chloro-N-(2-hydroxyphenyl)acetamide has demonstrated its value as a strategic and versatile intermediate in drug discovery. Its unique combination of an electrophilic "warhead" and a nucleophilic handle allows for the efficient synthesis of a wide array of biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block in their quest for novel therapeutics.
Future research in this area will likely focus on expanding the library of derivatives synthesized from this intermediate, with a particular emphasis on the development of highly selective covalent inhibitors for a range of therapeutic targets. The exploration of novel cyclization strategies to access diverse heterocyclic scaffolds will also continue to be a fruitful area of investigation. As our understanding of disease biology deepens, the rational design of targeted covalent inhibitors and other bioactive molecules derived from 2-chloro-N-(2-hydroxyphenyl)acetamide will undoubtedly play an increasingly important role in the future of medicine.
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Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]
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Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. J-Stage. [Link]
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Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. National Institutes of Health. [Link]
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A chloroacetamide derivative as a potent candidate for fusariosis treatment. National Institutes of Health. [Link]
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Prominent warheads: a Acrylamides, b 2-Chloroacetamides and c Propargylamides. ResearchGate. [Link]
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Recent Advances in Covalent Drug Discovery. National Institutes of Health. [Link]
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Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. [Link]
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Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. MDPI. [Link]
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Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. National Institutes of Health. [Link]
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Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Institutes of Health. [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. [Link]
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Recent advances in the development of covalent inhibitors. Semantic Scholar. [Link]
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N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]
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2-chloro-N-(2-hydroxyphenyl)acetamide. PubChem. [Link]
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Schema of the synthesis of 2-hydroxy-N-(2-hydroxyphenyl)[1,2-¹³C]acetamide (1,2-¹³C-labeled compound 1). Ph, phenyl; •, ¹³(-atom; Ac, acetyl.. ResearchGate. [Link]
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Investigating the Antitumor Activity of 2-Chloro-N-(2-hydroxyphenyl)acetamide Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of Novel Acetamide Derivatives
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of chemical scaffolds, acetamide derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and notably, antitumor properties.[1][2] This document focuses on a specific subclass, 2-chloro-N-(2-hydroxyphenyl)acetamide and its derivatives, outlining a comprehensive strategy for the investigation of their antitumor efficacy.
The rationale for exploring these compounds stems from the known bioactivity of related structures. For instance, N-(2-hydroxyphenyl)acetamide has demonstrated significant growth inhibition in human breast cancer cells (MCF-7) by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[3] The introduction of a chloro-group at the 2-position of the acetamide moiety, as seen in 2-chloroacetamides, has been shown to confer significant cytotoxic activity against various cancer cell lines.[4][5] This suggests that the combination of the 2-hydroxyphenyl and 2-chloroacetamide pharmacophores may lead to synergistic or enhanced antitumor effects.
This guide provides a structured framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro and in vivo antitumor potential of novel 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Part 1: Synthesis and Characterization
The foundational step in this investigation is the synthesis of the target 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives. A general synthetic scheme involves the acylation of 2-aminophenol with chloroacetyl chloride.[6][7]
General Synthesis Protocol:
-
Dissolve 2-aminophenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled solution with constant stirring.
-
To facilitate product formation, a mild base such as sodium acetate may be added.[7]
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the desired 2-chloro-N-(2-hydroxyphenyl)acetamide.[7][8]
It is imperative to thoroughly characterize the synthesized compounds using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.[9]
Part 2: In Vitro Evaluation of Antitumor Activity
Initial screening of the synthesized derivatives is performed using a panel of human cancer cell lines to assess their cytotoxic and anti-proliferative effects.[10][11] The choice of cell lines should ideally represent different cancer types to identify broad-spectrum activity or specific sensitivities.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin).[12]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V-FITC/Propidium Iodide (PI) assay is performed.[3][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., staurosporine).[12]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Protocol 3: Cell Cycle Analysis
Investigating the effect of the compounds on cell cycle progression can provide insights into their mechanism of action.[14][15] Arrest at specific checkpoints (e.g., G0/G1, S, G2/M) can inhibit cell proliferation.[16]
Methodology:
-
Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[15]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Part 3: Mechanistic Insights through Molecular Analysis
To elucidate the molecular pathways through which the 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives exert their antitumor effects, further molecular analyses are necessary.
Signaling Pathway Investigation
Based on the observed cellular effects (e.g., apoptosis, cell cycle arrest), specific signaling pathways can be investigated. For instance, the induction of apoptosis often involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][18] Cell cycle regulation is controlled by cyclins and cyclin-dependent kinases (CDKs).
dot
Caption: Proposed apoptotic pathway induced by 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives.
Protocol 4: Western Blot Analysis
Western blotting is a key technique to quantify the expression levels of specific proteins involved in the targeted signaling pathways.[19]
Methodology:
-
Protein Extraction: Treat cells with the test compounds, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin D1, p53).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.
Part 4: In Vivo Antitumor Efficacy
Promising candidates identified from in vitro studies should be further evaluated in preclinical in vivo models to assess their therapeutic potential in a more complex biological system.[20][21][22][23]
dot
Caption: Overall experimental workflow from in vitro screening to in vivo evaluation.
Protocol 5: Human Tumor Xenograft Model
The subcutaneous human tumor xenograft model in immunodeficient mice is a widely used and accepted model for preclinical anticancer drug screening.[24]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule and dose. A positive control group treated with a standard-of-care chemotherapeutic agent should also be included.
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2. Also, monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific treatment duration), euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy. Further analysis, such as histopathology and immunohistochemistry of the tumor tissues, can provide additional mechanistic insights.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of 2-Chloro-N-(2-hydroxyphenyl)acetamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Derivative 1 | MCF-7 | Value |
| Derivative 1 | MDA-MB-231 | Value |
| Derivative 2 | MCF-7 | Value |
| Derivative 2 | MDA-MB-231 | Value |
| Cisplatin | MCF-7 | Value |
| Cisplatin | MDA-MB-231 | Value |
Table 2: Effect of Derivative X on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control | Value | Value | Value |
| Derivative X (IC₅₀) | Value | Value | Value |
Conclusion
The systematic approach outlined in these application notes and protocols provides a robust framework for the comprehensive investigation of the antitumor activity of novel 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives. By progressing from initial in vitro screening to detailed mechanistic studies and culminating in in vivo efficacy evaluation, researchers can effectively identify and characterize promising new candidates for cancer therapy. The causality behind each experimental choice is embedded in the logical progression of the investigation, ensuring that each step builds upon the last to create a compelling and scientifically sound narrative of the compound's therapeutic potential.
References
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International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]
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ResearchGate. (PDF) In vivo screening models of anticancer drugs. Available from: [Link]
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Index Copernicus. REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. Available from: [Link]
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ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
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ResearchGate. Natural Product Testing: Selecting in vivo Anticancer Assay Model. Available from: [Link]
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National Institutes of Health. Antitumor Efficacy Testing in Rodents. Available from: [Link]
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National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available from: [Link]
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Bentham Science. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Available from: [Link]
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ScienceRise: Pharmaceutical Science. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Available from: [Link]
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ScienceRise. SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Available from: [Link]
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Taylor & Francis Online. Cell-cycle analysis – Knowledge and References. Available from: [Link]
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National Institutes of Health. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. Available from: [Link]
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ResearchGate. The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and.... Available from: [Link]
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PubMed. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Available from: [Link]
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National Institutes of Health. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Available from: [Link]
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ResearchGate. Flow cytometric analysis of the cell cycle of cancer cells. (A) Control.... Available from: [Link]
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ResearchGate. Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide.. Available from: [Link]
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MDPI. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Available from: [Link]
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National Institutes of Health. 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]
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PubMed. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. Available from: [Link]
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ResearchGate. Flow cytometry cell cycle analysis at two different treatment.... Available from: [Link]
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Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. Available from: [Link]
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PubChem. 2-chloro-N-(2-hydroxyphenyl)acetamide. Available from: [Link]
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MDPI. N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression. Available from: [Link]
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ResearchGate. (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]
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PubMed. N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Metal Complexes with 2-chloro-N-(2-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from the ligand 2-chloro-N-(2-hydroxyphenyl)acetamide. While this specific ligand is a promising candidate for the development of novel coordination compounds, detailed synthetic protocols for its metal complexes are not extensively documented in current literature. Therefore, this guide offers a generalized, yet detailed, protocol extrapolated from established methods for structurally similar ligands. It is designed to serve as a robust starting point for researchers venturing into the synthesis of such complexes. The document elucidates the underlying chemical principles, provides step-by-step experimental procedures, details characterization techniques, and discusses potential applications in fields such as antimicrobial research and catalysis.
Introduction: The Potential of 2-chloro-N-(2-hydroxyphenyl)acetamide as a Ligand
2-chloro-N-(2-hydroxyphenyl)acetamide is a versatile organic molecule with multiple coordination sites, making it an excellent candidate for the synthesis of stable metal complexes. Its structure, featuring a phenolic hydroxyl group, an amide nitrogen, and a carbonyl oxygen, allows it to act as a bidentate or potentially tridentate ligand. The coordination of metal ions to such organic scaffolds has been shown to significantly enhance their biological activity and catalytic potential. Metal complexes are of great interest in medicinal chemistry for their potential therapeutic applications.[1][2]
The inherent functionalities of 2-chloro-N-(2-hydroxyphenyl)acetamide suggest that its metal complexes could exhibit interesting properties. The phenolic hydroxyl group provides a proton that can be displaced upon coordination, leading to the formation of a stable chelate ring. The amide group offers further coordination possibilities through its nitrogen and oxygen atoms. The chloro-substituent on the acetamide moiety can also influence the electronic properties of the ligand and, consequently, the resulting metal complex.
Synthesis of the Ligand: 2-chloro-N-(2-hydroxyphenyl)acetamide
The synthesis of the ligand is a prerequisite for the formation of its metal complexes. A common and effective method involves the acylation of 2-aminophenol with 2-chloroacetyl chloride.
Protocol: Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide
Materials:
-
2-aminophenol
-
2-chloroacetyl chloride
-
Sodium acetate trihydrate[3]
-
Ethanol
-
Cold water
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve 2-aminophenol in a suitable solvent, such as ethanol, in a round-bottom flask.
-
In a separate container, dissolve 2-chloroacetyl chloride in the same solvent.
-
Slowly add the 2-chloroacetyl chloride solution to the 2-aminophenol solution while stirring vigorously at room temperature. The reaction is exothermic, so cooling might be necessary to maintain a controlled temperature.
-
After the addition is complete, add sodium acetate trihydrate to the reaction mixture to facilitate the formation of the product.[3]
-
Continue stirring the mixture for a designated period (e.g., 2-4 hours) to ensure the completion of the reaction.
-
The resulting solid product is then collected by filtration and washed with cold water to remove any unreacted starting materials and byproducts.[4]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals of 2-chloro-N-(2-hydroxyphenyl)acetamide.[3][4]
-
The purity of the synthesized ligand should be confirmed by techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Generalized Protocol for the Synthesis of Metal Complexes
The following is a generalized protocol for the synthesis of transition metal complexes with 2-chloro-N-(2-hydroxyphenyl)acetamide, based on established methods for similar ligands.[1][5] This protocol may require optimization depending on the specific metal salt used.
Materials:
-
2-chloro-N-(2-hydroxyphenyl)acetamide (ligand)
-
Metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for less soluble complexes
-
Deionized water
-
Standard laboratory glassware
-
Reflux apparatus
Procedure:
-
Preparation of the Ligand Solution: Dissolve a specific molar amount of 2-chloro-N-(2-hydroxyphenyl)acetamide in a suitable solvent (e.g., ethanol) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Preparation of the Metal Salt Solution: In a separate beaker, dissolve the desired metal salt in the same solvent. Common ligand-to-metal molar ratios to explore are 1:1 and 2:1.[5]
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate often indicates the formation of the complex.
-
pH Adjustment (Optional): In some cases, adjusting the pH of the reaction mixture with a dilute base (e.g., NaOH or ammonia solution) can facilitate the deprotonation of the phenolic hydroxyl group and promote coordination.
-
Reflux: The reaction mixture is then refluxed for a period of 2-6 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Complex: After cooling to room temperature, the precipitated metal complex is collected by filtration.
-
Washing and Drying: The collected solid is washed with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The complex is then dried in a desiccator or under vacuum.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of metal complexes with 2-chloro-N-(2-hydroxyphenyl)acetamide.
Caption: A generalized workflow for the synthesis of metal complexes.
Characterization of the Metal Complexes
A suite of analytical techniques is essential to confirm the successful synthesis of the metal complexes and to elucidate their structure.
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in determining the empirical formula and the ligand-to-metal ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand.
-
O-H Stretching: The broad band corresponding to the phenolic O-H stretch in the free ligand is expected to disappear or shift significantly upon coordination to the metal ion.
-
N-H Stretching: The N-H stretching vibration of the amide group may shift upon coordination.
-
C=O Stretching: The carbonyl (C=O) stretching frequency of the amide group is expected to shift to a lower wavenumber upon coordination of the oxygen atom to the metal center.
-
New Bands: The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.
-
-
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be attributed to d-d transitions of the metal ion and charge transfer transitions between the ligand and the metal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a strong indication of coordination. Shifts in the signals of protons and carbons near the coordination sites also provide evidence of complex formation.
-
Molar Conductance Measurements: The molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) helps in determining whether the complexes are electrolytic or non-electrolytic in nature.
-
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and the geometry of the complex (e.g., octahedral, tetrahedral).
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.
Proposed Coordination and Structure
Based on the structure of the ligand, a bidentate coordination through the phenolic oxygen and the carbonyl oxygen is highly probable, forming a stable six-membered chelate ring.
Caption: Proposed coordination of the ligand to a metal center.
Potential Applications
While specific applications for metal complexes of 2-chloro-N-(2-hydroxyphenyl)acetamide need to be experimentally verified, literature on analogous compounds suggests several promising areas of investigation.
Antimicrobial Activity
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[6][7] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane. The metal ion itself can also interfere with cellular processes. The synthesized complexes should be screened against a panel of pathogenic bacteria and fungi to evaluate their potential as antimicrobial agents.
Catalytic Activity
Transition metal complexes are widely used as catalysts in various organic transformations. The complexes of 2-chloro-N-(2-hydroxyphenyl)acetamide could be investigated for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, similar Schiff base complexes have shown catalytic activity in the oxidation of aniline.[6][8]
Antioxidant Activity
Some metal complexes possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity of the synthesized complexes can be evaluated using standard assays such as the DPPH radical scavenging assay.[6][8]
Safety Precautions
-
2-chloro-N-(2-hydroxyphenyl)acetamide: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Metal Salts: Many transition metal salts are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for each specific metal salt before use.
-
Solvents: Organic solvents such as ethanol, methanol, DMF, and DMSO are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
Conclusion
The synthesis of metal complexes using 2-chloro-N-(2-hydroxyphenyl)acetamide as a ligand presents a promising avenue for the development of novel compounds with interesting biological and catalytic properties. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and application of these complexes. While the provided protocols are generalized, they are based on sound chemical principles and established methodologies for similar systems. Careful optimization and thorough characterization will be key to unlocking the full potential of these novel coordination compounds.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(1), 123. [Link]
-
Yilmaz Obali, A., Yılmaz, M. S., Karatas, E., & Uçan, H. İ. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and the amide-based molecule 2,2'-(1,2-phenylenebis(azanediyl))bis(N-(2-hydroxyphenyl)acetamide), 2. ResearchGate. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. ResearchGate. [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 893–896. [Link]
-
Agarwal, R. K. (2010). Synthesis and Characterization of Transition Metals Complexes with 2-Hydroxy-5-chloro Acetophenone Antipyrine. Asian Journal of Chemistry, 22(3), 1735-1740. [Link]
-
El-Wakiel, N. A., El-Keiy, M. M., & Gaber, M. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(15), 3463. [Link]
-
Al-Masoudi, N. A., & Al-Amiery, A. A. (2010). Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. CORE. [Link]
-
Smajlagić, A., et al. (2025). Synthesis and Characterization of Metal Complexes of Mg(II) and Cu(II) Ions with N-(4-hydroxyphenyl) Acetamide. Journal of Scientific Research and Reports, 31(1), 322-330. [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 893–896. [Link]
-
Yee, T. S. (2011). Synthesis and Characterization of 3d Transition Metal Complexes with Schiff Base Ligands. Universiti Malaysia Sarawak. [Link]
-
(n.d.). Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. ResearchGate. [Link]
-
Smajlagić, A., et al. (2025). Synthesis and Characterization of Metal Complexes of Mg(II) and Cu(II) ions with N-(4-hydroxyphenyl) acetamide. Amazon Web Services. [Link]
-
Smajlagić, A., et al. (2025). Synthesis and Characterization of Metal Complexes of Mg(II) and Cu(II) Ions with N-(4-hydroxyphenyl) Acetamide. Journal of Scientific Research and Reports, 31(1), 322-330. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Chloro-N-(2-hydroxyphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve higher yields and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.
Overview of the Synthesis
The synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide from 2-aminophenol and chloroacetyl chloride is a nucleophilic acyl substitution reaction. While seemingly straightforward, the presence of two nucleophilic groups on the 2-aminophenol molecule—the amino group (-NH2) and the hydroxyl group (-OH)—introduces challenges related to chemoselectivity. The primary goal is to favor N-acylation over the competing O-acylation to maximize the yield of the desired product.
This reaction is often carried out under conditions similar to the Schotten- Baumann reaction, which involves the acylation of amines with acid chlorides in the presence of a base.[1][2][3] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][3]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My yield of 2-chloro-N-(2-hydroxyphenyl)acetamide is consistently low. What are the primary factors affecting the yield?
Answer: Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Competition from O-acylation: The hydroxyl group of 2-aminophenol can also be acylated by chloroacetyl chloride, leading to the formation of the unwanted O-acylated ester byproduct. The amino group is generally more nucleophilic than the hydroxyl group, which should favor N-acylation.[4][5] However, reaction conditions can significantly influence the selectivity.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous bases. This side reaction consumes the acylating agent, reducing the overall yield.[6]
-
Protonation of the Amine: The hydrochloric acid generated during the reaction can protonate the unreacted 2-aminophenol, rendering the amino group non-nucleophilic and halting the reaction.[3] The presence of a suitable base is essential to prevent this.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the rate of addition of reagents can all impact the reaction's efficiency.
Optimization Strategies:
To address low yields, consider the following optimization strategies, summarized in the table below:
| Parameter | Recommendation | Rationale |
| Base | Use a mild inorganic base like sodium bicarbonate or potassium carbonate.[7] | A strong base (e.g., NaOH) can promote the hydrolysis of chloroacetyl chloride and may also favor O-acylation.[6] |
| Solvent | A two-phase system (e.g., dichloromethane and water) or a polar aprotic solvent (e.g., tetrahydrofuran, acetonitrile) can be effective.[2][8][9] | A biphasic system helps to separate the organic reactants from the aqueous base, minimizing hydrolysis of the acyl chloride.[1] Polar aprotic solvents can effectively dissolve the reactants. |
| Temperature | Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride.[6] | This helps to control the exothermic reaction and minimize side reactions, including hydrolysis and O-acylation. |
| Reagent Addition | Add the chloroacetyl chloride dropwise to a vigorously stirred solution of 2-aminophenol and the base.[6] | Slow addition ensures that the concentration of the highly reactive acyl chloride remains low, favoring the desired reaction with the more nucleophilic amine. |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. | This can help to ensure complete conversion of the 2-aminophenol. However, a large excess should be avoided to minimize the formation of di-acylated byproducts.[6] |
Experimental Workflow for Improved Yield:
Caption: Optimized workflow for the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Question 2: I am observing a significant amount of an impurity in my final product. How can I identify and minimize its formation?
Answer: The most likely impurity is the O-acylated isomer, 2-aminophenyl 2-chloroacetate. The formation of this byproduct is a classic example of competing N- vs. O-acylation.
Understanding the Selectivity:
The chemoselectivity of the acylation of 2-aminophenol is governed by the relative nucleophilicity of the amino and hydroxyl groups.
-
N-Acylation: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. This is generally the kinetically favored pathway under neutral or slightly basic conditions due to the higher nucleophilicity of nitrogen compared to oxygen.[4][5]
-
O-Acylation: Under more basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group and can compete with, or even surpass, the nucleophilicity of the amino group, leading to O-acylation.
Controlling Selectivity:
The key to minimizing the O-acylated impurity is to control the reaction pH.
-
Acidic Conditions: In a strongly acidic medium, the amino group will be protonated, rendering it non-nucleophilic and favoring O-acylation.[10]
-
Basic Conditions: As the pH increases, the concentration of the highly nucleophilic phenoxide ion increases, which can lead to a higher proportion of the O-acylated product.[11]
-
Optimal Conditions: Mildly basic or close to neutral conditions are generally optimal for maximizing N-acylation. The use of a base that is strong enough to neutralize the HCl byproduct but not so strong as to significantly deprotonate the phenolic hydroxyl group is ideal.
Caption: Influence of pH on the selectivity of N- versus O-acylation of 2-aminophenol.
Frequently Asked Questions (FAQs)
Q1: Can I use a different acylating agent instead of chloroacetyl chloride?
A1: Yes, other acylating agents like acetic anhydride can be used for the acetylation of 2-aminophenol.[12] However, for the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide, chloroacetyl chloride is the required reagent. The principles of optimizing the reaction (controlling temperature, pH, and reagent addition) remain the same.
Q2: What is the best method for purifying the final product?
A2: Recrystallization is a highly effective method for purifying 2-chloro-N-(2-hydroxyphenyl)acetamide. Ethanol is a commonly used solvent for this purpose.[13] This process will help to remove unreacted starting materials and any byproducts, resulting in a product with high purity.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, chloroacetyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. 2-chloro-N-(2-hydroxyphenyl)acetamide itself is classified as toxic if swallowed and can cause skin and eye irritation.[14] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q4: Can this synthesis be performed under solvent-free conditions?
A4: While some N-acylation reactions can be carried out under solvent-free conditions, for this specific reaction involving a highly reactive acyl chloride, it is generally not recommended.[15] The use of a solvent helps to control the reaction temperature and ensures proper mixing of the reagents, which is crucial for achieving a good yield and selectivity.
References
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Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. 2018. Available from: [Link]
-
Schotten–Baumann reaction. Grokipedia. Available from: [Link]
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Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]
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The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... ResearchGate. Available from: [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Publications. Available from: [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]
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Schotten-Baumann Reaction. J&K Scientific LLC. 2021. Available from: [Link]
-
Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. ResearchGate. Available from: [Link]
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. 2018. Available from: [Link]
-
Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available from: [Link]
-
SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. ciseimr.org. 2021. Available from: [Link]
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. 2020. Available from: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available from: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. 2012. Available from: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. scielo.br. Available from: [Link]
- Process for the preparation of N-acylated aminophenols. Google Patents.
-
2-chloro-N-(2-hydroxyphenyl)acetamide. PubChem. Available from: [Link]
-
(PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. ResearchGate. 2015. Available from: [Link]
-
Ch24 - Acylation of phenols. University of Calgary. Available from: [Link]
-
Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available from: [Link]
-
Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Arabian Journal of Chemistry. Available from: [Link]
- An environment-friendly process for selective acylation of aminophenol. Google Patents.
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. 2015. Available from: [Link]
-
During the formation of paracetamol why do you get N-acylation instead of O - Quora. Quora. 2023. Available from: [Link]
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- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
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- 7. media.neliti.com [media.neliti.com]
- 8. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 9. repo.journalnx.com [repo.journalnx.com]
- 10. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. 2-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 350567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 2-chloro-N-(2-hydroxyphenyl)acetamide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
identifying and removing impurities during the recrystallization of 2-chloro-N-(2-hydroxyphenyl)acetamide
Welcome to the technical support center for the purification of 2-chloro-N-(2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of identifying and removing impurities during the recrystallization of this important synthetic intermediate. Here, we move beyond rote protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and ensure the highest purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the recrystallization of 2-chloro-N-(2-hydroxyphenyl)acetamide in a practical question-and-answer format.
Question 1: My crude product has a distinct pink, brown, or black discoloration. What are these impurities and how can I remove them?
Answer: This is a frequent observation when working with derivatives of aminophenols. The discoloration is almost certainly due to oxidation and polymerization of the 2-aminophenol starting material or the product itself.[1][2] 2-aminophenols are notoriously sensitive to air and light, which can lead to the formation of highly colored quinone-imine type structures and other polymeric byproducts.[1]
Causality: The phenolic hydroxyl group and the secondary amine in the product are susceptible to oxidation. Trace amounts of residual starting material are particularly prone to this, and these colored impurities can become trapped in the crystal lattice of your product during crystallization.[3]
Troubleshooting Protocol:
-
Dissolution: Dissolve your crude 2-chloro-N-(2-hydroxyphenyl)acetamide in a minimal amount of hot ethanol (a proven solvent for this compound) or another suitable polar solvent like acetonitrile.[4][5]
-
Decolorization: Once fully dissolved, add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.[3][6] Activated charcoal has a high surface area that effectively adsorbs these large, colored polymeric impurities.[7]
-
Hot Filtration: Maintain the solution at a gentle boil and perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the filter paper.[3][8]
-
Crystallization and Isolation: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[6][9]
Question 2: After adding the hot solvent, my compound "oils out" instead of dissolving completely. What's happening and how do I proceed?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming a liquid phase that is immiscible with the solvent. This is problematic because the impurities can dissolve in this oil, leading to impure crystals upon cooling. This phenomenon often happens if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities present which depress the melting point of the mixture.
Causality: The solute is essentially melting and forming a supersaturated solution at a temperature above its melting point. Upon cooling, this oil may solidify into an amorphous mass rather than forming a pure crystalline lattice.[3]
Troubleshooting Protocol:
-
Increase Solvent Volume: The most direct solution is to add more hot solvent. This will lower the saturation point and should allow the oil to dissolve fully.[10]
-
Re-heat and Agitate: Ensure the solution is heated to the boiling point of the solvent with vigorous stirring to encourage dissolution.
-
Consider a Different Solvent: If excessive solvent is required, leading to poor potential recovery, a different solvent or a two-solvent system may be necessary. A good solvent will dissolve the compound at its boiling point, but not excessively so.[7] For instance, if using ethanol, you might try a mixture of ethanol and water, where water acts as the anti-solvent.[4]
Question 3: I've cooled my solution, but no crystals have formed. What should I do?
Answer: A lack of crystallization, resulting in a supersaturated solution, is a common issue. This can happen if too much solvent was used, or if the cooling process was too rapid.[7]
Causality: Crystal formation requires nucleation (the initial formation of a small crystal) followed by crystal growth. Sometimes, the energy barrier for nucleation is not overcome.
Troubleshooting Protocol:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.[10]
-
Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[10]
-
-
Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[10]
-
Lower the Temperature: Ensure the solution has been thoroughly cooled in an ice bath.
Question 4: My final yield is very low. What are the likely causes and how can I improve it?
Answer: A low yield is often a consequence of one or more procedural missteps during recrystallization.
Causality and Solutions:
-
Excessive Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[7] Always use the minimum amount of hot solvent required for complete dissolution.[7]
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. To prevent this, use a pre-warmed funnel and filter flask, and keep the solution boiling until just before filtration.[3]
-
Incomplete Crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 15-20 minutes) to maximize the amount of product that crystallizes out of solution.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[7] Always use a minimal amount of ice-cold solvent for washing.[9]
Visualizing the Workflow
To better understand the decision-making process during recrystallization, the following diagrams illustrate the general workflow and a troubleshooting decision tree.
Caption: A decision tree to diagnose and solve common recrystallization problems.
Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute well at high temperatures but poorly at low temperatures. [6]Based on the structure of 2-chloro-N-(2-hydroxyphenyl)acetamide and data from related compounds, the following solvents are recommended for consideration.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting choice; reported as a successful recrystallization solvent for the target compound. [5][11]May be paired with water to reduce room temperature solubility. |
| Acetonitrile | 82 | Polar | Often provides excellent crystals for aromatic amides. [4] |
| Methanol | 65 | Polar | Similar to ethanol, but its lower boiling point offers a smaller temperature gradient for crystallization. |
| Ethyl Acetate | 77 | Medium | A less polar option that can be effective if solubility in alcohols is too high at room temperature. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the aromatic rings, but it is an excellent choice as an anti-solvent with polar organic solvents like ethanol. |
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of 2-chloro-N-(2-hydroxyphenyl)acetamide, incorporating best practices for impurity removal.
-
Solvent Selection: Based on small-scale trials or the table above, select an appropriate solvent (e.g., ethanol).
-
Dissolution: Place the crude 2-chloro-N-(2-hydroxyphenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves. [7]3. Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. [3]Bring the solution back to a boil for a few minutes.
-
Hot Gravity Filtration: Set up a gravity filtration apparatus with fluted filter paper. Pre-heat the funnel and receiving flask. Filter the hot solution to remove the charcoal or any insoluble impurities. [8]5. Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [7]Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces. [6]8. Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.
By understanding the principles behind each step and anticipating potential challenges, you can optimize the recrystallization process to consistently obtain high-purity 2-chloro-N-(2-hydroxyphenyl)acetamide for your research and development needs.
References
Sources
- 1. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of 2-chloro-N-(2-hydroxyphenyl)acetamide under stress conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability of 2-chloro-N-(2-hydroxyphenyl)acetamide. This document provides a comprehensive overview of the potential degradation pathways of this molecule under various stress conditions, troubleshooting advice for common experimental challenges, and detailed protocols to ensure the integrity and robustness of your stability studies.
Forced degradation studies are a critical component of drug development, providing essential insights into the intrinsic stability of a compound.[1][2] These studies help establish degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods, all of which are required by regulatory bodies like the ICH.[1][3]
Given that 2-chloro-N-(2-hydroxyphenyl)acetamide (PubChem CID: 350567) is a specific research chemical, publicly available degradation data is limited.[4] Therefore, this guide is built upon established principles of organic chemistry, analyzing the molecule's functional groups to predict its behavior under stress. The pathways and advice provided are derived from extensive knowledge of similar chemical structures, including N-aryl amides, chloroacetamides, and phenolic compounds.[5][6][7]
Predicted Degradation Pathways Overview
The structure of 2-chloro-N-(2-hydroxyphenyl)acetamide contains several key functional groups susceptible to degradation: an amide linkage, a reactive α-chloro substituent, and a phenolic hydroxyl group on an aromatic ring. Each of these sites can be targeted by different stress conditions.
Caption: Predicted degradation pathways of 2-chloro-N-(2-hydroxyphenyl)acetamide under stress.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during forced degradation experiments.
Hydrolytic Degradation (Acidic & Alkaline Conditions)
The amide bond is the primary target for hydrolysis. These reactions are typically catalyzed by acid or base and accelerated by heat.[8]
❓ Question 1: What are the expected degradation products under acidic or basic conditions?
Answer: Under mild to moderate acidic or basic conditions, the most probable degradation pathway is the nucleophilic substitution (SN2) of the chlorine atom by a hydroxide ion, yielding 2-hydroxy-N-(2-hydroxyphenyl)acetamide .[6] Under more forceful conditions (e.g., high concentration of acid/base, prolonged heating), cleavage of the amide bond is likely, resulting in the formation of 2-aminophenol and chloroacetic acid .[5][9]
❓ Question 2: My sample turned a dark color after adding a strong base. What happened?
Answer: The phenolic hydroxyl group is susceptible to oxidation, which is often accelerated at higher pH. The dark color (e.g., brown or purple) suggests the formation of highly conjugated, colored species, likely quinone-type structures.[10][11][12] To mitigate this, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
❓ Question 3: I'm performing an acid-catalyzed hydrolysis and see very little degradation, even with heating. What should I do?
Answer: Amide hydrolysis, particularly acid-catalyzed, can be slow.[13][14] The protonation of the amide oxygen makes the carbonyl carbon more electrophilic for water to attack.[14] If degradation is insufficient, you can try:
-
Increasing the acid concentration: Move from 0.1 M HCl to 1 M HCl.
-
Increasing the temperature: If you are at 60°C, try increasing to 80°C, but monitor for secondary degradation.
-
Using a co-solvent: If solubility is an issue, a small amount of a water-miscible organic solvent (e.g., acetonitrile, methanol) can help, but be aware it can alter reaction kinetics.
❓ Question 4: My mass balance is low in my alkaline hydrolysis experiment. Where did my compound go?
Answer: Poor mass balance can arise from several factors:
-
Precipitation: One of the degradation products, like 2-aminophenol, might be less soluble in the final sample diluent than the parent compound. Ensure your analytical method's mobile phase can dissolve all potential degradants.
-
Formation of Non-UV Active Products: If the aromatic ring is cleaved or significantly altered, the resulting fragments may not have a chromophore, rendering them invisible to standard UV detectors. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify these.
-
Adsorption: Highly polar degradants can sometimes adsorb to glass surfaces or HPLC vials. Using silanized glassware or polypropylene vials may help.
Oxidative Degradation
❓ Question 1: What are the likely pathways for oxidative degradation?
Answer: The primary site for oxidation is the electron-rich phenolic ring.[15] The hydroxyl group makes the ring highly susceptible to attack by oxidizing agents (like hydrogen peroxide, AOPs), leading to the formation of hydroxylated derivatives and, subsequently, quinones or ring-opened products.[7][15] These products are often colored and can be highly reactive.
❓ Question 2: I added 3% H₂O₂ to my sample, but I don't see any degradation after 24 hours at room temperature. Is my compound stable to oxidation?
Answer: Not necessarily. Some oxidative reactions require an initiator or catalyst. Before concluding the compound is stable, consider:
-
Adding a metal catalyst: A small amount of Fe(II) or Cu(II) can initiate Fenton-like reactions, dramatically accelerating oxidation by generating highly reactive hydroxyl radicals.[15]
-
Exposure to UV light: Concurrently exposing the H₂O₂ solution to UV light can generate radicals and promote degradation.
-
Increasing H₂O₂ concentration: A higher concentration (e.g., 30%) can be used, but handle with extreme care and appropriate personal protective equipment (PPE).
❓ Question 3: My chromatogram shows a broad, poorly shaped peak late in the run after oxidative stress. What is it?
Answer: This is a common sign of polymeric material. Oxidative stress, particularly involving phenols, can lead to polymerization where reactive quinone or radical intermediates combine to form larger molecules. These polymers often have a wide range of molecular weights, resulting in broad, unresolved peaks. This is a key reason for poor mass balance in oxidative studies.
Photolytic and Thermal Degradation
❓ Question 1: What should I look out for during photostability testing?
Answer: For a molecule with a chloro-substituent on an aliphatic chain and an aromatic ring, photolytic degradation can proceed via homolytic cleavage of the carbon-chlorine bond to form a radical intermediate. This radical can then participate in a variety of reactions, including dimerization or reaction with solvent. The aromatic ring itself can also absorb UV energy and undergo rearrangement or degradation. As per ICH Q1B guidelines, samples should be exposed to a controlled source of UV and visible light.[16]
❓ Question 2: I heated my solid compound at 80°C and saw no change. How high should I go for thermal stress?
Answer: Thermal stress testing should be conducted at temperatures in 10°C increments above the accelerated stability condition (e.g., starting at 50°C).[17] If no degradation is observed, you can increase the temperature. However, the goal is to induce degradation, not to melt or sublime the entire sample. The stress temperature should ideally be below the compound's melting point. If the compound melts, you are studying the degradation of the liquid state, which may follow different kinetics and pathways than solid-state degradation.
Experimental Protocols & Data Summary
General Workflow for Forced Degradation
A systematic approach is crucial for obtaining meaningful data. The following workflow ensures all conditions are tested appropriately and samples are prepared for analysis correctly.
Caption: General experimental workflow for a forced degradation study.
Summary of Recommended Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without generating excessive secondary degradants.[3]
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Duration & Temperature | Primary Degradation Mechanism |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 24h - 7 days @ 60-80°C | Amide hydrolysis, C-Cl hydrolysis |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 2h - 24h @ RT-60°C | Amide hydrolysis, C-Cl hydrolysis |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | 24h @ RT | Phenolic ring oxidation |
| Thermal (Solid) | Dry Heat | >10°C above accelerated | 1 - 7 days | Solid-state decomposition |
| Thermal (Solution) | Heat in Solution (e.g., water) | N/A | 24h - 7 days @ 60-80°C | Hydrolysis, decomposition |
| Photostability | UV/Visible Light | ICH Q1B specified | Per ICH guidelines | Photolytic cleavage (e.g., C-Cl) |
Step-by-Step Protocol: Acid Hydrolysis
This protocol details a typical acid-forced degradation experiment.
-
Preparation:
-
Prepare a stock solution of 2-chloro-N-(2-hydroxyphenyl)acetamide at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a 1 M solution of HCl.
-
-
Stress Sample Preparation:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1 M HCl.
-
Dilute to volume with water to achieve a final acid concentration of 0.1 M HCl.
-
Stopper the flask securely.
-
-
Control Sample Preparation:
-
In a separate 10 mL volumetric flask, add 1 mL of the stock solution.
-
Dilute to volume with water. This sample will not be heated.
-
-
Incubation:
-
Place the stress sample flask in a water bath or oven set to 60°C.
-
Store the control sample at 4°C in the dark.
-
Periodically (e.g., at 2, 8, 24 hours), withdraw an aliquot from the stress sample.
-
-
Sample Quenching and Analysis:
-
Take a 100 µL aliquot of the stressed sample.
-
Immediately neutralize it by adding 100 µL of 0.1 M NaOH in a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase of your analytical method. The final concentration should be suitable for your HPLC assay (e.g., 10 µg/mL).
-
Analyze by a validated stability-indicating HPLC method.
-
References
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
-
Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. (2016). ResearchGate. Available from: [Link]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (2018). SlideShare. Available from: [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2021). National Institutes of Health (NIH). Available from: [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency (EMA). Available from: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2006). Arkat USA. Available from: [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2021). PubMed. Available from: [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. Available from: [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2021). ResearchGate. Available from: [Link]
-
Oxidation of Small Phenolic Compounds by Mn(IV). (2024). MDPI. Available from: [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available from: [Link]
-
mechanism of amide hydrolysis. (2019). YouTube. Available from: [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Available from: [Link]
-
Degradation of chlorinated nitroaromatic compounds. (2012). ResearchGate. Available from: [Link]
-
Microbial Degradation of Chlorinated Aromatic Compounds. ResearchGate. Available from: [Link]
-
Degradation of chlorinated nitroaromatic compounds. (2012). PubMed. Available from: [Link]
-
Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. (1992). PubMed. Available from: [Link]
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Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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2-chloro-N-(2-hydroxyphenyl)acetamide. PubChem. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health (NIH). Available from: [Link]
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Biodegradation of Chlorinated Compounds—A Review. (2017). ResearchGate. Available from: [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Available from: [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available from: [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022). National Institutes of Health (NIH). Available from: [Link]
-
Showing metabocard for 2-Hydroxy-N-(2-hydroxyphenyl)acetamide (HMDB0240370). (2019). The Human Metabolome Database. Available from: [Link]
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- 4. 2-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 350567 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
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improving the stability of 2-chloro-N-(2-hydroxyphenyl)acetamide for experimental use
Technical Support Center: 2-Chloro-N-(2-hydroxyphenyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Critical Stability Bulletin: Read Me First
2-Chloro-N-(2-hydroxyphenyl)acetamide is a highly reactive intermediate prized for its utility in synthesizing heterocyclic compounds, particularly benzoxazole derivatives. However, its reactivity is a double-edged sword, making it susceptible to several degradation pathways that can compromise experimental integrity, reduce yields, and introduce confounding variables. This guide is designed to provide you with the technical insights and actionable protocols necessary to ensure the stability and successful application of this compound in your research.
The primary stability concerns are:
-
Hydrolysis: The chloroacetamide functional group is susceptible to both acid- and base-catalyzed hydrolysis, which can cleave the amide bond or substitute the chlorine atom.[1][2][3]
-
Intramolecular Cyclization: Under basic or thermally stressful conditions, the ortho-hydroxyl group can readily attack the electrophilic carbonyl carbon, leading to the formation of a benzoxazole derivative.[4][5][6][7][8]
-
Oxidation: The 2-aminophenol moiety is sensitive to air and light, which can lead to the formation of colored impurities through oxidative processes.[9]
Understanding and mitigating these pathways are critical for reliable and reproducible experimental outcomes.
Section 1: Troubleshooting Workbench (Q&A Format)
This section addresses common problems encountered during the use of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Question: I ran a TLC/LC-MS on my sample, and I see a new, more polar spot/peak. What could it be?
Answer: A new, more polar impurity often indicates hydrolysis of the chloroacetyl group to a hydroxyacetyl group, forming N-(2-hydroxyphenyl)-2-hydroxyacetamide. This occurs when the compound is exposed to moisture, especially under non-neutral pH conditions.[1][2][3]
-
Causality: The electron-withdrawing chlorine atom makes the adjacent carbon highly susceptible to nucleophilic attack by water. This process is accelerated by acids or bases, which catalyze the hydrolysis of the C-Cl bond.
-
Validation Step: To confirm, acquire a mass spectrum of the impurity. The expected mass would correspond to the replacement of a chlorine atom (35.45 u) with a hydroxyl group (17.01 u), resulting in a net mass decrease of approximately 18.44 u compared to the parent compound.
Question: My reaction yield is significantly lower than expected. Could the starting material be the issue?
Answer: Absolutely. The most common cause of unexpectedly low yields is the intramolecular cyclization of the starting material into an unreactive benzoxazole derivative, specifically 3,4-dihydro-2H-1,4-benzoxazin-3-one.
-
Causality: This cyclization is particularly favored by basic conditions. If your reaction involves a basic reagent or solvent (e.g., triethylamine, pyridine, or even protic solvents like methanol in the presence of a weak base), the hydroxyl group's nucleophilicity is enhanced, promoting an intramolecular attack on the amide carbonyl. This effectively consumes your starting material before your desired reaction can occur.
-
Validation Step: Before starting your main reaction, run a small-scale control experiment. Dissolve a sample of the acetamide in your proposed reaction solvent/base system, stir for 1-2 hours at the reaction temperature, and analyze the mixture by TLC or LC-MS. The appearance of a new, less polar spot corresponding to the benzoxazinone will confirm this degradation pathway.
Question: The color of my stored solid compound has changed from off-white to a pinkish or brown hue. Is it still usable?
Answer: A color change is a strong indicator of oxidation. The 2-aminophenol core is susceptible to air oxidation, which can form highly colored quinone-imine or phenoxazinone-type structures.[9]
-
Causality: Phenolic compounds, especially aminophenols, can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to light (photo-oxidation) and trace metal impurities.
-
Validation Step: While the compound might still be predominantly the desired material, the colored impurities can interfere with downstream reactions or analytical measurements. It is highly recommended to assess the purity using an appropriate analytical method like HPLC or NMR before use.[10][11] If the purity is compromised, purification by recrystallization may be necessary, though prevention is the best strategy.
Section 2: The Science Behind the Instability: Degradation Mechanisms
A deeper understanding of the degradation pathways is essential for designing robust experimental protocols.
Key Degradation Pathways
The three primary modes of degradation for 2-chloro-N-(2-hydroxyphenyl)acetamide are hydrolysis, intramolecular cyclization, and oxidation.
Caption: Primary degradation pathways for 2-chloro-N-(2-hydroxyphenyl)acetamide.
-
Hydrolysis: This pathway involves the nucleophilic substitution of the chloride or cleavage of the amide bond. It is significantly faster under both acidic and basic conditions compared to neutral pH.[1][2][3][12][13]
-
Intramolecular Cyclization: This is often the most problematic pathway in synthetic applications. Deprotonation of the phenolic hydroxyl group under basic conditions creates a potent intramolecular nucleophile that readily attacks the amide carbonyl, leading to a stable six-membered ring and elimination of HCl.[6][7]
-
Oxidation: The electron-rich aromatic ring is susceptible to oxidation, forming colored byproducts. This is a common issue for many phenolic and aniline compounds.[9][14][15]
Section 3: Preventative Protocols & Best Practices
Adherence to strict handling and experimental protocols is the most effective way to maintain the stability and purity of your compound.
Protocol 1: Recommended Storage and Handling
-
Receipt and Inspection: Upon receipt, inspect the container for an intact seal. Note the date of receipt on the bottle.
-
Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). After dispensing, flush the container headspace with inert gas before re-sealing.
-
Temperature: Store in a refrigerator at 2-8°C.[16] Do not store in a freezer, as this can introduce moisture through condensation upon removal.
-
Light: Always store the compound in an amber glass vial or a container protected from light to prevent photo-oxidation.[16]
-
Dispensing: Use clean, dry spatulas for dispensing. Perform this action in a low-humidity environment or a glove box if possible. Avoid leaving the container open to the atmosphere for extended periods.
Protocol 2: General Experimental Workflow to Minimize Degradation
This protocol outlines a workflow for a reaction where the acetamide is a nucleophile precursor or substrate.
Caption: Recommended workflow for using 2-chloro-N-(2-hydroxyphenyl)acetamide.
Step-by-Step Methodology:
-
Equilibration: Remove the sealed container from cold storage and place it in a desiccator. Allow it to warm to room temperature for at least 30 minutes to prevent atmospheric moisture from condensing on the cold solid.
-
Purity Verification (Mandatory): Before weighing, perform a quick purity check. A simple TLC analysis against a reference standard is often sufficient. The appearance of new spots indicates degradation, and the material should not be used without purification.[10][17][18]
-
Reaction Setup:
-
Use oven-dried glassware and perform the reaction under an inert atmosphere (argon or nitrogen).
-
Choose an anhydrous, aprotic solvent whenever possible (e.g., THF, Dioxane, DMF, Acetonitrile). Avoid protic solvents like methanol or ethanol if a base is present.
-
Dissolve the acetamide in the chosen solvent first.
-
If the reaction requires a base, add it last and preferably at a reduced temperature (e.g., 0°C) to minimize the rate of intramolecular cyclization relative to the desired intermolecular reaction.
-
Section 4: Frequently Asked Questions (FAQs)
What is the optimal pH range for working with this compound in aqueous or protic solutions? Slightly acidic conditions (pH 4-6) are generally safest. Strongly acidic (pH < 2) or basic (pH > 8) conditions will significantly accelerate hydrolysis and/or cyclization.[1][2][13]
Which solvents should be absolutely avoided? Avoid wet or non-anhydrous solvents. Be extremely cautious with protic solvents (alcohols, water) if your reaction requires basic conditions or elevated temperatures.
Can I store it in solution? Storing this compound in solution is strongly discouraged . If absolutely necessary for stock solutions, use an anhydrous aprotic solvent (e.g., dry DMF or DMSO), store under argon in a sealed vial at -20°C, and use within 24-48 hours. Perform a purity check before each use.
How can I purify the compound if it has degraded? If minor degradation (especially colored oxidation impurities) has occurred, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective. This should be done quickly and with minimal heating. If significant hydrolysis or cyclization has occurred, purification may be difficult, and using a fresh batch of the compound is recommended.
References
-
Huang, C. H., & Weber, J. B. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]
-
Food and Agriculture Organization of the United Nations. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. AGRIS. [Link]
-
American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]
-
Wammer, K. H., et al. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. Water Research, 160, 204-214. [Link]
-
Wammer, K. H., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1045–1054. [Link]
-
Park, S., et al. (2018). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 16(33), 6063-6071. [Link]
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Singh, R., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 13(7), 123-130. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
RSC Publishing. (2015). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Advances, 5, 78458-78464. [Link]
-
Kemsafety. (2023). The Top 10 Best Practices For Proper Chemical Storage. [Link]
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Roberts, J. D., & Caserio, M. C. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
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Augspurger, A., & Perriello, R. (2022). Best Practices for Proper Chemical Storage. The Synergist. [Link]
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Krchnak, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323. [Link]
-
Lab Manager. (2023). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
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University of Texas at Austin. (n.d.). Practices for Proper Chemical Storage. Environmental Health and Safety. [Link]
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B&M Scientific. (2023). How to Safely Store Lab Chemicals and Reagents. [Link]
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Chromatography Forum. (2006). How do you perform purity analysis?. [Link]
-
World Health Organization. (2017). Analytical methods and achievability. Guidelines for drinking-water quality. [Link]
-
Krchnak, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323. [Link]
-
Krchnak, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide. PubChem Compound Summary for CID 350567. [Link]
-
ResearchGate. (n.d.). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp. [Link]
-
Al-Tohamy, R., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Research, 213, 113559. [Link]
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Murakami, S., et al. (1998). Metabolism of 2-aminophenol by Pseudomonas sp. AP-3: modified meta-cleavage pathway. Journal of Fermentation and Bioengineering, 86(4), 411-414. [Link]
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Arora, P. K. (2012). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Journal of Basic Microbiology, 52(5), 539-545. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)-acetamide. PubChem Compound Summary for CID 236323. [Link]
-
ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... [Link]
-
Bhowmick, R., et al. (2019). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 43(1), 215-227. [Link]
Sources
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- 2. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ijpsjournal.com [ijpsjournal.com]
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troubleshooting common issues in the spectroscopic analysis of 2-chloro-N-(2-hydroxyphenyl)acetamide
Welcome to the technical support center for the spectroscopic analysis of 2-chloro-N-(2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting.
Introduction
2-chloro-N-(2-hydroxyphenyl)acetamide is a molecule featuring a constellation of functional groups: a phenolic hydroxyl group, a secondary amide, an aromatic ring, and a chloroalkyl chain. This unique combination can lead to specific challenges in spectroscopic analysis. This guide provides a structured approach to troubleshooting common issues in NMR, IR, Mass Spectrometry, and UV-Visible Spectroscopy for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the -OH proton not always visible in my ¹H NMR spectrum?
The phenolic hydroxyl proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange can lead to peak broadening, and in some cases, the peak may become so broad that it merges with the baseline and is not observable. To confirm its presence, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The -OH peak (and the -NH peak) should disappear or significantly decrease in intensity as the protons are replaced by deuterium.
Q2: In the mass spectrum, I see two molecular ion peaks with an intensity ratio of approximately 3:1. Is my sample impure?
No, this is the expected isotopic pattern for a compound containing one chlorine atom. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, you will observe the molecular ion peak (M) corresponding to the molecule with ³⁵Cl and an M+2 peak for the molecule with ³⁷Cl, with their relative intensities reflecting the natural abundance of the isotopes (approximately 3:1).
Q3: The amide N-H and phenolic O-H stretches in my IR spectrum are very broad. How can I get sharper peaks?
Broadening of N-H and O-H stretching bands in IR is typically due to intermolecular hydrogen bonding. This is an inherent characteristic of the molecule in its solid or concentrated state. To obtain sharper, more defined peaks, you can try the following:
-
Dilution: Prepare a very dilute solution of your sample in a non-polar solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄). At low concentrations, intermolecular hydrogen bonding is minimized, leading to sharper "free" O-H and N-H stretching bands at higher frequencies.
-
Vapor Phase IR: If your compound is sufficiently volatile, a vapor phase IR spectrum will show very sharp, well-resolved vibrational bands as the molecules are isolated in the gas phase.
Q4: My UV-Vis spectrum shows a shift in the maximum absorbance wavelength (λmax) when I change the solvent. Why does this happen?
The position of the λmax in a UV-Vis spectrum is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. 2-chloro-N-(2-hydroxyphenyl)acetamide has polar functional groups (-OH, -NH-C=O) that can interact with polar solvents through hydrogen bonding and dipole-dipole interactions. These interactions can alter the energy levels of the electronic transitions, leading to a shift in the λmax. When reporting UV-Vis data, it is crucial to specify the solvent used.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Poorly Resolved Aromatic Multiplets in ¹H NMR
-
Causality: The four protons on the ortho-substituted benzene ring form a complex spin-spin coupling system. Depending on the magnetic field strength and the solvent, these signals can overlap, making interpretation difficult.
-
Troubleshooting Protocol:
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater). This will increase the chemical shift dispersion and simplify the multiplets.
-
Solvent Change: The chemical shifts of aromatic protons can be sensitive to the solvent due to aromatic solvent-induced shifts (ASIS). Acquiring the spectrum in a different deuterated solvent (e.g., from DMSO-d₆ to acetone-d₆) may improve signal separation.
-
2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, aiding in unambiguous assignment.
-
Issue 2: Absence of a Signal for the Carbonyl Carbon in ¹³C NMR
-
Causality: Carbonyl carbons often have long relaxation times (T₁) and can be weak or even absent in standard ¹³C NMR spectra, especially with a short relaxation delay.
-
Troubleshooting Protocol:
-
Increase Relaxation Delay: In the acquisition parameters of your NMR experiment, increase the relaxation delay (d1) to 5-10 seconds. This allows the carbonyl carbon to fully relax between pulses, leading to a stronger signal.
-
Use a Different Pulse Program: Employ a pulse program that is less sensitive to long T₁ values, such as an Attached Proton Test (APT) or a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. While DEPT will not show the quaternary carbonyl carbon, it can help confirm the presence of other carbon signals.
-
Expected NMR Data Summary
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| -CH₂-Cl | ~4.2 | ~43 | Singlet in ¹H NMR. |
| Aromatic C-H | ~6.8-7.4 | ~117-133 | Complex multiplet pattern in ¹H NMR. |
| Phenolic C-OH | - | ~153 | Quaternary carbon. |
| Amide C=O | - | ~165 | May be a weak signal. |
| Phenolic -OH | ~9.2 | - | Broad singlet, exchangeable with D₂O. |
| Amide -NH | ~10.2 | - | Broad singlet, exchangeable with D₂O. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided values are based on data for the isomeric 2-chloro-N-(4-hydroxyphenyl)acetamide and are expected to be similar.[1]
Infrared (IR) Spectroscopy
Issue: Ambiguous Peak Overlap in the Fingerprint Region (1500-600 cm⁻¹)
-
Causality: The fingerprint region contains a high density of complex vibrational modes, including C-C stretching, C-H bending, and C-N stretching, making it difficult to assign individual peaks with certainty.
-
Troubleshooting Protocol:
-
Comparison to a Reference Spectrum: If available, compare your spectrum to a reference spectrum from a database like SpectraBase.[2]
-
Focus on Key Functional Group Frequencies: Instead of trying to assign every peak in the fingerprint region, focus on the characteristic bands for the key functional groups which are less likely to be ambiguous.
-
Computational Chemistry: Use computational methods (e.g., Density Functional Theory) to calculate the theoretical vibrational frequencies. This can provide a predicted spectrum to aid in the assignment of experimental peaks.
-
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching | 3300-3400 (Broad) |
| N-H (Amide) | Stretching | 3100-3300 (Broad) |
| C=O (Amide) | Stretching (Amide I) | ~1640 |
| N-H (Amide) | Bending (Amide II) | ~1550 |
| C-Cl | Stretching | 600-800 |
Note: The provided values are based on data for the isomeric 2-chloro-N-(4-hydroxyphenyl)acetamide.[1]
Mass Spectrometry (MS)
Issue: Unexpected Fragmentation Pattern
-
Causality: The fragmentation pattern in mass spectrometry is governed by the stability of the resulting ions. Without a clear understanding of the molecule's fragmentation pathways, the spectrum can be confusing.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected MS fragmentation.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, potentially leading to the loss of the -CH₂Cl radical.
-
Loss of HCl: Elimination of a molecule of HCl.
-
Cleavage of the Amide Bond: Fragmentation at the C-N bond.
-
UV-Visible Spectroscopy
Issue: Inconsistent Molar Absorptivity (ε)
-
Causality: The molar absorptivity is a constant for a given substance at a specific wavelength and in a particular solvent. Inconsistencies often arise from experimental errors.
-
Troubleshooting Protocol:
-
Verify Concentration: Accurately prepare your solutions and double-check all calculations. Use a calibrated analytical balance and volumetric flasks.
-
Check Cuvette Path Length: Ensure you are using the correct path length (typically 1 cm) in the Beer-Lambert law calculation (A = εbc).
-
Ensure Purity: Impurities can absorb at the same wavelength as your compound, leading to an artificially high absorbance and an incorrect molar absorptivity. Re-purify your sample if necessary.
-
pH of the Solution: The phenolic hydroxyl group can be deprotonated in basic solutions, which will significantly alter the electronic structure and the UV-Vis spectrum. Ensure the pH of your solution is controlled and reported.
-
References
-
PubChem. 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Yilmaz Obali, A., et al. The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and.... ResearchGate. [Link]
-
El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(8). [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-(2-hydroxyphenyl)acetamide
Overview
Welcome to the technical support center for 2-chloro-N-(2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in biological assays. Due to its chemical structure—possessing both hydrogen-bonding groups and a hydrophobic chlorophenyl moiety—2-chloro-N-(2-hydroxyphenyl)acetamide exhibits limited aqueous solubility, a common challenge for many promising small molecules in drug discovery.[1][2]
Precipitation of a test compound can lead to significant experimental artifacts, including clogged liquid handling equipment, inaccurate concentration measurements, and the generation of false-positive or false-negative results.[1][3] This document provides a systematic approach to troubleshooting and resolving these issues, ensuring the integrity and reproducibility of your experimental data. We will move from basic co-solvent optimization to more advanced solubilization techniques, explaining the scientific rationale behind each strategy.
Frequently Asked Questions (FAQs)
Q1: My 2-chloro-N-(2-hydroxyphenyl)acetamide powder won't dissolve in my aqueous assay buffer. What is the first and most critical step? A1: The standard industry practice is to first create a high-concentration stock solution in a strong, water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a vast range of both polar and nonpolar compounds.[5] Prepare a stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. The compound should fully dissolve in the organic solvent before any dilution into aqueous media is attempted.
Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media or buffer. Why is this happening and how do I fix it? A2: This is a classic sign of compound "crashing out" due to poor aqueous solubility. When the DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically from organic to polar, and the compound precipitates.[1] The key is to control the dilution process and keep the final concentration of the organic co-solvent as high as your assay can tolerate without causing artifacts.
The most effective immediate solution is a step-wise or serial dilution . Instead of a large, single-step dilution, first dilute the high-concentration DMSO stock into your assay buffer containing the maximum permissible concentration of DMSO to create an intermediate stock, then perform subsequent dilutions from there.[4] This gradual change in solvent polarity can help keep the compound in solution.
Q3: What is the maximum concentration of DMSO that is safe for my biological assay? A3: This is a critical, cell-type and assay-dependent parameter that you must validate. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[6] Some robust cell lines or biochemical assays may tolerate up to 1%, but concentrations above this are known to cause cellular stress, membrane disruption, or enzyme inhibition.[6][7][8] It is imperative to run a solvent tolerance control experiment where your cells or biological system are exposed to the same final concentrations of DMSO (without the compound) to determine the no-effect limit.
Q4: My assay is highly sensitive to organic solvents, and even 0.1% DMSO is causing issues. What are the best alternatives? A4: If DMSO is not a viable option, you should explore excipients specifically designed to enhance aqueous solubility. The two most common and effective classes are cyclodextrins and surfactants .
-
Cyclodextrins , such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that encapsulate the hydrophobic compound within their central cavity, presenting a hydrophilic exterior to the aqueous solvent.[9][10] This "host-guest" complex formation dramatically increases the apparent water solubility of the compound.[11]
-
Non-ionic surfactants , like Polysorbate 80 (Tween 80) or Triton X-100, form micelles in aqueous solutions above their critical micelle concentration (CMC).[12][13] The hydrophobic core of these micelles can sequester your compound, preventing it from precipitating.[14]
In-Depth Troubleshooting Guide
This section provides a hierarchical approach to resolving solubility problems. Start with Tier 1 and only proceed to subsequent tiers if the issue is not resolved.
Problem: Compound Precipitation During Assay Preparation
The core issue is the unfavorable transition of a hydrophobic molecule from a friendly organic solvent to an unfriendly aqueous environment. Our goal is to make this transition more favorable.
Tier 1: Co-Solvent and Dilution Optimization
This tier focuses on refining the use of DMSO as a co-solvent, as it is the simplest and most common starting point.
Causality: The rate and method of dilution are as important as the final solvent concentration. Rapidly adding a concentrated DMSO stock to a large volume of buffer creates localized supersaturation, leading to immediate precipitation.[1]
Troubleshooting Steps:
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.[4]
-
Employ Serial Dilution: Avoid single, large dilution steps. Prepare an intermediate dilution of your compound in a solution with a higher buffer-to-DMSO ratio before making the final dilution.
-
Optimize Mixing: When adding the compound stock to the buffer, vortex or pipette-mix vigorously and immediately. This rapid dispersion minimizes the formation of localized high-concentration zones that can initiate precipitation.
-
Determine Maximum Tolerable DMSO: As described in the FAQ, perform a dose-response experiment with DMSO alone on your cells or assay system to find the highest concentration that does not interfere with the readout. Aim to use this concentration in your final assay volume.
Tier 2: Employing Solubilizing Excipients
If co-solvent optimization is insufficient, the next step is to incorporate a solubilizing agent into your aqueous buffer before adding the compound.
Causality: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They act as molecular carriers, forming non-covalent inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9][10]
dot
Caption: Cyclodextrin encapsulates a hydrophobic compound, increasing its solubility.
Implementation:
-
Choice of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and low toxicity compared to other derivatives.[10]
-
Concentration: Typical concentrations range from 1-10% (w/v) in the final assay buffer. The optimal concentration depends on the binding affinity between the cyclodextrin and your compound and should be determined empirically.
-
Protocol: See "Protocol 2" for a detailed method.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core that can effectively dissolve your compound, while the hydrophilic shell keeps the entire structure soluble in water.[12][15]
Implementation:
-
Choice of Surfactant: For cell-based assays, non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) are generally preferred due to lower cellular toxicity compared to ionic surfactants.[12][14]
-
Concentration: It is crucial to use the surfactant at a concentration well above its CMC. For Tween 80, the CMC is approximately 0.0013% (w/v). A typical starting concentration for solubilization in assays is 0.01% to 0.1%.
-
Caution: Surfactants can interfere with certain assays. They can denature proteins at high concentrations and may interfere with assays that rely on light scattering or fluorescence.[1][16] Always run a surfactant-only control.
Tier 3: pH Modification
This is a compound-dependent strategy that should be considered if the molecule has ionizable functional groups.
Causality: The solubility of weakly acidic or basic compounds is highly dependent on pH.[17] 2-chloro-N-(2-hydroxyphenyl)acetamide has a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the buffer above the pKa of this group, it will deprotonate to form a more polar (and thus more soluble) phenoxide salt.
Implementation:
-
Determine Feasibility: This approach is only viable if your biological assay can tolerate the required pH shift. Many cellular assays must be performed within a narrow physiological pH range (e.g., 7.2-7.4).
-
Conduct pH-Solubility Profile: If the assay allows, test the compound's solubility in a range of buffers (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
Procedure: Prepare a set of assay buffers at different pH values. Add the compound (from a minimal DMSO stock) to each buffer, incubate, and then measure the concentration of the dissolved compound (e.g., by UV-Vis spectroscopy or HPLC after centrifugation to remove any precipitate).
Data & Comparison Summary
Table 1: Physicochemical Properties of 2-chloro-N-(2-hydroxyphenyl)acetamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 10147-68-9 | PubChem[18] |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[18] |
| Molecular Weight | 185.61 g/mol | PubChem[18] |
| Predicted LogP | 1.3 | PubChem[18] |
| Predicted Water Solubility | Low (Qualitative) | Based on structure |
Table 2: Comparison of Solubilization Strategies
| Strategy | Typical Final Conc. | Pros | Cons | Best For |
|---|---|---|---|---|
| DMSO Co-Solvent | < 0.5% | Simple, well-understood, dissolves a wide range of compounds.[5] | Can be toxic to cells, may interfere with assay components.[6][7] | Initial screening, assays tolerant to organic solvents. |
| HP-β-Cyclodextrin | 1-10% (w/v) | Low toxicity, highly effective for many hydrophobic compounds, does not form micelles.[9][10] | Can be expensive, may extract cholesterol from cell membranes at very high concentrations. | Sensitive cell-based assays, assays where surfactants interfere. |
| Non-ionic Surfactants | 0.01-0.1% (w/v) | Inexpensive, high solubilization capacity, well-established.[12][14] | Potential for cell toxicity, can denature proteins, may interfere with optical assays.[1][16] | Biochemical assays, robust cell lines, high-throughput screening. |
| pH Adjustment | Assay Dependent | Can dramatically increase solubility for ionizable compounds. | Only applicable to ionizable compounds, limited by the pH tolerance of the biological system. | Assays with a wide pH tolerance range (e.g., some enzymatic assays). |
Experimental Protocols
Protocol 1: Optimized Co-Solvent Serial Dilution Method
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.
-
Prepare High-Concentration Stock: Dissolve 2-chloro-N-(2-hydroxyphenyl)acetamide in 100% anhydrous DMSO to a final concentration of 20 mM. Ensure it is fully dissolved using a vortex mixer. Gentle warming (to 37°C) or brief sonication can be used if necessary.[4]
-
Prepare Intermediate Dilution: Let's assume your final desired concentration is 10 µM and the maximum tolerable DMSO concentration in your assay is 0.5%.
-
Pipette 98 µL of your aqueous assay buffer into a sterile microcentrifuge tube.
-
Add 2 µL of your 20 mM DMSO stock to the buffer (this creates a 1:50 dilution).
-
Immediately vortex the tube for 10-15 seconds. This creates a 400 µM intermediate solution in 2% DMSO.
-
-
Prepare Final Working Solution:
-
Pipette 390 µL of your aqueous assay buffer into a new sterile tube.
-
Add 10 µL of the 400 µM intermediate solution.
-
Vortex thoroughly. This creates your final 10 µM working solution in 0.05% DMSO, which is well below the 0.5% limit.
-
dot
Caption: Workflow for preparing a working solution while minimizing precipitation.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses HP-β-CD to create a soluble complex.
-
Prepare Cyclodextrin Buffer: Prepare your standard aqueous assay buffer. Add HP-β-CD powder to a final concentration of 5% (w/v), which is 50 mg/mL. Stir until the powder is completely dissolved. Filter-sterilize this solution if using for cell culture.
-
Prepare High-Concentration DMSO Stock: Dissolve 2-chloro-N-(2-hydroxyphenyl)acetamide in 100% anhydrous DMSO to 20 mM.
-
Prepare Working Solution:
-
Pipette 995 µL of the 5% HP-β-CD buffer into a sterile microcentrifuge tube.
-
Add 5 µL of the 20 mM DMSO stock.
-
Vortex vigorously for 30 seconds to facilitate the formation of the inclusion complex.
-
-
Incubate (Optional but Recommended): Incubate the solution at room temperature for 30-60 minutes to allow the complexation to reach equilibrium.
-
Final Result: This procedure yields a 100 µM working solution of your compound in 5% HP-β-CD and 0.5% DMSO. This can be further diluted in the cyclodextrin buffer as needed for your dose-response experiments.
References
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- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility. Retrieved January 14, 2026.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved January 14, 2026.
- Taylor & Francis Online. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved January 14, 2026.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved January 14, 2026.
- Guidechem. (n.d.). 2-Chloro-N-(2-(hydroxyMethyl)phenyl)acetaMide (CAS No. 189940-09-8) SDS. Retrieved January 14, 2026.
- BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Retrieved January 14, 2026.
- PubMed. (n.d.).
- National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC. Retrieved January 14, 2026.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 14, 2026.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved January 14, 2026.
- BenchChem. (2025). Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays. Retrieved January 14, 2026.
- ChemicalBook. (n.d.). 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | 5925-80-4. Retrieved January 14, 2026.
- PubChem. (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 350567. Retrieved January 14, 2026.
- National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Retrieved January 14, 2026.
- Semantic Scholar. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved January 14, 2026.
- Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved January 14, 2026.
- GEUS Publications. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved January 14, 2026.
- ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved January 14, 2026.
- Sci-Hub. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved January 14, 2026.
- ChemicalBook. (n.d.). 2-Chloro-N-(2-(hydroxyMethyl)phenyl)acetaMide | 189940-09-8. Retrieved January 14, 2026.
- ResearchGate. (2025). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates | Request PDF. Retrieved January 14, 2026.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved January 14, 2026.
- PubMed. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Retrieved January 14, 2026.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved January 14, 2026.
- ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved January 14, 2026.
- MDPI. (n.d.). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved January 14, 2026.
- PubChem. (n.d.). N-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 151237128. Retrieved January 14, 2026.
- ChemicalBook. (n.d.). 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | 5925-80-4. Retrieved January 14, 2026.
- BenchChem. (2025). Technical Support Center: Troubleshooting OCH Solubility Issues. Retrieved January 14, 2026.
- Bentham Science. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved January 14, 2026.
- CymitQuimica. (n.d.). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved January 14, 2026.
- Sigma-Aldrich. (n.d.). 2-Chloro-N-(hydroxymethyl)acetamide 98 2832-19-1. Retrieved January 14, 2026.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved January 14, 2026.
- Reddit. (2022).
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved January 14, 2026.
- PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)-acetamide | C8H8ClNO2 | CID 236323. Retrieved January 14, 2026.
- National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. Retrieved January 14, 2026.
- ChemBK. (n.d.). 2-CHLORO-N-(3-HYDROXY-PHENYL)-ACETAMIDE. Retrieved January 14, 2026.
- Wikipedia. (n.d.). Chloroacetamide. Retrieved January 14, 2026.
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- Asian Journal of Chemistry. (2010).
- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC. Retrieved January 14, 2026.
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scaling up the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide from lab to pilot scale
Technical Support Center: Scaling the Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide
Prepared by: Senior Application Scientist, Chemical Process Development
This technical guide is designed for researchers, scientists, and drug development professionals managing the transition of the 2-chloro-N-(2-hydroxyphenyl)acetamide synthesis from laboratory bench to pilot plant scale. We will address common challenges, provide in-depth troubleshooting, and detail key protocols, ensuring a robust, safe, and efficient scale-up process.
Reaction Overview & Mechanism
The synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide is primarily achieved through the N-acylation of 2-aminophenol with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The amino group (-NH₂) of 2-aminophenol is a more potent nucleophile than the hydroxyl group (-OH), allowing for selective acylation at the nitrogen atom under controlled conditions.[1] The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine and drive the reaction to completion.
The fundamental reaction is as follows:
2-Aminophenol + Chloroacetyl Chloride → 2-chloro-N-(2-hydroxyphenyl)acetamide + HCl
Reaction Mechanism
The process involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the final amide product.
Caption: Nucleophilic acyl substitution mechanism.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and its scale-up.
Q1: What are the most critical process parameters (CPPs) to monitor during scale-up? A1: The most critical parameters are temperature, reagent addition rate, and mixing efficiency.
-
Temperature: The acylation is highly exothermic. Inadequate temperature control can lead to a runaway reaction, decreased selectivity (promoting O-acylation), and degradation of materials.[2]
-
Addition Rate: A fast addition of chloroacetyl chloride can overwhelm the reactor's cooling capacity, causing dangerous temperature spikes.[3] A controlled, slow addition is mandatory at scale.
-
Mixing: Inefficient mixing in a large reactor can create localized "hot spots" and concentration gradients, leading to inconsistent product quality and potential side reactions. Overhead mechanical stirring is essential.[2]
Q2: What is the purpose of a base or buffer, and which should I choose? A2: A base is required to neutralize the HCl generated during the reaction. Without it, the HCl will protonate the amino group of the 2-aminophenol starting material, forming a non-nucleophilic ammonium salt and halting the reaction. A common and effective choice is sodium acetate, which acts as a buffer and is less harsh than strong bases like triethylamine or pyridine, minimizing the risk of side reactions.[1][4]
Q3: What are the primary safety hazards associated with chloroacetyl chloride at the pilot scale? A3: Chloroacetyl chloride is a highly corrosive and lachrymatory substance. At scale, the primary risks are associated with its handling and reactivity. It reacts violently with water and moisture, releasing HCl gas. Therefore, all equipment must be scrupulously dried, and the reaction should ideally be run under an inert atmosphere (e.g., nitrogen). Use of a closed-system for reagent transfer is highly recommended to minimize operator exposure.[5]
Q4: Can side reactions occur, and how can they be minimized? A4: Yes, two main side reactions are possible:
-
O-acylation: Acylation of the hydroxyl group. This is generally disfavored as the amine is more nucleophilic but can occur at higher temperatures or with the use of a strong base that deprotonates the phenol.[1] To minimize this, maintain low temperatures (0–10 °C) during the addition of chloroacetyl chloride.
-
Di-acylation: While less common, it's a potential impurity. Controlling the stoichiometry and maintaining a low reaction temperature are the best ways to ensure high selectivity for the desired N-acylated product.
Troubleshooting Guide for Scale-Up
This guide addresses specific issues that may arise during the transition from lab to pilot scale.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| 1. Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature; HCl byproduct not fully neutralized. 2. Side Product Formation: O-acylation due to high temperature.[1] 3. Product Loss During Workup: Product is partially soluble in the aqueous phase or mother liquor. | 1. Monitor with TLC/HPLC: Ensure the disappearance of starting material. Add a slight excess of base (e.g., 1.1 equivalents of sodium acetate) to ensure full HCl neutralization. 2. Strict Temperature Control: Maintain a reaction temperature of 0-10°C during the addition phase.[6] 3. Optimize Workup: Adjust the pH of the quench solution to ensure the product is fully precipitated. Cool the slurry sufficiently before filtration to minimize solubility losses. |
| 2. Product is Discolored (Pink, Brown, or Black) | 1. Oxidation of 2-Aminophenol: The starting material is sensitive to air oxidation, which is exacerbated by heat and impurities. 2. Thermal Degradation: Localized overheating ("hot spots") in the reactor due to poor mixing. | 1. Use High-Purity Starting Material: Source 2-aminophenol with low levels of oxidized impurities. 2. Inert Atmosphere: Run the reaction under a nitrogen blanket to prevent air oxidation. 3. Decolorize During Purification: Use activated charcoal during the recrystallization step to remove colored impurities. |
| 3. Dangerous Exotherm (Runaway Reaction) | 1. Poor Heat Transfer: The surface-area-to-volume ratio decreases significantly at scale, making heat removal less efficient.[7] 2. Reagent Addition Rate Too High: The rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[3] | 1. Perform Calorimetry Studies: Conduct a reaction calorimetry (e.g., RC1) study at the lab scale to understand the thermal profile and calculate the heat of reaction. 2. Reduce Addition Rate: Scale the addition time appropriately. What takes minutes in the lab may require hours in the pilot plant.[6] 3. Use a Jacketed Reactor: Ensure the pilot reactor has an efficient cooling jacket and a reliable temperature control system.[2] |
| 4. Product "Oils Out" or is Gummy During Workup | 1. High Impurity Level: The presence of byproducts or unreacted starting materials can depress the melting point and inhibit crystallization. 2. Incorrect Quench/Crystallization Conditions: Quenching into water that is too warm or using an inappropriate anti-solvent. | 1. Purify Crude Product First: If the product is very impure, consider an extraction-based workup followed by crystallization from a suitable solvent system (e.g., ethanol/water) rather than direct precipitation. 2. Controlled Precipitation: Pour the reaction mixture slowly into a vigorously stirred, cold quench solution (e.g., ice-water). |
Experimental Protocols & Scale-Up Parameters
A. Laboratory Scale Protocol (Exemplary)
-
Charge a 250 mL three-necked flask, equipped with a mechanical stirrer, thermometer, and dropping funnel, with 2-aminophenol (10.9 g, 0.1 mol) and sodium acetate trihydrate (15.0 g, 0.11 mol).
-
Add 100 mL of ethyl acetate and stir to form a slurry.
-
Cool the mixture to 0-5°C using an ice bath.
-
Dissolve chloroacetyl chloride (12.4 g, 0.11 mol) in 25 mL of ethyl acetate and charge it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the reaction slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with stirring.
-
Filter the resulting solid precipitate, wash the cake with cold water (2 x 50 mL), and dry under vacuum at 50°C to yield the crude product.
-
Recrystallize from an appropriate solvent like ethanol to obtain pure 2-chloro-N-(2-hydroxyphenyl)acetamide.[8]
B. Pilot Scale Protocol (Considerations)
-
Reactor Setup: A 100 L glass-lined jacketed reactor with an overhead stirrer, baffle, temperature probe, and a port for a controlled-rate addition pump is required.
-
Pre-run Checks: Ensure the reactor is clean, dry, and inerted with nitrogen. The cooling system must be fully operational.
-
Charging: Charge the reactor with 2-aminophenol (4.4 kg, 40.3 mol) and sodium acetate trihydrate (6.0 kg, 44.1 mol), followed by 40 L of ethyl acetate.
-
Cooling: Cool the reactor contents to 0-5°C using the jacket.
-
Reagent Addition: Prepare a solution of chloroacetyl chloride (5.0 kg, 44.3 mol) in 10 L of ethyl acetate. Using a calibrated dosing pump, add this solution to the reactor over a period of 2-4 hours, maintaining the internal temperature below 10°C.
-
Reaction & Monitoring: After addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Take samples periodically for in-process control (IPC) via HPLC to confirm completion.
-
Workup & Isolation: Quench the reaction by slowly transferring the reactor contents into a separate vessel containing 80 L of agitated ice-water. Filter the resulting slurry using a centrifuge or Nutsche filter-dryer. Wash the product cake with cold water and dry under vacuum.
C. Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (10g) | Pilot Scale (4.4kg) | Rationale for Change |
| Vessel | 250 mL Round Bottom Flask | 100 L Jacketed Reactor | Accommodate larger volume and provide necessary heat transfer via jacket.[2] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing and heat distribution in a large, viscous slurry.[2] |
| Temp. Control | Ice Bath | Circulating Glycol/Brine Jacket | Provides precise and reliable temperature control for a large exothermic reaction. |
| Addition Method | Dropping Funnel (Manual) | Calibrated Dosing Pump | Ensures a slow, consistent, and reproducible addition rate, critical for safety.[3] |
| Addition Time | 30-45 minutes | 2-4 hours | Slower addition is required to manage the heat generated by the larger reaction mass.[6] |
| Safety | Fume Hood, PPE | Closed System, Interlocks, PPE | Enhanced engineering controls are needed to manage larger quantities of hazardous materials. |
Scale-Up Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues encountered during the scale-up process.
Caption: A logical workflow for troubleshooting scale-up issues.
References
-
Yilmaz Obali, A., et al. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... ResearchGate. Available at: [Link]
-
(n.d.). Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. ResearchGate. Available at: [Link]
- (2008). CN101121673A - Technique for synthesizing o-chloroacetaminophenol. Google Patents.
-
(2019). Scale-up Reactions. Division of Research Safety | Illinois. Available at: [Link]
-
Yusufov, M.S., et al. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Available at: [Link]
-
Yusufov, M.S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
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(n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. Available at: [Link]
-
(2023). Scale Up Safety_FINAL. Stanford Environmental Health & Safety. Available at: [Link]
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(2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]
-
(n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available at: [Link]
-
(2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. Available at: [Link]
-
(2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
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Technical Support Center: Mitigating the Toxicity of 2-Chloro-N-(2-hydroxyphenyl)acetamide in Cell-Based Assays
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate the off-target cytotoxic effects of 2-chloro-N-(2-hydroxyphenyl)acetamide in cell-based assays. The methodologies described herein are designed to preserve the integrity of your experimental system while minimizing confounding data arising from unintended toxicity.
Introduction: Understanding the Challenge
2-chloro-N-(2-hydroxyphenyl)acetamide and related chloroacetamide compounds are utilized in various research contexts, including as synthetic intermediates and for their potential biological activities.[1][2][3] However, their inherent reactivity can lead to significant cytotoxicity in in vitro models, primarily through the induction of oxidative stress. This guide will walk you through the mechanisms of this toxicity and provide actionable protocols to counteract it, ensuring more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2-chloro-N-(2-hydroxyphenyl)acetamide-induced cytotoxicity?
A1: The cytotoxicity of chloroacetamide compounds, including 2-chloro-N-(2-hydroxyphenyl)acetamide, is strongly linked to the generation of reactive oxygen species (ROS).[4][5] This leads to a state of oxidative stress within the cell, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. The consequences of this oxidative stress are multifaceted and can include:
-
Lipid Peroxidation: Damage to cellular membranes, including the plasma membrane and mitochondrial membranes.
-
Protein Damage: Oxidation of amino acid residues, leading to enzyme inactivation and disruption of cellular signaling.
-
DNA Damage: Oxidative lesions in DNA can lead to mutations and trigger apoptotic pathways.[4]
-
Mitochondrial Dysfunction: ROS can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[6][7][8]
A study on the related compound acetochlor demonstrated that it induced ROS generation, decreased levels of the endogenous antioxidants superoxide dismutase (SOD) and glutathione (GSH), and promoted DNA breakage and apoptosis.[4]
Q2: My cell viability is drastically reduced after treatment. How can I confirm if oxidative stress is the cause?
A2: To experimentally validate that oxidative stress is the primary driver of the observed cytotoxicity, you can perform a co-treatment experiment with a known antioxidant. N-acetylcysteine (NAC) is a widely used and effective ROS scavenger that can help to mitigate the toxic effects of chloroacetamides.[4]
A significant rescue of cell viability in the presence of NAC would strongly suggest that oxidative stress is the key mechanism of toxicity.
Q3: Are there alternatives to N-acetylcysteine (NAC) for mitigating oxidative stress?
A3: Yes, several other antioxidants can be employed to ameliorate drug-induced toxicity.[9][10] The choice of antioxidant may depend on the specific cell type and experimental context. Some common alternatives include:
-
Vitamin E (α-tocopherol): A potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[11][12]
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that can regenerate other antioxidants, such as Vitamin E.[10]
-
MitoTEMPO: A mitochondria-targeted antioxidant that can specifically address mitochondrial ROS production.[13]
It is advisable to perform a dose-response experiment for any new antioxidant to determine its optimal, non-toxic concentration for your specific cell line.
Q4: How does cell culture media composition affect the cytotoxicity of this compound?
A4: The composition of your cell culture media can significantly influence the apparent cytotoxicity of a test compound.[14][15] Key factors to consider include:
-
Serum Content: Serum contains various proteins and other molecules that can bind to small molecule compounds, reducing their effective concentration and, in some cases, their cytotoxicity.[16][17] Running experiments in serum-free versus serum-containing media can lead to different IC50 values.[16][18]
-
Basal Media Formulation: Different basal media (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of amino acids, vitamins, and other nutrients.[15] Some of these components, such as certain amino acids, can have antioxidant properties and may influence the cellular response to oxidative stress.
-
Supplements: The presence or absence of supplements like pyruvate, which can act as an antioxidant, can also impact cytotoxicity.
For consistency, it is crucial to use the same media formulation throughout a series of experiments and to report the media composition in any publications.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5%). Perform a solvent toxicity curve to determine the optimal concentration. |
| Inconsistent IC50 values between experiments | Variability in cell health, seeding density, or media composition. | Standardize your cell culture practices.[14] Ensure cells are in the logarithmic growth phase, use a consistent seeding density, and use the same batch of media and supplements.[14][19] |
| Antioxidant co-treatment does not rescue viability | The primary mechanism of toxicity may not be oxidative stress, or the antioxidant concentration is suboptimal. | Explore other potential mechanisms of toxicity, such as direct enzyme inhibition or receptor antagonism. Perform a dose-response curve for your antioxidant to ensure you are using an effective concentration. |
| Difficulty distinguishing between apoptosis and necrosis | The chosen cytotoxicity assay may not differentiate between different cell death modalities. | Employ multiple assays to assess different aspects of cell death. For example, use an Annexin V/Propidium Iodide assay to distinguish between apoptosis and necrosis, and a caspase activity assay to specifically measure apoptosis.[20][21] |
Experimental Protocols
Protocol 1: Determining the IC50 of 2-chloro-N-(2-hydroxyphenyl)acetamide
This protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare a stock solution of 2-chloro-N-(2-hydroxyphenyl)acetamide in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in your cell culture media.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression to calculate the IC50 value.[21]
Protocol 2: Antioxidant Rescue Experiment
This protocol is designed to test the ability of N-acetylcysteine (NAC) to rescue cells from compound-induced cytotoxicity.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Reagent Preparation:
-
Prepare a range of concentrations of 2-chloro-N-(2-hydroxyphenyl)acetamide centered around its IC50 value.
-
Prepare a stock solution of NAC in water or PBS and determine a non-toxic working concentration (a typical starting point is 1-5 mM).
-
-
Co-treatment: Treat the cells with the compound in the presence or absence of the pre-determined concentration of NAC.
-
Incubation and Assay: Incubate the plate and perform the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the IC50 values of the compound with and without NAC. A significant rightward shift in the dose-response curve in the presence of NAC indicates a rescue effect.
Visualizing the Mechanisms and Workflows
Diagram 1: Proposed Cytotoxicity Pathway
Caption: Workflow for assessing and mitigating cytotoxicity.
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Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants. Oxidative Medicine and Cellular Longevity. [Link]
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Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay. PubMed. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
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Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study. The Journal of Physiological Sciences. [Link]
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Role of Natural Antioxidants in Treatment of Toxicity. Journal of Toxicological Analysis. [Link]
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Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences. [Link]
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Cytotoxicity Assays. Boster Bio. [Link]
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The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. MDPI. [Link]
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Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]
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2-chloro-N-(2-hydroxyphenyl)acetamide. PubChem. [Link]
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N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). PubMed. [Link]
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Toxicity and roles of reactive oxygen species. PubMed. [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]
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N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice. PubMed. [Link]
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Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. [Link]
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Alteration in mitochondrial function and glutamate metabolism affected by 2-chloroethanol in primary cultured astrocytes. PubMed. [Link]
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Mitochondria in Acetaminophen-Induced Liver Injury and Recovery: A Concise Review. MDPI. [Link]
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Reactive oxygen species are associated with the inhibitory effect of N-(4-hydroxyphenyl)-retinamide on the entry of the severe acute respiratory syndrome-coronavirus 2. PubMed. [Link]
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Role of Bioactive Compounds in the Regulation of Mitochondrial Dysfunctions in Brain and Age-Related Neurodegenerative Diseases. MDPI. [Link]
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Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology. [Link]
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Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. PubMed Central. [Link]
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Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway. PubMed. [Link]
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Caspase activation. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of 2-chloro-N-(2-hydroxyphenyl)acetamide and its Bromo-Analog: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice between halogenated analogs of a lead compound can significantly impact biological activity, metabolic stability, and overall therapeutic potential. This guide provides a detailed comparative analysis of 2-chloro-N-(2-hydroxyphenyl)acetamide and its bromo-analog, 2-bromo-N-(2-hydroxyphenyl)acetamide. While extensive experimental data is available for the chloro-derivative, a comprehensive profile of the bromo-analog is less documented in publicly accessible literature. This guide, therefore, presents a thorough review of the known characteristics of the chloro-compound and provides a predictive analysis for its bromo counterpart, grounded in established chemical principles and data from structurally related molecules. Furthermore, we outline the requisite experimental workflows to facilitate a direct, empirical comparison.
Introduction
The N-(2-hydroxyphenyl)acetamide scaffold is a versatile pharmacophore found in a variety of biologically active molecules. The introduction of a halogen at the α-position of the acetamide group can modulate the compound's electrophilicity, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. This guide focuses on the comparative aspects of the chloro- and bromo-analogs, providing a framework for understanding their potential similarities and differences.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these analogs is crucial for predicting their behavior in biological systems.
| Property | 2-chloro-N-(2-hydroxyphenyl)acetamide | 2-bromo-N-(2-hydroxyphenyl)acetamide (Predicted) |
| Molecular Formula | C₈H₈ClNO₂ | C₈H₈BrNO₂ |
| Molecular Weight | 185.61 g/mol [1] | ~230.06 g/mol |
| LogP (Predicted) | 1.3[1] | Higher than 1.3 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Reactivity | Moderately electrophilic | More electrophilic than chloro-analog |
Note: The properties for 2-bromo-N-(2-hydroxyphenyl)acetamide are predicted based on the known properties of its chloro-analog and general chemical principles. The increased atomic mass of bromine directly contributes to a higher molecular weight. The larger and more polarizable nature of bromine is expected to result in a higher lipophilicity (LogP). The C-Br bond is generally weaker than the C-Cl bond, making the bromo-analog a potentially more reactive electrophile.
Synthesis and Spectroscopic Characterization
The synthesis of these compounds typically involves the acylation of 2-aminophenol with the corresponding haloacetyl halide.
Synthesis Workflow
Caption: General synthesis pathway for 2-halo-N-(2-hydroxyphenyl)acetamides.
Experimental Protocol: Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide
-
Dissolution: Dissolve 2-aminophenol (1 equivalent) in a suitable inert solvent such as dichloromethane or ethyl acetate.
-
Addition of Base: Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its completion using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
A similar protocol would be employed for the synthesis of the bromo-analog, substituting bromoacetyl bromide for chloroacetyl chloride.
Spectroscopic Data of 2-chloro-N-(2-hydroxyphenyl)acetamide
| Spectroscopic Technique | Key Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-hydroxyphenyl ring, a singlet for the methylene protons of the chloroacetyl group, and broad singlets for the amide and hydroxyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon attached to the chlorine atom. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, O-H stretching, C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom. |
Note: While specific peak values are not provided here, this table outlines the expected spectroscopic features. For the bromo-analog, similar patterns are anticipated, with adjustments in chemical shifts due to the different electronic environment imparted by bromine.
Crystal Structure Analysis
The three-dimensional arrangement of molecules in the solid state, as determined by X-ray crystallography, provides invaluable insights into intermolecular interactions that can influence physical properties and biological activity.
Crystal Structure of 2-chloro-N-(2-hydroxyphenyl)acetamide
The crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, a closely related isomer, reveals a significantly distorted planarity, with a twist angle between the hydroxybenzene and acetamide groups[2]. This conformation is supported by intramolecular C—H⋯O and N—H⋯Cl contacts[2]. In the crystal lattice, intermolecular N—H⋯O and O—H⋯O hydrogen bonds form tapes[2][3]. It is plausible that 2-chloro-N-(2-hydroxyphenyl)acetamide adopts a similar conformation, driven by the formation of intramolecular hydrogen bonds between the phenolic hydroxyl group and the amide oxygen, as well as other non-covalent interactions.
Visualization of Intermolecular Interactions (Hypothetical for the Chloro-Analog)
Caption: Hypothetical hydrogen bonding network in the crystal lattice.
For the bromo-analog, similar intermolecular interactions are expected, although the larger size of the bromine atom may lead to subtle differences in the crystal packing and unit cell parameters.
Comparative Biological Activity
The primary rationale for synthesizing halogenated analogs is to modulate biological activity. Based on existing literature for related haloacetamides, we can infer potential activities for the title compounds.
Antimicrobial Activity
Haloacetamides are a known class of disinfection byproducts, and their antimicrobial properties have been studied[4][5]. The presence of a halogen atom is often crucial for antimicrobial activity. For instance, a study on N-(2-hydroxyphenyl)acetamide showed no activity against Candida albicans, whereas the introduction of a chloro atom at the alpha-carbon resulted in significant inhibitory activity[6]. This suggests that both 2-chloro- and 2-bromo-N-(2-hydroxyphenyl)acetamide are likely to possess antimicrobial properties.
General Trend in Halogenated Compounds: In many classes of bioactive compounds, the order of activity follows the trend I > Br > Cl > F. This is often attributed to the leaving group ability of the halide, which is important for covalent modification of biological targets. Therefore, it is plausible that the bromo-analog may exhibit more potent antimicrobial activity than the chloro-analog.
Anticancer Activity
N-phenylacetamide derivatives have been investigated for their potential as anticancer agents[7]. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest. The electrophilic nature of the haloacetyl group can lead to the alkylation of nucleophilic residues in key proteins, such as enzymes involved in cell proliferation or survival pathways.
Workflow for Evaluating Anticancer Activity
Caption: A typical workflow for the comparative evaluation of anticancer activity.
Given the higher reactivity of the C-Br bond, it is hypothesized that the bromo-analog could exhibit greater cytotoxicity towards cancer cells compared to the chloro-analog. However, this increased reactivity might also lead to lower selectivity and higher off-target toxicity, a critical consideration in drug development.
Future Directions and Experimental Design
To provide a definitive comparative analysis, the following experimental work on 2-bromo-N-(2-hydroxyphenyl)acetamide is essential:
-
Synthesis and Purification: A robust and scalable synthesis protocol needs to be established and the compound purified to a high degree.
-
Spectroscopic Characterization: Comprehensive analysis using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm the structure and purity.
-
Crystal Structure Determination: Single-crystal X-ray diffraction to elucidate the solid-state conformation and intermolecular interactions.
-
Biological Evaluation:
-
Antimicrobial Screening: Testing against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).
-
Anticancer Assays: In vitro cytotoxicity screening against a panel of cancer cell lines to determine IC₅₀ values, followed by mechanistic studies (apoptosis, cell cycle arrest) for the most promising candidates.
-
Comparative Toxicity: Evaluation of cytotoxicity against normal cell lines to assess the therapeutic index.
-
Conclusion
This guide provides a comparative framework for understanding the properties of 2-chloro-N-(2-hydroxyphenyl)acetamide and its bromo-analog. While experimental data for the chloro-compound is available, a thorough investigation of the bromo-derivative is warranted to fully elucidate its potential. The predictive analysis suggests that the bromo-analog may exhibit enhanced biological activity due to the greater reactivity of the C-Br bond, but this needs to be balanced against potential increases in non-specific toxicity. The experimental workflows outlined herein provide a clear path for researchers to conduct a direct and comprehensive comparative study, which will be invaluable for guiding future drug discovery and development efforts in this chemical space.
References
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- Pan, Y., Zhang, X., & Wang, Y. (2013). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination.
- Gomes, A. P. F., de Mello, T. R., De Nardi, I. R., & de Souza, T. B. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal of the Brazilian Chemical Society, 31, 1689-1696.
- Ding, X., Zhang, X., & Zhu, J. (2020). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 6(10), 2823-2832.
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- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
- Yusufov, M. S., Kholikov, T. S., Sasmakov, S. A., Eshboev, F. B., Abdurakhmanov, J. M., & Azimova, S. S. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. International Journal of Pharmaceutical Research, 12(4).
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A Comparative Guide to the Biological Activity of 2-chloro-N-(2-hydroxyphenyl)acetamide
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the systematic evaluation of novel synthesized compounds is paramount. This guide provides an in-depth technical comparison of the biological activity of 2-chloro-N-(2-hydroxyphenyl)acetamide, a compound of interest due to the known bioactivity of the acetamide scaffold. We will explore its performance in key biological assays relative to its non-chlorinated parent compound, N-(2-hydroxyphenyl)acetamide, and established therapeutic agents. This guide is designed to equip researchers with the foundational data and methodologies required to validate and compare the biological potential of this and similar molecules.
The Rationale: Why Investigate 2-chloro-N-(2-hydroxyphenyl)acetamide?
The acetamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals. The introduction of a chlorine atom to the N-phenylacetamide backbone is a strategic chemical modification. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy. Studies on related compounds have demonstrated that the presence of a chloro group can improve antimicrobial and cytotoxic activity. This guide will provide the experimental framework to test this hypothesis for 2-chloro-N-(2-hydroxyphenyl)acetamide.
Comparative Biological Evaluation: A Multi-Faceted Approach
To comprehensively validate the biological activity of 2-chloro-N-(2-hydroxyphenyl)acetamide, a battery of in vitro assays is essential. Here, we focus on three key areas of investigation: cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. For each area, we will compare the performance of our target compound with its non-chlorinated analog and relevant standard drugs.
Cytotoxicity Assessment: Gauging the Impact on Cell Viability
A fundamental step in the evaluation of any new chemical entity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Assay | IC50 | Reference |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | MCF-7 (Breast Cancer) | MTT | To be determined | N/A |
| N-(2-hydroxyphenyl)acetamide | MCF-7 (Breast Cancer) | MTT | 1.65 mM | [1] |
| Doxorubicin (Standard Chemotherapeutic) | MCF-7 (Breast Cancer) | MTT | Varies (typically low µM) | Publicly available data |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | U87 (Glioblastoma) | MTT | To be determined | N/A |
| N-(2-hydroxyphenyl)acetamide | U87 (Glioblastoma) | MTT | Synergistic with Temozolomide | [2] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a standardized workflow for determining the cytotoxic effects of test compounds on adherent cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MCF-7 or U87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-chloro-N-(2-hydroxyphenyl)acetamide, N-(2-hydroxyphenyl)acetamide, and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizing the Workflow: Cytotoxicity Assessment
Caption: Simplified intrinsic apoptosis signaling pathway potentially activated by 2-chloro-N-(2-hydroxyphenyl)acetamide.
Antimicrobial Activity: Combating Pathogenic Microbes
The acetamide scaffold is known to be present in various antimicrobial agents. To evaluate the antimicrobial potential of 2-chloro-N-(2-hydroxyphenyl)acetamide, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Antimicrobial Data
The following table presents the MIC values against representative fungal and bacterial strains.
| Compound | Organism | Method | MIC (µg/mL) | Reference |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Broth Microdilution | To be determined | N/A |
| N-(2-hydroxyphenyl)acetamide | Candida albicans | Not specified | No activity | [3] |
| 2-chloro-N-phenylacetamide | Candida albicans | Broth Microdilution | 128-256 | [4][5][6] |
| Fluconazole (Standard Antifungal) | Candida albicans | Broth Microdilution | Varies (typically <1) | Publicly available data |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Staphylococcus aureus | Broth Microdilution | To be determined | N/A |
| N-(2-hydroxyphenyl)acetamide | Staphylococcus aureus | Not specified | To be determined | N/A |
| Ciprofloxacin (Standard Antibiotic) | Staphylococcus aureus | Broth Microdilution | Varies (typically <1) | Publicly available data |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of a compound against a specific microorganism.
-
Preparation of Inoculum: Culture the microorganism (e.g., Candida albicans or Staphylococcus aureus) in a suitable broth medium to achieve a standardized concentration (typically 0.5 McFarland standard).
-
Serial Dilution of Compounds: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds (2-chloro-N-(2-hydroxyphenyl)acetamide, N-(2-hydroxyphenyl)acetamide, and a standard antimicrobial) in the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the microplate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria, and 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Interpreting the Antimicrobial Data
The MIC values will provide a clear indication of the antimicrobial potency of 2-chloro-N-(2-hydroxyphenyl)acetamide. A lower MIC value signifies greater antimicrobial activity. The comparison with the non-chlorinated analog is particularly insightful, as previous studies on similar compounds have shown that the addition of a chlorine atom can significantly enhance antifungal activity. [3]Comparing the MIC to that of standard drugs like fluconazole and ciprofloxacin will help to contextualize its efficacy.
Anti-inflammatory Potential: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Many acetamide-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The potential of 2-chloro-N-(2-hydroxyphenyl)acetamide to act as an anti-inflammatory agent can be assessed by its ability to inhibit COX-2, a key enzyme in the inflammatory cascade.
Comparative Anti-inflammatory Data
The following table presents the IC50 values for the inhibition of the COX-2 enzyme.
| Compound | Target | Assay | IC50 | Reference |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | COX-2 | In vitro COX inhibition assay | To be determined | N/A |
| N-(2-hydroxyphenyl)acetamide | COX-2 | Not specified | To be determined | N/A |
| Celecoxib (Selective COX-2 Inhibitor) | COX-2 | Varies | 40 nM | [7][8] |
| Diclofenac (Non-selective COX Inhibitor) | COX-2 | Human articular chondrocytes | 0.63 µM | [9] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Add various concentrations of the test compounds (2-chloro-N-(2-hydroxyphenyl)acetamide, N-(2-hydroxyphenyl)acetamide, and standard COX inhibitors) to the reaction mixture.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction and allow it to proceed for a specific time. Then, terminate the reaction.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced, a primary product of the COX-2 reaction, using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the untreated control. Plot the inhibition percentage against the compound concentration to determine the IC50 value.
The NF-κB Signaling Pathway: A Key Target in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. [7][10]Its activation leads to the expression of numerous pro-inflammatory genes, including COX-2. Therefore, inhibiting the NF-κB pathway is a key strategy for anti-inflammatory drug development.
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A Researcher's Guide to Profiling the Cross-Reactivity of 2-chloro-N-(2-hydroxyphenyl)acetamide
Introduction: Beyond the Primary Target
2-chloro-N-(2-hydroxyphenyl)acetamide is a halogenated derivative of N-(2-hydroxyphenyl)acetamide, a compound noted for its anti-inflammatory properties and structural relation to paracetamol.[1][2][3] The introduction of a chlorine atom to the acetamide group is a significant modification, as halogenation can enhance biological activity, potentially by improving stability and binding affinity at a target site.[1][4] Indeed, studies have shown that 2-chloro-N-(2-hydroxyphenyl)acetamide exhibits potent antimicrobial activity against strains like Candida albicans, whereas its parent compound does not.[4]
While identifying a primary biological activity is a crucial first step in drug discovery, a comprehensive understanding of a compound's interaction with the broader biological landscape is paramount for safety and efficacy. Off-target effects, where a molecule interacts with proteins other than its intended therapeutic target, are a major cause of adverse drug reactions and clinical trial failures.[5] Therefore, rigorous cross-reactivity profiling is not merely a supplementary exercise but a core component of preclinical evaluation.
This guide provides a structured, multi-assay comparison framework for researchers to systematically investigate the cross-reactivity profile of 2-chloro-N-(2-hydroxyphenyl)acetamide. We will move from broad assessments of cellular health to specific, high-value target classes, explaining the causal logic behind each experimental choice and providing robust, self-validating protocols.
Experimental Strategy: A Tiered Approach to Uncovering Off-Target Effects
A logical workflow is essential to efficiently screen for potential cross-reactivity. We advocate for a tiered approach, starting with broad cytotoxicity assays to define the compound's therapeutic window, followed by profiling against large, diverse panels of common drug targets.
Caption: Tiered workflow for assessing compound cross-reactivity.
General Cytotoxicity Assessment: The MTT Assay
Expertise & Experience: Before assessing specific off-target interactions, it is crucial to determine the concentration range at which 2-chloro-N-(2-hydroxyphenyl)acetamide affects general cell viability. This establishes an essential baseline, ensuring that any effects observed in subsequent targeted assays are not simply byproducts of cellular death. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable proxy for cell viability.[6] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8]
Visualizing the MTT Assay Principle
Caption: Principle of the MTT colorimetric cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed human cell lines (e.g., HEK293 for general toxicity, HaCaT for skin irritation potential) in a 96-well plate at a density of 10,000 cells/well.[6]
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[6]
-
Rationale: This initial incubation ensures cells are in a healthy, exponential growth phase before compound exposure.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2-chloro-N-(2-hydroxyphenyl)acetamide in DMSO.
-
Perform serial dilutions in serum-free cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include controls: a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Remove the old medium from cells and add 100 µL of the compound dilutions.
-
Rationale: Using serum-free medium during treatment prevents potential binding of the compound to serum proteins, which could mask its true cytotoxic potential.[7]
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C.
-
Rationale: A 24-48 hour window is typically sufficient to observe cytotoxic effects for many small molecules.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Rationale: Complete solubilization of the formazan crystals is critical for accurate absorbance readings.[7]
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | Concentration (µM) | % Cell Viability (± SD) | Comparison Notes |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | HEK293 | 10 | 98 ± 4.5 | Minimal toxicity at this concentration. |
| 50 | 85 ± 6.2 | Moderate toxicity observed. | ||
| 100 | 45 ± 5.1 | Significant cytotoxicity. CC50 ~100µM. | ||
| N-(2-hydroxyphenyl)acetamide (Parent) | HEK293 | 100 | 95 ± 3.8 | Parent compound shows lower toxicity. |
| Staurosporine (Positive Control) | HEK293 | 1 | 15 ± 3.1 | Expected high cytotoxicity. |
Kinase Panel Screening: A Major Off-Target Class
Expertise & Experience: Protein kinases are a vast family of enzymes that regulate a majority of cellular processes, making them one of the largest classes of drug targets.[10] Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Due to conserved ATP-binding sites across the kinome, small molecule kinase inhibitors often exhibit off-target activity. Given the known anti-inflammatory links of the parent compound, profiling 2-chloro-N-(2-hydroxyphenyl)acetamide against a diverse kinase panel is a high-priority step to identify potential cross-reactivity.[2][3] We will use a luminescence-based assay that quantifies ADP produced during the kinase reaction, as this provides a robust and scalable method.[11]
Visualizing the Kinase Assay Principle
Caption: Workflow for a luminescence-based kinase inhibition assay.
Experimental Protocol: Luminescence-Based Kinase Assay
This protocol is adapted for a high-throughput screening format, such as the ADP-Glo™ Kinase Assay.[11]
-
Compound Preparation:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white plate, add 2.5 µL of the serially diluted compound or controls.
-
Add 2.5 µL of the kinase of interest (from a diverse panel, e.g., ABL, SRC, EGFR, PKA) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11]
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor-kinase binding.[10][11]
-
Rationale: This pre-incubation step allows the compound to reach binding equilibrium with the kinase before the enzymatic reaction is initiated, providing a more accurate measure of inhibition.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, but typically are near the Km for each substrate.
-
Incubate at 30°C for 60 minutes.[11]
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Rationale: Depleting unconsumed ATP is critical to reduce background signal and ensure that the subsequent luminescence is proportional only to the ADP produced.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to develop the luminescent signal.[11]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase hit.
-
Comparative Data Summary (Hypothetical)
| Kinase Target | Test Compound | IC₅₀ (µM) | Comparison Notes |
| ABL1 | 2-chloro-N-(2-hydroxyphenyl)acetamide | > 100 | No significant inhibition. |
| SRC | 2-chloro-N-(2-hydroxyphenyl)acetamide | 15.2 | Moderate off-target activity identified. |
| PKA | 2-chloro-N-(2-hydroxyphenyl)acetamide | > 100 | No significant inhibition. |
| ABL1 | Staurosporine (Positive Control) | 0.02 | Potent, non-selective inhibition as expected.[11] |
| SRC | Staurosporine (Positive Control) | 0.008 | Potent, non-selective inhibition as expected. |
Antimicrobial Susceptibility Testing
Expertise & Experience: Previous reports indicate that 2-chloro-N-(2-hydroxyphenyl)acetamide has antifungal properties.[4] It is important to confirm this activity and explore its broader spectrum against bacteria, as related chloroacetamide derivatives have shown antibacterial effects.[12][13][14] This serves a dual purpose: validating known on-target activity and screening for cross-reactivity in the form of a wider-than-expected antimicrobial spectrum. A standard broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum of ~5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of 2-chloro-N-(2-hydroxyphenyl)acetamide in the appropriate broth, creating a concentration range from 256 µg/mL down to 0.5 µg/mL.
-
Include a no-drug growth control and a sterility control (broth only).
-
Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Comparative Data Summary (Hypothetical)
| Organism | Test Compound | MIC (µg/mL) | Comparison Notes |
| C. albicans | 2-chloro-N-(2-hydroxyphenyl)acetamide | 16 | Confirms previously reported antifungal activity.[4] |
| S. aureus | 2-chloro-N-(2-hydroxyphenyl)acetamide | 64 | Moderate antibacterial activity against Gram-positive bacteria. |
| E. coli | 2-chloro-N-(2-hydroxyphenyl)acetamide | > 256 | No significant activity against this Gram-negative bacterium. |
| C. albicans | N-(2-hydroxyphenyl)acetamide (Parent) | > 256 | Parent compound is inactive, highlighting the role of the chloro group.[4] |
| C. albicans | Fluconazole (Positive Control) | 1 | Expected potent antifungal activity. |
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of 2-chloro-N-(2-hydroxyphenyl)acetamide. The initial assays provide a critical foundation, establishing the compound's cytotoxic profile and then screening against a major class of off-targets, the kinome.
Based on the hypothetical data presented:
-
The compound exhibits cytotoxicity at concentrations above 50 µM.
-
It shows moderate off-target activity against the SRC kinase with an IC₅₀ of ~15 µM.
-
It possesses antifungal and moderate Gram-positive antibacterial activity, confirming the importance of the chloro-group for its antimicrobial effects.
These findings would logically lead to further investigation. The identified SRC kinase hit should be confirmed with orthogonal assays, and its functional consequence in cell-based models should be explored. For a truly unbiased view, advanced chemoproteomic techniques could be employed to pull down binding partners from cell lysates, potentially revealing unexpected off-targets that would be missed by panel-based screening.[15] By following this rigorous, evidence-based workflow, researchers can build a comprehensive safety and specificity profile, enabling more informed decisions in the progression of 2-chloro-N-(2-hydroxyphenyl)acetamide as a potential therapeutic lead.
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A Comparative Analysis of 2-Chloro-N-(2-hydroxyphenyl)acetamide's Antifungal Potential Against Commercial Agents
For distribution to researchers, scientists, and drug development professionals.
In the face of mounting challenges posed by drug-resistant fungal pathogens, the exploration of novel antifungal agents is a critical endeavor in medicinal chemistry and drug development. This guide provides a comprehensive comparison of the antifungal efficacy of 2-chloro-N-(2-hydroxyphenyl)acetamide, a promising small molecule, with established commercial antifungal agents. Drawing upon available preclinical data for the closely related analogue, 2-chloro-N-phenylacetamide, this document outlines its in-vitro activity, delves into its proposed mechanism of action, and contextualizes its potential within the current landscape of antifungal therapies.
Introduction: The Pressing Need for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains, presents a significant threat to global health. Pathogens such as Candida and Aspergillus species are responsible for a substantial burden of morbidity and mortality, particularly in immunocompromised individuals. The existing antifungal armamentarium is largely limited to a few classes of drugs, primarily polyenes, azoles, and echinocandins, each with distinct mechanisms of action and susceptibility to resistance. This landscape underscores the urgent need for new chemical entities with novel mechanisms to overcome existing resistance and broaden therapeutic options.
Synthesis and Chemical Profile of 2-Chloro-N-(2-hydroxyphenyl)acetamide
2-Chloro-N-(2-hydroxyphenyl)acetamide can be synthesized through the chloroacetylation of 2-aminophenol. A general synthetic scheme involves the reaction of 2-aminophenol with chloroacetyl chloride in a suitable solvent.
Caption: Synthetic pathway for 2-chloro-N-(2-hydroxyphenyl)acetamide.
The presence of the chloro-acetyl group is a key structural feature. Studies on similar acetamide derivatives have indicated that the chlorine atom can significantly enhance antimicrobial activity.[1]
Comparative In-Vitro Efficacy
While direct comparative studies on 2-chloro-N-(2-hydroxyphenyl)acetamide are not extensively available in the public domain, significant research has been conducted on its close structural analogue, 2-chloro-N-phenylacetamide. The following data summarizes the in-vitro efficacy of this analogue against various fungal pathogens, providing a strong indication of the potential of this class of compounds.
Activity against Candida Species
Studies have demonstrated that 2-chloro-N-phenylacetamide exhibits significant antifungal activity against both fluconazole-susceptible and -resistant strains of Candida albicans and Candida parapsilosis.[2][3]
| Fungal Species | 2-Chloro-N-phenylacetamide MIC (µg/mL) | 2-Chloro-N-phenylacetamide MFC (µg/mL) | Reference |
| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [2][4] |
| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 1024 | [2][4] |
| Candida tropicalis | 16 - 256 | - |
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 2-chloro-N-phenylacetamide against Candida species.
Notably, this compound also demonstrates potent antibiofilm activity, inhibiting the formation of biofilms and disrupting pre-formed biofilms of C. albicans and C. parapsilosis.[2]
Activity against Aspergillus Species
The antifungal potential of 2-chloro-N-phenylacetamide extends to filamentous fungi, including Aspergillus species, which are a major cause of invasive aspergillosis.
| Fungal Species | 2-Chloro-N-phenylacetamide MIC (µg/mL) | 2-Chloro-N-phenylacetamide MFC (µg/mL) | Reference |
| Aspergillus flavus | 16 - 256 | 32 - 512 | [5] |
| Aspergillus niger | 32 - 256 | 64 - 1024 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 2-chloro-N-phenylacetamide against Aspergillus species.
Mechanism of Action: A Departure from Conventional Antifungals
A key point of interest for 2-chloro-N-phenylacetamide is its mechanism of action, which appears to be distinct from that of major commercial antifungal drug classes.
Commercial Antifungal Mechanisms
-
Polyenes (e.g., Amphotericin B): Bind to ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell leakage.[6]
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane integrity and function.[6]
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.
Caption: Comparison of antifungal mechanisms of action.
Proposed Mechanism of 2-Chloro-N-phenylacetamide
Experimental evidence suggests that 2-chloro-N-phenylacetamide does not exert its antifungal effect through the common mechanisms of ergosterol binding or cell wall damage.[2][3] Instead, in-silico studies point towards the potential inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids. This represents a potentially novel target for antifungal therapy.
A Critical Consideration: Antagonism with Commercial Agents
An important finding from multiple studies is the observation of antagonism when 2-chloro-N-phenylacetamide is combined with both amphotericin B and azoles like fluconazole and voriconazole.[2][3][7] This suggests that combination therapy with these established antifungals may not be a viable strategy and that this compound would likely need to be developed as a monotherapy.
Experimental Protocols
The evaluation of the antifungal activity of 2-chloro-N-(2-hydroxyphenyl)acetamide and its comparison with commercial agents should be conducted using standardized methodologies to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for this purpose.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Caption: CLSI-based workflow for MIC determination.
Minimum Fungicidal Concentration (MFC) Determination
Following the MIC assay, the MFC can be determined to assess whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Subculture: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates.
-
Incubate: The agar plates are incubated at 35°C for 24-48 hours.
-
Determine MFC: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.
Conclusion and Future Perspectives
The available evidence for 2-chloro-N-phenylacetamide strongly suggests that the 2-chloro-N-(2-hydroxyphenyl)acetamide scaffold is a promising area for the development of new antifungal agents. Its efficacy against drug-resistant strains of Candida and its activity against Aspergillus species, coupled with a potentially novel mechanism of action, make it a compelling candidate for further investigation.
Key future research directions should include:
-
Direct Comparative Studies: Head-to-head in-vitro studies of 2-chloro-N-(2-hydroxyphenyl)acetamide against a panel of commercial antifungals are essential to definitively establish its efficacy.
-
Mechanism of Action Elucidation: Further experimental validation is needed to confirm the inhibition of dihydrofolate reductase or identify other potential molecular targets.
-
In-Vivo Efficacy and Toxicity: Preclinical studies in animal models of fungal infections are required to assess the in-vivo efficacy, pharmacokinetics, and safety profile of 2-chloro-N-(2-hydroxyphenyl)acetamide.
-
Structure-Activity Relationship (SAR) Studies: Exploration of analogues of 2-chloro-N-(2-hydroxyphenyl)acetamide could lead to the identification of compounds with improved potency, a broader spectrum of activity, and a more favorable safety profile.
References
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de Farias, P. A. M., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
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de Fátima de Almeida, J. R. G. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]
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Bravo, G. P., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in Microbiology, 11, 1937. [Link]
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structure-activity relationship (SAR) studies of 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-N-(2-hydroxyphenyl)acetamide Derivatives
Executive Summary
Introduction to the 2-Chloro-N-(hydroxyphenyl)acetamide Scaffold
The N-phenylacetamide core is found in numerous approved drugs, valued for its metabolic stability and its ability to form critical hydrogen bonds with biological targets. The addition of a hydroxyl group to the phenyl ring and a chlorine atom to the acetyl group introduces key functionalities that significantly influence the molecule's properties and biological activity.
-
The Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for receptor binding. Its position on the phenyl ring (ortho, meta, or para) dictates the geometry of these interactions and affects the molecule's overall electronic properties and acidity.
-
The 2-Chloroacetyl Group (-NHC(=O)CH₂Cl): The α-chloro atom is a key determinant of the scaffold's reactivity. It transforms the acetamide into an effective alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This irreversible binding can lead to potent and sustained biological effects. Studies have shown that the presence of this chlorine atom is often essential for potent antimicrobial activity when compared to its non-chlorinated analog.[1][2]
This guide will explore how modifications to this core structure, particularly substitutions on the phenyl ring, modulate its efficacy, focusing primarily on its well-documented antimicrobial and emerging anticancer activities.
Synthesis and Characterization
The synthesis of 2-chloro-N-(hydroxyphenyl)acetamide derivatives is typically achieved through a straightforward and robust nucleophilic acyl substitution reaction.
General Synthesis Workflow
The general synthetic route involves the reaction of an appropriate aminophenol with chloroacetyl chloride in the presence of a base or in a suitable solvent system.
Caption: General workflow for the synthesis of 2-chloro-N-(hydroxyphenyl)acetamide derivatives.
Detailed Experimental Protocol: Synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide
This protocol describes a representative synthesis adapted from published procedures.[3][4]
Materials:
-
4-aminophenol
-
Chloroacetyl chloride
-
Glacial acetic acid or Tetrahydrofuran (THF)
-
Sodium acetate (optional, as a base)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: Dissolve 4-aminophenol in a suitable solvent like glacial acetic acid or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation: Cool the solution in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution over a period of 30-60 minutes. If using an inert solvent like THF, a base such as triethylamine or sodium acetate can be added to neutralize the HCl byproduct.
-
Reaction: Allow the mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water. A solid precipitate of the crude product will form.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid several times with cold water to remove any unreacted starting materials and acid.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(4-hydroxyphenyl)acetamide as colorless crystals.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR): Antimicrobial Activity
The 2-chloro-N-(aryl)acetamide scaffold has been extensively evaluated for its antimicrobial properties. The primary mechanism is believed to involve the alkylation of essential bacterial enzymes, with evidence suggesting bacterial DNA gyrase and Topoisomerase II as potential targets.[5]
Key SAR Insights
A systematic study by Staneva et al. on a series of twelve N-(substituted phenyl)-2-chloroacetamides provides a clear framework for understanding the SAR of this class against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]
-
The α-Chloro Group is Crucial: As previously noted, the chloroacetyl moiety is fundamental. The non-chlorinated analog, N-(2-hydroxyphenyl)acetamide, shows no significant activity against Candida albicans, whereas 2-chloro-N-(2-hydroxyphenyl)acetamide inhibits 96.6% of strains, highlighting the necessity of this reactive group for antifungal and likely antibacterial effects.[1][2]
-
Gram-Positive vs. Gram-Negative Activity: These derivatives generally exhibit greater potency against Gram-positive bacteria (Staphylococcus aureus, MRSA) than Gram-negative bacteria (Escherichia coli).[6][7] This is a common trend for many antimicrobial agents and is attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.
-
Influence of Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring significantly modulate antimicrobial potency.
-
Lipophilicity: Increased lipophilicity, often achieved by adding halogen substituents (e.g., -Cl, -F, -Br), generally enhances activity, particularly against Gram-positive bacteria. This is because more lipophilic compounds can more easily traverse the lipid-rich bacterial cell membrane.[7]
-
Electronic Effects: Electron-withdrawing groups (e.g., -CN, -NO₂) can increase the reactivity of the chloroacetyl group, potentially leading to enhanced activity.
-
Positional Isomerism: The position of the substituent matters. For instance, halogenated para-substituted phenyl rings often result in compounds with high activity.[7]
-
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-(substituted phenyl)-2-chloroacetamides against representative microbes, allowing for a direct comparison of their SAR.
Table 1: MIC Values (µg/mL) of 2-Chloro-N-(substituted phenyl)acetamide Derivatives [6]
| Compound ID | Phenyl Substituent | S. aureus | MRSA | E. coli | C. albicans |
| SP9 | 4-Hydroxy (-OH) | 130 | 60 | 4000 | 2660 |
| SP1 | Unsubstituted | 130 | 130 | 4000 | 2000 |
| SP4 | 4-Fluoro (-F) | 60 | 60 | 1330 | 60 |
| SP5 | 4-Chloro (-Cl) | 60 | 60 | 1330 | 260 |
| SP7 | 4-Iodo (-I) | 40 | 40 | 1330 | 260 |
| SP10 | 4-Cyano (-CN) | 130 | 60 | 460 | 260 |
| Rifampicin | Standard | < 10 | < 10 | < 10 | - |
| Nystatin | Standard | - | - | - | 2000 |
Analysis:
-
The target compound with a 4-hydroxy substituent (SP9) shows moderate activity against Gram-positive strains but is significantly less effective against E. coli and C. albicans.
-
Replacing the hydroxyl group with halogens at the para-position (SP4, SP5, SP7) generally maintains or improves activity against Gram-positive bacteria and significantly improves activity against C. albicans compared to the hydroxy derivative.
-
The electron-withdrawing cyano group in SP10 improves activity against Gram-negative E. coli compared to many other derivatives, suggesting electronic effects play a role in overcoming the permeability barrier.
Structure-Activity Relationship (SAR): Anticancer Activity
While less established than their antimicrobial effects, N-phenylacetamide derivatives are gaining attention as potential anticancer agents. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[8]
Comparative Analysis with Structurally Related Compounds
Direct and extensive SAR studies on the anticancer activity of 2-chloro-N-(hydroxy phenyl)acetamide isomers are limited in the public domain. However, we can infer valuable insights by comparing them with structurally similar N-phenylacetamide derivatives that have been evaluated for cytotoxicity.
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives provides a useful comparison, highlighting the impact of substituents on the non-hydroxylated phenyl ring.[9][10]
Table 2: Comparative IC₅₀ Values (µM) of Related Phenylacetamide Derivatives [9]
| Compound | R¹ Substituent | R² Substituent | PC-3 (Prostate) | MCF-7 (Breast) | HL-60 (Leukemia) |
| 2a | H | 2-Nitro | 120 | >200 | 100 |
| 2b | H | 3-Nitro | 52 | >200 | 80 |
| 2c | H | 4-Nitro | 80 | 100 | 90 |
| 2d | H | 2-Methoxy | >200 | >200 | >200 |
| 2e | H | 3-Methoxy | >200 | >200 | >200 |
| 2f | H | 4-Methoxy | 180 | >200 | 150 |
| Imatinib | Standard Drug | - | 40 | 98 | 35 |
Analysis & Extrapolation:
-
Electron-Withdrawing Groups Enhance Activity: Compounds featuring a nitro group (electron-withdrawing) consistently showed higher cytotoxicity than those with a methoxy group (electron-donating).[9] This suggests that, similar to antimicrobial activity, increasing the electrophilicity of the molecule may be beneficial for anticancer effects.
-
Positional Isomerism is Key: The position of the nitro group had a significant impact, with the meta-substituted derivative (2b ) showing the highest potency against the PC-3 prostate cancer cell line.[9]
-
Implications for Hydroxyphenyl Derivatives: Based on these findings, it is plausible that the introduction of additional electron-withdrawing groups onto the 2-chloro-N-(hydroxyphenyl)acetamide scaffold could enhance its anticancer potency. The position of the hydroxyl group itself (ortho, meta, or para) would also be expected to significantly influence activity by altering hydrogen bonding capabilities and electronic properties.
Key Experimental Methodologies
Reproducible and validated assays are critical for evaluating and comparing the biological activity of synthesized compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution
The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Standard workflow for determining MIC using the broth microdilution method.
Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution in cation-adjusted Mueller-Hinton Broth (MHB) across the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which the complete inhibition of visible bacterial growth is observed.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for determining IC₅₀ values using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The 2-chloro-N-(hydroxyphenyl)acetamide scaffold represents a versatile and synthetically accessible platform for the development of new therapeutic agents. The structure-activity relationship studies clearly indicate that:
-
The α-chloroacetyl group is a critical feature, likely acting as an electrophilic warhead to form covalent bonds with biological targets, a mechanism essential for potent antimicrobial activity.
-
Substituents on the phenyl ring are key modulators of activity. Lipophilic, electron-withdrawing groups, particularly at the para-position, tend to enhance antimicrobial and anticancer effects.
-
There is significant potential for further optimization . A systematic exploration of the ortho, meta, and para isomers of the hydroxyl group, combined with diverse substitutions on other positions of the phenyl ring, could lead to the discovery of derivatives with improved potency and selectivity.
Future research should focus on elucidating the precise molecular targets of these compounds for both their antimicrobial and anticancer effects. Advanced studies, including co-crystallography with target enzymes and proteomic analyses, would provide invaluable insights into their mechanism of action, paving the way for more rational, target-based drug design.
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed Central. [Link]
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Staneva, D., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]
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A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). PubMed Central. [Link]
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2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed. [Link]
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Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 486-491. [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). PubMed Central. [Link]
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Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3968. [Link]
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Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022). PubMed Central. [Link]
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Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. (n.d.). PubMed Central. [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). MDPI. [Link]
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Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). PubMed. [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022). PubMed Central. [Link]
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A Head-to-Head Comparison of the Biological Effects of 2-chloro-N-(2-hydroxyphenyl)acetamide and Paracetamol
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of analgesic and anti-inflammatory drug development, the exploration of structural analogs of established medicines offers a promising avenue for identifying novel therapeutic agents with improved efficacy and safety profiles. This guide provides a detailed head-to-head comparison of the well-known analgesic, paracetamol (acetaminophen), and its structural isomer, 2-chloro-N-(2-hydroxyphenyl)acetamide. While paracetamol has been a mainstay in pain and fever management for decades, its chlorinated analog remains a subject of scientific inquiry. This document synthesizes the available experimental data to offer an objective comparison of their biological effects, mechanisms of action, and toxicity profiles.
Introduction: Structural Analogs in Drug Discovery
The strategic modification of a lead compound's chemical structure is a fundamental concept in medicinal chemistry. Such modifications can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced therapeutic effects, reduced toxicity, or novel biological activities. Paracetamol, or N-(4-hydroxyphenyl)acetamide, is a widely used over-the-counter analgesic and antipyretic.[1][2] Its structural isomer, 2-chloro-N-(2-hydroxyphenyl)acetamide, introduces a chlorine atom and repositions the hydroxyl group, raising pertinent questions about how these changes impact its biological activity.[3] This guide delves into the known biological effects of both compounds to provide a comparative analysis for researchers in the field.
Mechanism of Action: A Tale of Two Isomers
The mechanism of action of paracetamol is complex and not fully elucidated, involving multiple pathways. In contrast, the specific mechanisms of 2-chloro-N-(2-hydroxyphenyl)acetamide are largely inferred from its structural similarity to paracetamol and studies on related compounds, as direct research is limited.
Paracetamol: A Multi-Targeted Approach
Paracetamol's biological effects are believed to be mediated through several mechanisms:
-
Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory effects compared to nonsteroidal anti-inflammatory drugs (NSAIDs).[4] However, it is suggested to be a more potent inhibitor of a variant of COX-1, sometimes referred to as COX-3, within the central nervous system (CNS), which may contribute to its analgesic and antipyretic properties.[4] Some studies suggest it has a degree of selectivity for COX-2.[5]
-
Endocannabinoid System Modulation: A key metabolite of paracetamol, AM404, is formed in the brain. This metabolite is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endocannabinoid anandamide, thereby potentiating its analgesic effects.
-
Serotonergic Pathways: There is evidence to suggest that paracetamol's analgesic effects are, in part, mediated by the modulation of descending serotonergic pathways in the spinal cord.
Caption: Proposed multifaceted mechanism of action for paracetamol.
2-chloro-N-(2-hydroxyphenyl)acetamide: An Emerging Picture
Direct experimental evidence for the mechanism of action of 2-chloro-N-(2-hydroxyphenyl)acetamide is scarce. However, based on its structure and research on analogous compounds, the following can be postulated:
-
Potential COX Inhibition: Given its structural similarity to paracetamol, it is plausible that this compound also exhibits inhibitory activity against COX enzymes. Studies on other 2-chloro-N,N-diphenylacetamide derivatives have shown that they can dock with and potentially inhibit COX-1 and COX-2 enzymes.[6][7]
-
Enhanced Biological Activity: The presence of a chlorine atom can significantly alter the electronic and lipophilic properties of a molecule, potentially enhancing its binding affinity to biological targets.[3] Research has shown that the addition of a chloro group to N-(2-hydroxyphenyl)acetamide enhances its antifungal activity.[8]
Comparative Biological Effects
This section compares the known analgesic, anti-inflammatory, and antipyretic effects of both compounds.
| Biological Effect | Paracetamol | 2-chloro-N-(2-hydroxyphenyl)acetamide |
| Analgesic Activity | Well-established for mild to moderate pain. | Limited direct evidence. Studies on other 2-chloro-N,N-diphenylacetamide derivatives show analgesic effects in animal models.[6][7] |
| Anti-inflammatory Activity | Weak peripheral anti-inflammatory effects.[4] | The parent compound, N-(2-hydroxyphenyl)acetamide, demonstrates anti-inflammatory and anti-arthritic properties in rats by reducing pro-inflammatory cytokines (IL-1β and TNF-α).[9][10] It is considered a bioactive compound with potential anti-inflammatory activity.[3] |
| Antipyretic Activity | Potent and widely used antipyretic.[1] | No direct experimental data available. |
Toxicity Profile: A Critical Differentiator
The toxicity profile is a critical aspect of drug development. Paracetamol's hepatotoxicity is a well-known concern, while the toxicological data for its chlorinated analog is still limited.
Paracetamol-Induced Hepatotoxicity
The primary concern with paracetamol is its potential for dose-dependent hepatotoxicity. This is not caused by the parent drug itself but by a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
-
Metabolic Pathway: At therapeutic doses, the majority of paracetamol is metabolized via glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes to form NAPQI.
-
Detoxification: NAPQI is normally detoxified by conjugation with glutathione.
-
Toxicity Mechanism: In cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic glutathione stores. The highly reactive NAPQI then binds to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.
Caption: The metabolic pathway leading to paracetamol-induced hepatotoxicity.
Toxicological Profile of 2-chloro-N-(2-hydroxyphenyl)acetamide
Direct and comprehensive toxicological studies on 2-chloro-N-(2-hydroxyphenyl)acetamide are not widely available in the public domain. However, some information can be gathered from safety data and studies on related compounds:
-
Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-chloro-N-(2-hydroxyphenyl)acetamide is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[11]
-
General Toxicity of Chloroacetamides: Some chloroacetamide herbicides and their metabolites have been shown to induce the generation of reactive oxygen species (ROS), leading to cytotoxicity and embryo development toxicity in in-vitro and in-vivo models.[12] The liver has been identified as a primary target organ for the toxicity of some acetamide derivatives.[13]
-
Reported Lower Toxicity: A product description from a chemical supplier notes that 2-chloro-N-(2-hydroxyphenyl)acetamide is reported to be a less toxic compound compared to paracetamol or aspirin, although the primary source for this claim is not provided.[3]
Experimental Protocols
For the purpose of reproducibility and further investigation, this section outlines a general experimental workflow for the synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide
This protocol is based on synthetic schemes found in the literature.[14][15]
Sources
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validating the purity of 2-chloro-N-(2-hydroxyphenyl)acetamide using different analytical techniques
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-chloro-N-(2-hydroxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. Researchers, scientists, and drug development professionals will find detailed protocols and supporting data to make informed decisions for quality control and research applications. The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
Introduction to 2-chloro-N-(2-hydroxyphenyl)acetamide and its Purity
2-chloro-N-(2-hydroxyphenyl)acetamide (CAS No. 10147-68-9) is a substituted acetamide with significant potential in medicinal chemistry.[1] Its purity is a critical parameter that directly impacts the safety and efficacy of any downstream application, including active pharmaceutical ingredient (API) synthesis. The primary synthesis route involves the reaction of 2-aminophenol with chloroacetyl chloride.[2][3] This synthesis can lead to several potential impurities, including unreacted starting materials (2-aminophenol, chloroacetyl chloride), byproducts of side reactions, and degradation products. Therefore, robust analytical methods are essential to ensure the purity of this compound.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the purity assessment of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Orthogonal Analytical Approaches for Purity Determination
A multi-faceted approach, employing several analytical techniques that rely on different chemical and physical principles, is the most robust strategy for purity validation. This "orthogonal" approach provides a more complete picture of the sample's purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like 2-chloro-N-(2-hydroxyphenyl)acetamide. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Principle: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar compounds like our target molecule. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the hydrophobic/hydrophilic interactions of the analytes with the stationary and mobile phases.
Experimental Workflow:
Caption: HPLC workflow for purity analysis.
Detailed Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 2-chloro-N-(2-hydroxyphenyl)acetamide itself has limited volatility, GC-MS can be invaluable for identifying volatile impurities or after a derivatization step.
Principle: In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
Experimental Workflow:
Caption: GC-MS workflow for impurity analysis.
Detailed Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
Injector and Detector Temperatures: 250°C and 280°C, respectively.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol. For improved volatility and peak shape of the parent compound, derivatization (e.g., silylation) may be necessary.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can be used for both qualitative and quantitative purity assessment. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure. Impurities can be detected by the presence of signals that do not correspond to the main compound.
Detailed Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.
-
Experiment: A standard ¹H NMR spectrum is typically acquired first to get an overview of the sample's composition. ¹³C NMR and 2D NMR experiments (like COSY and HSQC) can provide further structural confirmation and help in identifying unknown impurities.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio for the main compound and any potential impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique vibrational spectrum. While not typically used for quantitative purity analysis of minor components, it is an excellent tool for confirming the identity of the bulk material and detecting the presence of gross impurities with different functional groups.
Detailed Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable IR-transparent solvent.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations | Best For |
| HPLC | Differential partitioning between liquid mobile and solid stationary phases. | High resolution for complex mixtures, quantitative accuracy, suitable for non-volatile compounds. | Requires soluble samples, can be time-consuming. | Quantifying known and unknown impurities, routine quality control. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | High sensitivity and specificity for volatile compounds, excellent for impurity identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Identifying volatile impurities and byproducts. |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structure elucidation, quantitative analysis without a reference standard for the impurity (qNMR). | Lower sensitivity compared to chromatographic methods, higher equipment cost. | Structural confirmation of the main component and impurities, quantification of major impurities. |
| FTIR | Vibrational transitions of functional groups upon IR absorption. | Fast, non-destructive, provides functional group information. | Not suitable for quantifying trace impurities, limited use for complex mixtures. | Rapid identity confirmation of the bulk material. |
Potential Impurities in 2-chloro-N-(2-hydroxyphenyl)acetamide
Based on its synthesis from 2-aminophenol and chloroacetyl chloride, potential impurities include:
-
Starting Materials:
-
2-Aminophenol
-
Chloroacetyl chloride (or its hydrolysis product, chloroacetic acid)
-
-
Byproducts:
-
Di-acylated products (where the phenolic hydroxyl group is also acylated)
-
Products of self-condensation or polymerization
-
-
Degradation Products:
-
Hydrolysis of the amide bond to form 2-aminophenol and chloroacetic acid.
-
Conclusion
A comprehensive approach utilizing a combination of HPLC, GC-MS, NMR, and FTIR is recommended for the thorough purity validation of 2-chloro-N-(2-hydroxyphenyl)acetamide. HPLC is the primary tool for quantitative purity assessment, while GC-MS is ideal for identifying volatile impurities. NMR provides invaluable structural information for both the main compound and any significant impurities, and FTIR serves as a rapid identity check. By employing these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate.
References
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- SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 2-CHLORO-N-(2-CHLOROPHENYL)ACETAMIDE(3289-76-7) 1H NMR spectrum.
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- BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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- Yusufov, M. S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum.
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- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | SCBT.
- BenchChem. (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide | 10147-68-9.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-chloro-N-(2-hydroxyphenyl)acetamide Derivatives
Introduction: The Therapeutic Potential of Acetamide Derivatives and the Imperative for In-Silico Screening
The 2-chloro-N-(2-hydroxyphenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. Derivatives of acetamide are known to exhibit a wide range of biological activities, including anti-inflammatory and cholinesterase inhibitory effects.[1][2] The strategic application of computational methods, such as molecular docking, allows for the rapid and cost-effective screening of a multitude of derivatives against relevant biological targets. This in-silico approach provides invaluable insights into the potential binding affinities and interaction patterns of candidate molecules, thereby guiding synthetic efforts towards compounds with a higher probability of success.[3]
This guide will focus on a comparative docking study of a representative set of hypothetical 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives against three key enzymes implicated in inflammation and neurodegenerative diseases:
-
Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme involved in physiological functions, but also in inflammation.
-
Cyclooxygenase-2 (COX-2): An inducible enzyme that is a primary target for anti-inflammatory drugs.[4]
-
Butyrylcholinesterase (BChE): An enzyme involved in the hydrolysis of acetylcholine, a neurotransmitter, making it a target for Alzheimer's disease therapies.[5]
By comparing the docking performance of our derivatives against these targets, and in relation to known inhibitors, we can begin to delineate the structural modifications that may confer potency and selectivity.
Experimental Design: A Self-Validating In-Silico Workflow
The cornerstone of a trustworthy computational study is a well-designed and self-validating workflow. This section outlines the step-by-step methodology for our comparative docking study, emphasizing the rationale behind each choice.
Selection of Target Enzymes and Reference Inhibitors
A critical first step is the selection of appropriate protein targets and reference compounds to act as positive controls.
-
Target Enzymes:
-
Reference Inhibitors:
The inclusion of these known inhibitors allows us to validate our docking protocol. A successful docking run should be able to reproduce the experimentally observed binding modes of these reference compounds within their respective enzyme active sites.
Ligand Preparation
The parent compound, 2-chloro-N-(2-hydroxyphenyl)acetamide, and a set of five hypothetical derivatives with varying substitutions on the hydroxyphenyl ring were designed to explore the structure-activity relationship. The structures were generated using molecular modeling software.
-
Parent Compound (LIG1): 2-chloro-N-(2-hydroxyphenyl)acetamide[18]
-
Derivative 1 (LIG2): 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide
-
Derivative 2 (LIG3): 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
-
Derivative 3 (LIG4): 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
-
Derivative 4 (LIG5): 2-chloro-N-(2,4-dihydroxyphenyl)acetamide
-
Derivative 5 (LIG6): 2-chloro-N-(2-hydroxy-5-methoxyphenyl)acetamide
The 3D structures of these ligands, along with the reference inhibitors Celecoxib and Rivastigmine, were prepared by assigning Gasteiger charges and defining rotatable bonds. This preparation is crucial for ensuring the ligand's conformational flexibility during the docking simulation.
Protein Preparation
The crystal structures of the target enzymes were obtained from the Protein Data Bank. Prior to docking, the protein structures were prepared by:
-
Removing water molecules and any co-crystallized ligands. This step ensures that the docking simulation is not influenced by non-essential molecules.
-
Adding polar hydrogen atoms. This is essential for accurately calculating hydrogen bonding interactions.
-
Assigning Kollman charges. These charges are necessary for the scoring function to calculate electrostatic interactions.
Molecular Docking Protocol using AutoDock Vina
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[19] The search space for docking was defined by a grid box encompassing the active site of each enzyme, as identified from the co-crystallized ligands in the PDB structures.
The following Graphviz diagram illustrates the overall experimental workflow:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(2-hydroxyphenyl)acetamide
As researchers and drug development professionals, our work with novel chemical entities like 2-chloro-N-(2-hydroxyphenyl)acetamide is critical for scientific advancement. However, our responsibility extends beyond discovery and application; it encompasses the safe handling and disposal of these materials from cradle to grave. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-chloro-N-(2-hydroxyphenyl)acetamide, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined herein are designed to be a self-validating system, integrating causality with best practices.
Part 1: Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 2-chloro-N-(2-hydroxyphenyl)acetamide is not a benign substance; its chemical structure, featuring a halogenated acetamide group, confers significant biological activity and, consequently, notable hazards. Aggregated data from multiple safety sources indicate that this compound must be handled with care.[1]
The primary hazards associated with 2-chloro-N-(2-hydroxyphenyl)acetamide are summarized below. Recognizing these is the first step in mitigating risk.
| Hazard Class | GHS Pictogram | Hazard Statement | Causality and Experimental Insight |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[1][2][3] | The chloroacetamide moiety is a known alkylating agent, capable of reacting with biological nucleophiles, which contributes to its toxicity. Accidental ingestion can lead to severe systemic effects. | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[1] | Direct contact of the solid or dust with eye tissue can cause irreversible damage. The irritant nature is common for phenolic and chlorinated organic compounds. | |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | Prolonged or repeated contact can lead to localized redness, pain, and inflammation. | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[2][4] | Repeated exposure may lead to the development of chemical sensitization, where subsequent low-level exposures can trigger a significant allergic response. | |
| Respiratory Irritation (STOT SE 3) | H335: May cause respiratory irritation.[1] | Inhalation of dust can irritate the respiratory tract. It is critical to handle this solid compound in a way that minimizes aerosolization. | |
| Health Hazard | H361: Suspected of damaging fertility or the unborn child.[2][4] | Acetamide and its derivatives are often investigated for reproductive toxicity. This potential hazard necessitates stringent handling procedures to prevent exposure. | |
| Hazardous to the Aquatic Environment | (No Pictogram) | H402: Harmful to aquatic life.[2][4] | This compound must not be allowed to enter drains or waterways, as it can be detrimental to aquatic organisms.[2] |
Part 2: Personnel Protection and Engineering Controls
A robust safety protocol is non-negotiable. The following engineering controls and personal protective equipment (PPE) are mandatory when handling or disposing of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Engineering Controls:
-
Fume Hood: All handling of the solid compound that could generate dust, and all transfers of waste, must be performed inside a certified chemical fume hood.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of airborne particulates.[2][5]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
Personal Protective Equipment (PPE):
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles and face shield.[2][4] | Nitrile gloves (double-gloving recommended). Inspect gloves prior to use.[2] | Flame-retardant lab coat, closed-toe shoes. | If dust is generated, use a NIOSH-approved N100 full-face particle respirator.[2][5] |
| Preparing Solutions | Chemical safety goggles. | Nitrile gloves. | Lab coat, closed-toe shoes. | Not required if performed in a fume hood. |
| Waste Transfer & Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over lab coat. | NIOSH-approved respirator with cartridges for organic vapors and particulates (P100).[2] |
Part 3: Step-by-Step Disposal Protocol
Disposal is a regulated process that begins with proper characterization and segregation. Adherence to these steps is essential for regulatory compliance and safety.
Step 1: Waste Characterization
Due to the presence of a carbon-halogen bond, 2-chloro-N-(2-hydroxyphenyl)acetamide is classified as a halogenated organic waste .[7][8] This is the most critical determination as it dictates the disposal pathway. Under no circumstances should it be mixed with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[9]
Step 2: Segregation and Containment
-
Select the Correct Waste Container: Obtain a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids." The container must be in good condition, made of a compatible material (e.g., HDPE), and have a secure, screw-top lid.[9]
-
Labeling: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name "2-chloro-N-(2-hydroxyphenyl)acetamide," and the associated hazards (e.g., "Toxic," "Irritant").[9] Maintain a log sheet on or near the container to record the contents and quantities added.
-
Incompatibilities: Do not mix this waste with strong acids, bases, or strong oxidizing agents, as this can cause dangerous chemical reactions.[5]
Step 3: Safe Waste Transfer
-
Work in a Fume Hood: Perform all transfers inside a chemical fume hood to contain any dust.
-
Minimize Dust: If transferring the solid powder, do so carefully to avoid creating airborne dust. Do not crush larger pieces outside of a contained system. If appropriate, moisten the powder slightly with a compatible, non-reactive solvent (like isopropanol) to prevent dusting during transfer.[4]
-
Seal the Container: Once the waste has been added, securely close the container lid. The container should remain closed at all times except when actively adding waste.[9]
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, away from drains, and segregated from incompatible materials.[4]
-
Professional Disposal: Arrange for pickup by a licensed professional waste disposal service.[2][10][11] Inform them of the contents of the container. The standard and required disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl).[2][12]
Part 4: Emergency Procedures
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and the lab supervisor.[2][13]
-
Don PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: Prevent the spill from spreading or entering any drains.[2][4]
-
Cleanup:
-
For small powder spills, gently cover with a damp paper towel or use a spill kit absorbent to prevent dust from becoming airborne.[4]
-
Carefully sweep the material into a suitable container for disposal. Avoid dry sweeping, which creates dust.[2][4][5]
-
Decontaminate the area with a suitable detergent solution and collect all cleaning materials (gloves, wipes, etc.) as hazardous waste.[14]
-
Exposure First Aid
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][15]
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-N-(2-hydroxyphenyl)acetamide.
Caption: Disposal workflow for 2-chloro-N-(2-hydroxyphenyl)acetamide.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For 2-chloro-N-(2-hydroxyphenyl)acetamide, this means recognizing its significant hazards, employing stringent personal protection, and strictly adhering to a disposal protocol centered on its classification as a halogenated organic compound. By following this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of our profession.
References
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PubChem. (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]
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Penta chemicals. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Handling 2-chloro-N-(2-hydroxyphenyl)acetamide
For the diligent researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. The compound 2-chloro-N-(2-hydroxyphenyl)acetamide is a valuable reagent in synthesis, but its handling demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the validity of your research outcomes.
Hazard Assessment: Understanding the Risks
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-chloro-N-(2-hydroxyphenyl)acetamide presents several significant health risks.[1]
Table 1: GHS Hazard Classification for 2-chloro-N-(2-hydroxyphenyl)acetamide
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]
The causality behind these classifications lies in the molecule's structure. The chloroacetamide moiety is a known alkylating agent, capable of reacting with biological nucleophiles like proteins and DNA. This reactivity is the likely driver of its skin and eye irritancy. Furthermore, many related chloroacetamide compounds are classified as potential skin sensitizers, meaning repeated contact can lead to an allergic skin reaction.[2] Therefore, preventing initial contact is not just about avoiding immediate irritation, but also about mitigating the risk of developing long-term chemical sensitivities.
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) plan is the cornerstone of safe chemical handling. For 2-chloro-N-(2-hydroxyphenyl)acetamide, this strategy is not merely a suggestion but a mandatory operational standard.
Hand Protection: The Critical Barrier
Given the classifications of "Causes skin irritation" and the high potential for skin sensitization, selecting the correct gloves is the most critical decision in your PPE ensemble.
-
Primary Recommendation: Nitrile rubber gloves. Nitrile offers good resistance to a broad range of chemicals and is a standard in most laboratory settings.
-
Minimum Thickness: A minimum thickness of 4 mil (0.1 mm) is recommended for incidental contact. For procedures involving larger quantities or extended handling times, increasing to a more robust 8 mil (0.2 mm) glove or double-gloving is a prudent measure.
-
Self-Validating Protocol: Always inspect gloves for any signs of degradation, discoloration, or punctures before use. After handling the compound, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste stream.[4] Wash hands thoroughly with soap and water immediately after.
A Note on Breakthrough Times: It is critical to understand that no glove material offers indefinite protection. "Breakthrough time" is the time it takes for a chemical to permeate the glove material and reach the inside.[5] Since specific data for this compound is unpublished, the principle of "as low as reasonably achievable" (ALARA) exposure must be applied. Users are REQUIRED to consult the chemical resistance guide provided by their specific glove manufacturer to verify compatibility and estimated breakthrough times. If incidental contact occurs, gloves should be removed and replaced immediately.[6]
Eye and Face Protection: Shielding Against Irreversible Damage
The classification "Causes serious eye damage" (H318) is unequivocal and necessitates stringent eye protection.
-
Mandatory Equipment: ANSI Z87.1-rated (or equivalent) chemical splash goggles are required at all times when handling the solid compound or its solutions. Standard safety glasses with side shields do not provide an adequate seal against powders or splashes and are insufficient.
-
Elevated Risk Procedures: When handling larger quantities (>10 grams) or when there is a significant risk of splashing (e.g., during transfers or heating of solutions), a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
Respiratory Protection: Mitigating Inhalation Risks
The hazard statement "May cause respiratory irritation" indicates that the solid compound, particularly if it is a fine powder, can be easily aerosolized.
-
Primary Engineering Control: All weighing and handling of the solid compound must be performed within a certified chemical fume hood.[2] This is the most effective way to control airborne levels and prevent respiratory exposure.
-
When Respirators are Necessary: In the rare event that engineering controls are not available or are insufficient to control airborne dust, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement. For situations with higher potential exposure, a half-mask or full-face respirator with P100 cartridges should be used. All respirator use must be in accordance with a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).
Protective Clothing: Preventing Skin Contact
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory to protect against contamination of personal clothing and skin.
-
Additional Protection: For procedures with a high risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Personal Attire: Full-length pants and closed-toe shoes are required laboratory attire and form the final barrier of personal protection.
Operational Plan: From Weighing to Waste
A systematic workflow minimizes the potential for exposure at every step.
Preparation and Weighing
-
Designate an Area: All work with 2-chloro-N-(2-hydroxyphenyl)acetamide should be conducted in a designated area within a chemical fume hood.
-
Pre-Donning PPE: Before handling the primary container, don all required PPE as outlined above.
-
Weighing Procedure:
-
Use a disposable weigh boat or creased weighing paper.
-
Open the primary container within the fume hood.
-
Carefully tap out the required amount of solid. Avoid scooping in a manner that generates dust.
-
Close the primary container tightly immediately after use.
-
The used weigh boat/paper is considered contaminated and must be disposed of as solid hazardous waste.
-
Solution Preparation
-
Solvent Addition: Add the solid to your reaction vessel within the fume hood.
-
Controlled Dissolution: Slowly add the solvent to the solid to minimize splashing and aerosol generation.
-
Labeling: Ensure the final solution is clearly labeled with the chemical name, concentration, date, and appropriate hazard pictograms.
Emergency Procedures: A Rapid Response Plan
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while continuing to flush.
-
Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Use an emergency eyewash station.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Spill and Disposal Management
Proper management of spills and waste is a critical component of the safety lifecycle for this chemical.
Spill Response
The following workflow outlines the decision-making process for a chemical spill.
Caption: Spill Response Workflow for 2-chloro-N-(2-hydroxyphenyl)acetamide.
Disposal Plan: A Mandate for Segregation
2-chloro-N-(2-hydroxyphenyl)acetamide is a halogenated organic compound . As such, its waste stream must be segregated from non-halogenated waste.[7][8][9] Co-mingling these waste streams significantly increases disposal costs and can violate environmental regulations.[9]
Step-by-Step Solid Waste Disposal Protocol:
-
Designated Container: Establish a clearly labeled, dedicated hazardous waste container for "Solid Halogenated Organic Waste." This container must have a secure lid and be kept closed except when adding waste.
-
Collect Contaminated Materials: All items that have come into direct contact with the compound are considered hazardous waste. This includes:
-
Gloves
-
Weigh boats and papers
-
Contaminated paper towels or absorbent pads
-
Disposable plasticware
-
-
Immediate Disposal: Place these items directly into the designated halogenated waste container immediately after use.
-
Container Management: Do not overfill the waste container. When it is approximately 75% full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
-
Aqueous Waste: Any solutions containing this compound must be disposed of as "Halogenated Organic Liquid Waste." Do not dispose of this chemical down the drain.[9]
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Trust in these procedures is built upon a deep understanding of the "why" behind each step, transforming a list of rules into a culture of safety and scientific excellence.
References
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PubChem. (n.d.). 2-chloro-N-(2-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
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Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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The Synergist. (n.d.). Dermal Sensitizers. AIHA. Retrieved from [Link]
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Auckland Microfab. (2012). Cleanroom Waste Disposal Protocol. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)-acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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ECHA. (n.d.). C&L inventory. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
